molecular formula C22H26N2O3 B231211 Corynantheine CAS No. 18904-54-6

Corynantheine

Cat. No.: B231211
CAS No.: 18904-54-6
M. Wt: 366.5 g/mol
InChI Key: TZUGIFAYWNNSAO-XPOGPMDLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corynantheine (CAS 18904-54-6) is a monoindole alkaloid naturally present in the bark of Corynanthe pachyceras . It serves as a key compound and precursor in scientific research, particularly in the study of complex alkaloids found in Mitragyna speciosa (kratom) . Recent advances include the development of catalytic asymmetric platforms for its synthesis, facilitating comprehensive biological investigation . Research into this compound-type alkaloids is significant for neurological and pharmacological studies. The compound is also a subject in biosynthesis research, with engineered Saccharomyces cerevisiae strains now enabling de novo microbial production of this compound and related alkaloids, providing an alternative to plant isolation . Conformational analysis of this compound and its derivative dihydrothis compound has been conducted using dynamic 1H NMR spectroscopy and computational methods to understand their steric properties . This product is intended for research purposes only and is not for human consumption. All information is provided for scientific reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGIFAYWNNSAO-XPOGPMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt)
Record name Corynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401317727
Record name Corynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18904-54-6
Record name Corynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18904-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Corynantheine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Corynantheine and its related alkaloids, found in plants such as Mitragyna speciosa (Kratom) and those of the Corynanthe genus, represent a class of pharmacologically complex natural products. This document provides a detailed examination of the mechanism of action of this compound-type alkaloids, with a specific focus on the well-characterized diastereomer, corynantheidine (B1225087). This alkaloid exhibits a unique polypharmacological profile, acting as a G-protein biased partial agonist at the µ-opioid receptor (MOR) and demonstrating notable affinity for α-adrenergic receptors. This dual activity presents a compelling foundation for the development of novel analgesics and treatments for substance use disorders. This guide consolidates the current understanding of its receptor pharmacology, signaling pathways, and the experimental methodologies used in its characterization.

A Note on Nomenclature: The scientific literature on Corynanthe alkaloids can be complex. While this guide addresses "this compound" as a class, the most robust quantitative pharmacological data available is for its diastereomer, corynantheidine . This document will focus on the data for corynantheidine and will specify this compound throughout.

Core Mechanism of Action

Corynantheidine's primary mechanism of action involves direct interaction with multiple G-protein coupled receptors (GPCRs), most notably opioid and adrenergic receptors. Unlike classical opioids, it does not engage all canonical signaling pathways, leading to a distinct functional profile.

  • µ-Opioid Receptor (MOR): Corynantheidine acts as a partial agonist at the MOR.[1][2] It activates G-protein signaling but fails to recruit β-arrestin-2, a key protein involved in receptor desensitization, internalization, and the mediation of adverse effects like respiratory depression and constipation.[3][4][5] This G-protein bias is a central feature of its mechanism.

  • α-Adrenergic Receptors: The alkaloid displays high affinity for α-adrenergic receptors, particularly the α1D subtype, where its binding affinity is higher than for the MOR.[3][4] While direct functional data is limited, its structural class and binding profile suggest antagonist-like behavior at these receptors.[3]

  • Other Receptors: Corynantheidine has weaker interactions with κ-opioid (KOR) and δ-opioid (DOR) receptors and has also been screened against other targets like the NMDA receptor.[1][3]

Quantitative Pharmacological Data

The pharmacological profile of corynantheidine has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinities (Ki) of Corynantheidine
Receptor TargetSpecies/Cell LineKᵢ (nM)Reference
α₁D-Adrenergic Human, CHO41.7 ± 4.7[3]
α₂A-Adrenergic Human~74[1][3]
µ-Opioid (MOR) Human, HEK118 ± 12[3]
µ-Opioid (MOR) Mouse57.1[1]
κ-Opioid (KOR) Rat/Human1910 ± 50[3]
κ-Opioid (KOR) Mouse385.4[1]
δ-Opioid (DOR) Mouse172[1]
δ-Opioid (DOR) HumanInsufficient Displacement[3]
NMDA Human~83[1][3]
Table 2: Functional Activity of Corynantheidine
Receptor TargetAssay TypeParameterValueReference
µ-Opioid (MOR) BRET (Gᵢ₋₁)EC₅₀67.2 nM[3]
Eₘₐₓ37.2% (vs. DAMGO)[3]
µ-Opioid (MOR) [³⁵S]GTPγSEC₅₀104.24 nM[1]
Eₘₐₓ~74%[3]
µ-Opioid (MOR) β-Arrestin-2 RecruitmentEfficacyNot Detected (<20%)[3][4]
κ-Opioid (KOR) Gᵢ Signaling / β-ArrestinEfficacyNot Detected[3]
δ-Opioid (DOR) Gᵢ Signaling / β-ArrestinEfficacyNot Detected[3]

Signaling Pathways

The distinct pharmacological effects of corynantheidine arise from its modulation of specific intracellular signaling cascades.

Biased Agonism at the µ-Opioid Receptor

At the MOR, corynantheidine preferentially activates the G-protein signaling pathway over the β-arrestin pathway. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the Gαᵢ/₀ subunit from the Gβγ dimer. The activated Gαᵢ/₀ subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with the analgesic effects of opioids. The lack of β-arrestin-2 recruitment is hypothesized to reduce the incidence of typical opioid-related side effects.

MOR_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular MOR μ-Opioid Receptor G_Protein Gαi/o-βγ MOR->G_Protein Activates Arrestin β-Arrestin-2 MOR->Arrestin No Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Corynantheidine Corynantheidine Corynantheidine->MOR Binds Response Analgesia cAMP->Response

Caption: Biased µ-opioid receptor signaling by corynantheidine.

Postulated α1-Adrenergic Receptor Antagonism

Based on its high binding affinity and structural similarities to other α-adrenergic antagonists, corynantheidine is presumed to act as an antagonist at α1-adrenergic receptors. These receptors are typically coupled to Gq/11 proteins. In a canonical pathway, an agonist would activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). As an antagonist, corynantheidine would bind to the receptor but not initiate this cascade, thereby blocking the effects of endogenous agonists like norepinephrine.

A1_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular A1R α1-Adrenergic Receptor Gq_Protein Gαq/11-βγ A1R->Gq_Protein Activation (Blocked) PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 Corynantheidine Corynantheidine Corynantheidine->A1R Binds & Blocks Norepinephrine Norepinephrine Norepinephrine->A1R IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Ca_Release ↑ Ca²⁺ Release IP3->Ca_Release PKC Activate PKC DAG->PKC Workflow cluster_data Generated Data Start Test Compound (Corynantheidine) Binding Radioligand Binding Assay Start->Binding Step 1 Function Functional Assay ([³⁵S]GTPγS or BRET) Binding->Function Step 2 Ki Ki (Affinity) Binding->Ki Bias Biased Signaling Assay (β-Arrestin Recruitment) Function->Bias Step 3 EC50 EC₅₀ (Potency) Function->EC50 Emax Eₘₐₓ (Efficacy) Function->Emax Analysis Data Analysis & Interpretation Bias->Analysis Step 4 BiasFactor Bias Factor Bias->BiasFactor Conclusion Determine Pharmacological Profile (e.g., Biased Partial Agonist) Analysis->Conclusion Outcome

References

Elucidation of the Corynantheine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine and its related alkaloids, belonging to the diverse family of monoterpenoid indole (B1671886) alkaloids (MIAs), have garnered significant interest due to their wide range of pharmacological activities. The elucidation of their biosynthetic pathway is a complex endeavor that has been significantly advanced through a combination of traditional biochemical approaches and modern synthetic biology techniques. This guide provides an in-depth technical overview of the current understanding of the this compound biosynthetic pathway, including key enzymatic steps, quantitative data, detailed experimental protocols, and regulatory mechanisms.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the universal precursor for all MIAs, strictosidine (B192452).[1] Strictosidine is formed through the condensation of tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene derived from the methylerythritol phosphate (B84403) (MEP) pathway. The pathway then proceeds through a series of enzymatic transformations to yield the this compound scaffold.

Key Enzymatic Steps and Intermediates

The core biosynthetic pathway leading to the this compound-type alkaloids involves the following key steps:

  • Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) to form strictosidine.[2]

  • Deglycosylation: Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive strictosidine aglycone.[1]

  • Formation of the this compound Skeleton: The strictosidine aglycone undergoes a series of rearrangements and reductions. A key branch point involves the formation of 19-E-geissoschizine, a central intermediate for various MIA classes. The specific steps leading to the this compound scaffold involve enzymes such as Geissoschizine Synthase (GS) . From the this compound iminium intermediate, a reduction catalyzed by a medium-chain alcohol dehydrogenase (MsDCS1 in Mitragyna speciosa) produces dihydrothis compound. Subsequent methylation by an enol O-methyltransferase (MsEnoMT4 in M. speciosa) yields corynantheidine.[1] Further enzymatic modifications, which are still under investigation, lead to the formation of this compound and other related alkaloids.

Quantitative Data

The elucidation and engineering of the this compound biosynthetic pathway have generated valuable quantitative data, providing insights into enzyme efficiency and the productivity of heterologous systems.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)K_m_V_max_Source OrganismReference(s)
Strictosidine Synthase (STR)Tryptamine2.3 mMNot ReportedCatharanthus roseus[3]
Secologanin3.4 mMNot ReportedCatharanthus roseus[3]
Strictosidine β-D-Glucosidase (SGD)StrictosidineVaries by analogNot ReportedCatharanthus roseus[4]

Note: Comprehensive kinetic data for all enzymes in the pathway is still an active area of research. The provided values are based on available literature.

Table 2: Titers and Yields of this compound Precursors in Engineered Saccharomyces cerevisiae
ProductTiterYieldFermentation Time (hr)Reference(s)
Strictosidine30-40 mg/LNot Reported96[5]
Serpentine/Alstonine~5 mg/LNot ReportedNot Reported[5]
Corynantheidine~1 mg/LNot ReportedNot Reported[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

General Protocol for Spectrophotometric Enzyme Assays: [6]

  • Reaction Mixture Preparation: Prepare a reaction buffer at the optimal pH for the enzyme of interest. Add a known concentration of the substrate to the buffer.

  • Temperature Equilibration: Incubate the reaction mixture in a temperature-controlled spectrophotometer cuvette holder (e.g., at 25°C or 37°C) for 3-5 minutes.

  • Initiation of Reaction: Add a specific volume of the enzyme solution to the reaction mixture to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance properties of the substrate or product.

  • Calculation of Activity: Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time curve. Convert this to enzyme activity units (e.g., µmol of product formed per minute) using the Beer-Lambert law.

Example: Geissoschizine Synthase (GS) Assay

  • Reaction Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT (1 mM) if required.

  • Substrate: The substrate for GS is the strictosidine aglycone, which is unstable. Therefore, assays are often performed by generating the aglycone in situ by including SGD and strictosidine in the reaction mixture.

  • Cofactors: Include necessary cofactors, such as NADPH, at an appropriate concentration (e.g., 1 mM).

  • Enzyme: Add purified recombinant GS enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching and Extraction: Stop the reaction by adding a solvent like ethyl acetate (B1210297). Vortex and centrifuge to extract the product into the organic phase.

  • Analysis: Analyze the extracted product (geissoschizine) by LC-MS or GC-MS.

Heterologous Expression in Saccharomyces cerevisiae

General Protocol for Gene Expression in Yeast: [1][7]

  • Codon Optimization and Gene Synthesis: Optimize the coding sequences of the plant-derived biosynthetic genes for expression in S. cerevisiae and synthesize the genes.

  • Plasmid Construction: Clone the synthesized genes into yeast expression vectors under the control of suitable promoters (e.g., GAL1, TEF1). Multiple genes can be assembled into a single plasmid or expressed from separate plasmids.

  • Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK2-1C) using the lithium acetate/polyethylene glycol method.

  • Strain Cultivation and Induction: Grow the transformed yeast cells in a selective medium. For inducible promoters like GAL1, induce gene expression by adding galactose to the culture medium.

  • Fermentation and Product Extraction: Culture the engineered yeast strain in a bioreactor under controlled conditions. After a desired period, harvest the culture and extract the alkaloids from the cells and/or the culture medium using organic solvents.

  • Product Analysis: Analyze the extracted compounds using LC-MS/MS or NMR to identify and quantify the produced alkaloids.

Heterologous Expression in Nicotiana benthamiana (Transient Expression)

Protocol for Agroinfiltration: [8][9]

  • Vector Construction: Clone the gene of interest into a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation (e.g., pEAQ-HT).

  • Agrobacterium Transformation: Transform the binary vector into an A. tumefaciens strain (e.g., GV3101).

  • Culture Preparation: Grow a single colony of the transformed A. tumefaciens in LB medium with appropriate antibiotics.

  • Infiltration: Harvest the bacterial cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone). Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.

  • Incubation and Harvesting: Grow the infiltrated plants for 5-7 days. Harvest the infiltrated leaf tissue for metabolite extraction and analysis.

  • Metabolite Extraction and Analysis: Grind the harvested leaf tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and analyze the extract using LC-MS/MS.

Analytical Methods

UHPLC-MS/MS Protocol for this compound Alkaloid Analysis: [10][11][12]

  • Sample Preparation: Extract the alkaloids from the biological matrix (e.g., yeast culture, plant tissue) using a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). The extraction may be followed by a solid-phase extraction (SPE) step for sample cleanup and concentration.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: Employ a gradient elution with two solvents: (A) Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate and (B) Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of solvent B, increasing to a high percentage over several minutes to elute the compounds of interest.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UHPLC.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Select specific precursor-to-product ion transitions for each alkaloid.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Data Analysis: Quantify the alkaloids by comparing the peak areas from the samples to those of a standard curve prepared with authentic standards.

NMR Spectroscopy for Structural Elucidation: [13][14]

  • Sample Preparation: Purify the alkaloid of interest to a high degree. Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons and their chemical environments.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

  • Structure Determination: Integrate the data from all NMR experiments to piece together the complete chemical structure and stereochemistry of the alkaloid.

Signaling Pathways and Regulation

The biosynthesis of MIAs, including this compound, is tightly regulated by a complex network of signaling pathways, with the jasmonate signaling pathway playing a central role.[15]

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are plant hormones that are induced by various stresses, including herbivory and wounding. The core of the JA signaling pathway involves the following components:

  • Perception: JA-Ile is perceived by the F-box protein COI1 , which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4]

  • De-repression: In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting the activity of transcription factors that activate MIA biosynthesis genes.

  • Transcription Factor Activation: The binding of JA-Ile to COI1 targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[16] This degradation releases the transcription factors, allowing them to activate the expression of their target genes.

  • Gene Expression: Key transcription factors in the MIA pathway, such as ORCA3 and CrMYC2 , are activated, leading to the upregulation of biosynthetic genes like TDC (tryptophan decarboxylase) and STR (strictosidine synthase).[16]

Visualizations

This compound Biosynthetic Pathway

Corynantheine_Biosynthesis Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_aglycone Strictosidine aglycone GS GS Strictosidine_aglycone->GS Geissoschizine 19-E-Geissoschizine Corynantheine_iminium This compound iminium Geissoschizine->Corynantheine_iminium ... MsDCS1 MsDCS1 Corynantheine_iminium->MsDCS1 Dihydrothis compound Dihydrothis compound MsEnoMT4 MsEnoMT4 Dihydrothis compound->MsEnoMT4 Corynantheidine Corynantheidine Enzyme_X Further Enzymes (Under Investigation) Corynantheidine->Enzyme_X This compound This compound STR->Strictosidine SGD->Strictosidine_aglycone GS->Geissoschizine MsDCS1->Dihydrothis compound MsEnoMT4->Corynantheidine Enzyme_X->this compound

Caption: The biosynthetic pathway of this compound from primary precursors.

Jasmonate Signaling Pathway Regulating MIA Biosynthesis

Jasmonate_Signaling Stress Wounding/ Herbivory JA_Ile JA-Ile Stress->JA_Ile biosynthesis COI1 COI1 JA_Ile->COI1 binds JAZ JAZ (Repressor) COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses ORCA3 ORCA3 (Transcription Factor) MYC2->ORCA3 activates MIA_genes MIA Biosynthetic Genes (e.g., TDC, STR) ORCA3->MIA_genes activates MIAs Monoterpenoid Indole Alkaloids MIA_genes->MIAs synthesis

Caption: Simplified jasmonate signaling pathway regulating MIA biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway is a testament to the power of interdisciplinary research, combining enzymology, molecular biology, and analytical chemistry. While significant progress has been made in identifying the core enzymes and regulatory networks, further research is needed to fully characterize all the enzymatic steps and their kinetics, as well as to unravel the intricate details of the regulatory mechanisms. The continued exploration of this pathway holds great promise for the sustainable production of these valuable alkaloids for pharmaceutical applications through metabolic engineering and synthetic biology.

References

Unveiling Corynantheine: A Technical Guide to its Discovery and Isolation from Corynanthe Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical discovery and isolation of the alkaloid corynantheine from its natural source, Corynanthe species.

This whitepaper provides an in-depth exploration of the seminal work in the field, coupled with detailed modern experimental protocols and quantitative data. It is designed to serve as a vital resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Emergence of a Bioactive Alkaloid

The early 20th century marked a fervent period of discovery in the field of natural product chemistry. Within this era of pioneering research, French chemist A. Ernest Fourneau and his collaborator C. Oppenheim embarked on a systematic investigation of the chemical constituents of the bark of Corynanthe yohimbe, a plant indigenous to West Africa with a history of traditional use. Their work, published in 1912, led to the first documented discovery and isolation of a new alkaloid they named this compound. This discovery laid the groundwork for future pharmacological investigations into this class of compounds.

The Pioneering Discovery and Isolation by Fourneau and Oppenheim (1912)

The seminal work of Fourneau and Oppenheim, "Sur quelques nouveaux alcaloïdes du yohimbe" (Bulletin des Sciences Pharmacologiques, 1912), detailed the initial separation of this compound from the complex mixture of alkaloids present in Corynanthe yohimbe bark. While the original publication is a historical document, this guide reconstructs the likely experimental protocols based on the common analytical techniques of the era.

Historical Experimental Protocol: An Acid-Base Extraction Approach

The isolation of alkaloids in the early 20th century typically relied on the fundamental principles of their basic nature, allowing for their separation from neutral and acidic plant components through a series of acid-base extractions.

Experimental Workflow: Early 20th Century Isolation of this compound

G A Pulverized Corynanthe yohimbe Bark B Maceration with Acidified Alcohol (e.g., Ethanol (B145695) with Tartaric Acid) A->B C Filtration to remove solid plant material B->C D Alcoholic Extract (containing alkaloid salts) C->D E Concentration of the extract (evaporation of alcohol) D->E F Aqueous Acidic Solution of Alkaloid Salts E->F G Basification (e.g., with Sodium Carbonate or Ammonia) F->G H Precipitation of free alkaloids G->H I Extraction with an immiscible organic solvent (e.g., Chloroform (B151607) or Ether) H->I J Organic Solvent Layer (containing free alkaloids) I->J K Evaporation of the organic solvent J->K L Crude Alkaloid Mixture K->L M Fractional Crystallization L->M N Isolated this compound Crystals M->N

Caption: Early 20th Century this compound Isolation Workflow.

Methodology:

  • Pulverization: The dried bark of Corynanthe yohimbe was finely ground to increase the surface area for efficient solvent extraction.

  • Acidified Alcohol Extraction: The powdered bark was macerated with an acidified alcoholic solution, likely ethanol containing a weak organic acid such as tartaric acid. This process would convert the alkaloids into their salt forms, which are soluble in the hydroalcoholic medium.

  • Filtration: The mixture was filtered to remove the solid plant residue (marc).

  • Concentration: The alcoholic extract was concentrated by evaporating the ethanol, leaving an aqueous acidic solution of the alkaloid salts.

  • Basification and Precipitation: The acidic solution was then basified, for instance with sodium carbonate or ammonia. This neutralized the acid and converted the alkaloid salts back into their free base forms, which are generally less soluble in water and would precipitate out of the solution.

  • Solvent Extraction: The precipitated crude alkaloids were then extracted into an immiscible organic solvent like chloroform or diethyl ether, in which the free bases are soluble.

  • Solvent Evaporation: The organic solvent was carefully evaporated to yield a crude mixture of total alkaloids.

  • Fractional Crystallization: The final and most critical step was the separation of the individual alkaloids from the crude mixture. This was likely achieved through fractional crystallization, a technique that exploits the differences in the solubility of the various alkaloids in a specific solvent system. By carefully controlling the solvent composition and temperature, Fourneau and Oppenheim would have been able to selectively crystallize and isolate this compound.

Quantitative Data from Early Investigations

Historical records from this period often lack the detailed quantitative data that is standard in modern research. The focus of Fourneau and Oppenheim's 1912 paper was primarily on the discovery and characterization of the new alkaloids. Quantitative analysis at the time would have been challenging and likely relied on gravimetric methods (weighing the final crystalline product) or titrimetric analysis.

Table 1: Estimated Quantitative Data from Early this compound Isolation

ParameterEstimated Value/MethodNotes
Starting MaterialDried Corynanthe yohimbe barkAmount not specified in readily available abstracts.
Extraction SolventAcidified EthanolThe exact acid and its concentration are not detailed.
Yield of Crude AlkaloidsNot specifiedWould have been a small percentage of the initial bark weight.
Purity of Isolated this compoundDetermined by melting point and elemental analysisSpectroscopic methods were not available.
Method of QuantificationGravimetric and possibly TitrimetricBased on the weight of the isolated crystals and titration with a standard acid.

Modern Methodologies for the Isolation of this compound

Significant advancements in analytical and separation sciences have led to the development of highly efficient and selective methods for the isolation of this compound and other alkaloids from Corynanthe species.

Modern Experimental Protocol: A Chromatography-Based Approach

Modern isolation workflows typically employ various chromatographic techniques to achieve high purity and yield.

Experimental Workflow: Modern Isolation of this compound

G A Powdered Corynanthe Bark B Soxhlet Extraction or Ultrasonic-Assisted Extraction with Methanol (B129727)/Ethanol A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel or Alumina) E->F G Semi-Pure this compound Fractions F->G H Preparative High-Performance Liquid Chromatography (Prep-HPLC) G->H I Pure this compound H->I J Structural Elucidation (NMR, MS, etc.) I->J

Caption: Modern this compound Isolation and Purification Workflow.

Methodology:

  • Extraction: Powdered bark is extracted using a Soxhlet apparatus or through more modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with solvents such as methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the free alkaloids are extracted into an organic solvent.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina. A gradient elution with a mixture of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the alkaloids based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative HPLC. This technique offers high resolution and allows for the isolation of highly pure compounds.

  • Structural Elucidation: The structure and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data from Modern Isolation

Modern analytical techniques allow for precise quantification of this compound at each stage of the isolation process.

Table 2: Typical Quantitative Data from Modern this compound Isolation

ParameterTypical Value/Method
Starting Material1 kg of dried, powdered Corynanthe yohimbe bark
Extraction MethodSoxhlet extraction with methanol for 24 hours
Yield of Crude Extract50-100 g
Yield of Crude Alkaloid Fraction5-10 g
Yield of Pure this compound100-500 mg
Purity of Isolated this compound>98% (determined by HPLC)
Analytical Methods for QuantificationHPLC-UV, LC-MS

This compound: A Molecule of Continued Interest

The initial discovery of this compound by Fourneau and Oppenheim opened the door to over a century of research into the pharmacology of Corynanthe alkaloids. While initially overshadowed by its more famous relative, yohimbine, this compound and its derivatives are now the subject of renewed interest for their potential therapeutic applications. The evolution of isolation techniques from the classical acid-base extractions to modern chromatographic methods has been instrumental in providing the high-purity material necessary for this ongoing research.

This guide provides a foundational understanding of the historical and contemporary approaches to the discovery and isolation of this compound, offering valuable insights for researchers and professionals in the field of natural product drug discovery.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Distribution of Corynantheine Alkaloids

This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound alkaloids. It includes detailed experimental protocols and visual representations of biosynthetic pathways and experimental workflows to support research and development in this area.

Natural Sources of this compound Alkaloids

This compound alkaloids are a class of monoterpenoid indole (B1671886) alkaloids found predominantly within the plant family Rubiaceae. The primary genera known to produce these compounds are Corynanthe, Mitragyna, and Uncaria.

  • Corynanthe : This genus, native to tropical Africa, is a significant source of various this compound alkaloids. Species such as Corynanthe johimbe (also known by its synonym Pausinystalia johimbe) and Corynanthe pachyceras are well-documented producers.[1][2][3][4][5] The bark of C. johimbe is particularly rich in alkaloids, with a total alkaloid content of up to 6%.[1][2] While yohimbine (B192690) is often the most abundant alkaloid in C. johimbe, other Corynanthe-type alkaloids, including this compound, are also present.[1][4]

  • Mitragyna : The most well-known species in this genus is Mitragyna speciosa, commonly known as kratom, which is native to Southeast Asia.[6] Its leaves contain a complex mixture of over 50 alkaloids, with mitragynine (B136389) and 7-hydroxymitragynine (B600473) being the most prominent.[6] Corynantheidine, a related this compound alkaloid, is also consistently found in the leaves and commercial kratom products, although at lower concentrations.[7][8][9]

  • Uncaria : This genus, found in tropical regions worldwide, contains numerous species that produce this compound alkaloids. Uncaria rhynchophylla, Uncaria sinensis, and Uncaria attenuata are among the species reported to contain these compounds.[10][11][12][13] These plants are often used in traditional medicine, and their alkaloid profiles have been the subject of significant research.

Distribution of this compound Alkaloids within Plants

The concentration of this compound alkaloids can vary significantly between different parts of the same plant. In Corynanthe johimbe, the highest alkaloid content is found in the bark of the trunk and roots, with lower concentrations in the bark of the branches and very low levels in the leaves.[1] For Mitragyna speciosa, the leaves are the primary part of the plant utilized and have been the focus of most phytochemical analyses.[6][9] In Uncaria species, the hooks and stems are often used in traditional medicine and are known to contain a variety of indole alkaloids.

Quantitative Data on this compound Alkaloids

The following table summarizes the quantitative data available for this compound and related alkaloids in various plant sources.

Plant SpeciesPlant PartAlkaloidConcentration (% w/w of dried material)Reference(s)
Mitragyna speciosaLeavesCorynantheidine0.01 - 2.8%[7][9]
Mitragyna speciosaLeavesMitragynine12% (Malaysian sources) - 66% (Thai sources) of total alkaloids[6]
Mitragyna speciosaLeaves7-Hydroxymitragynine~2% of total alkaloids[6]
Corynanthe johimbe (Pausinystalia johimbe)BarkTotal Alkaloidsup to 6%[1][2]
Corynanthe johimbe (Pausinystalia johimbe)BarkYohimbine10 - 15% of total alkaloids[1][2]
Uncaria rhynchophyllaNot SpecifiedHirsuteine17.14 mg/g of total alkaloids[11]
Uncaria rhynchophyllaNot SpecifiedHirsutine12.86 mg/g of total alkaloids[11]
Uncaria rhynchophyllaNot SpecifiedRhynchophylline58.21 mg/g of total alkaloids[11]

Experimental Protocols

Extraction and Isolation of this compound Alkaloids from Plant Material

This protocol provides a general method for the extraction and isolation of alkaloids from plant sources.

  • Preparation of Plant Material : The plant material (e.g., dried and powdered leaves or bark) is weighed.

  • Acidic Extraction : The powdered plant material is extracted with an acidic aqueous solution (e.g., 0.1 M HCl or 1% sulfuric acid) to protonate the alkaloids and increase their solubility in the aqueous phase.[14] This can be done through maceration, sonication, or reflux.[14][15]

  • Filtration and Defatting : The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a nonpolar solvent (e.g., petroleum ether or hexane) to remove chlorophyll (B73375) and other lipophilic compounds.[14]

  • Basification and Liquid-Liquid Extraction : The acidic aqueous phase is then basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.[15][16]

  • Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude alkaloid extract.

  • Purification : The crude extract can be further purified using various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina), preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.[15][16]

Quantification of this compound Alkaloids by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound alkaloids, particularly in Mitragyna speciosa.

  • Sample Preparation : A known weight of the powdered plant material is extracted with a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) using sonication or vortexing. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.

  • UPLC-MS/MS Analysis : The filtered extract is analyzed using an Ultra-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (UPLC-MS/MS).

    • Chromatographic Separation : A C18 column is typically used for separation with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry Detection : The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each target alkaloid.

  • Quantification : A calibration curve is generated using certified reference standards of the alkaloids of interest. The concentration of the alkaloids in the samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Biosynthesis of this compound Alkaloids

This compound Alkaloid Biosynthesis GPP Geranyl Diphosphate (GPP) Strictosidine Strictosidine GPP->Strictosidine Multiple Steps Tryptamine Tryptamine Tryptamine->Strictosidine StrictosidineAglycone Strictosidine Aglycone Strictosidine->StrictosidineAglycone SGD CorynantheineIminium This compound Iminium StrictosidineAglycone->CorynantheineIminium Dihydrothis compound Dihydrothis compound CorynantheineIminium->Dihydrothis compound MsDCS1 Corynantheidine Corynantheidine Dihydrothis compound->Corynantheidine MsEnoMT4 Mitragynine Mitragynine Corynantheidine->Mitragynine Undiscovered Enzymes invis1 invis2

Caption: Biosynthetic pathway of this compound alkaloids.

Experimental Workflow for Alkaloid Extraction and Isolation

Alkaloid Extraction and Isolation Workflow PlantMaterial 1. Dried, Powdered Plant Material AcidicExtraction 2. Acidic Aqueous Extraction (e.g., 0.1 M HCl) PlantMaterial->AcidicExtraction Filtration 3. Filtration AcidicExtraction->Filtration Defatting 4. Defatting with Nonpolar Solvent (e.g., Hexane) Filtration->Defatting Basification 5. Basification of Aqueous Phase (e.g., NH4OH to pH 9-10) Defatting->Basification LLE 6. Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) Basification->LLE Concentration 7. Concentration of Organic Phase LLE->Concentration CrudeExtract 8. Crude Alkaloid Extract Concentration->CrudeExtract Purification 9. Chromatographic Purification (e.g., HPLC) CrudeExtract->Purification IsolatedAlkaloids 10. Isolated this compound Alkaloids Purification->IsolatedAlkaloids

Caption: Workflow for this compound alkaloid extraction.

References

The Structural Maze of Corynantheine: An In-depth Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine, a prominent indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has garnered significant interest within the scientific community for its complex pharmacological profile. As a member of the Corynanthe class of alkaloids, its intricate pentacyclic structure presents a fascinating scaffold for exploring interactions with various G-protein coupled receptors (GPCRs), most notably opioid and adrenergic receptors. Understanding the nuanced relationship between the chemical structure of this compound and its biological activity is paramount for the development of novel therapeutics with potentially improved efficacy and safety profiles.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its closely related analogs. Due to the greater availability of published quantitative data for its diastereomer, corynantheidine (B1225087), this guide will leverage this information as a primary reference point to infer the SAR of this compound. This approach is scientifically justified by the identical molecular formula and connectivity of the two compounds, with stereochemical differences being the key determinant of variations in biological activity. This comparative analysis will provide valuable insights for researchers engaged in the design and synthesis of novel this compound-based compounds.

Core Pharmacology: Receptor Binding and Functional Activity

The biological effects of this compound and its analogs are primarily mediated through their interaction with opioid and adrenergic receptors. The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50 and Emax) of corynantheidine at these key receptor targets.

Opioid Receptor Interactions

Corynantheidine exhibits a distinct profile at opioid receptors, acting as a partial agonist at the mu-opioid receptor (MOR) with weaker interactions at the kappa (KOR) and delta (DOR) opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax vs. DAMGO)β-Arrestin-2 Recruitment
CorynantheidinehMOR118 ± 12[1]67.2[1]37.2%[1]Not Detected (<20%)[1]
rKOR1910 ± 50[1]No measurable Gi signaling[1]-Not Detected (<20%)[1]
hDORInsufficient displacement[1]No measurable Gi signaling[1]-Not Detected (<20%)[1]

hMOR: human mu-opioid receptor; rKOR: rat kappa-opioid receptor; hDOR: human delta-opioid receptor. DAMGO is a full MOR agonist.

Adrenergic Receptor Interactions

Corynantheidine demonstrates a higher affinity for α-adrenergic receptors compared to opioid receptors, suggesting a significant role for the adrenergic system in its overall pharmacological effects.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity
Corynantheidinehα1D-adrenergic41.7 ± 4.7[1]Antagonist-like behavior suggested[1]
hα2A-adrenergic≈ 74[1]-

hα1D: human alpha-1D adrenergic receptor; hα2A: human alpha-2A adrenergic receptor.

Structure-Activity Relationship (SAR) Insights

The available data on corynantheidine and related kratom alkaloids allows for the deduction of several key SAR principles:

  • Stereochemistry: The stereochemical configuration is a critical determinant of activity. The differing spatial arrangement of substituents in diastereomers like this compound and corynantheidine can significantly impact receptor binding and functional efficacy.

  • Indole Moiety: The indole nitrogen is considered important for receptor interaction. Alkyl substitution at the N-1 position of related pseudoindoxyl analogs has been shown to eliminate opioid affinity.

  • C-9 Position: Modifications at the C-9 position of the corynanthe scaffold can yield potent derivatives. The absence of a methoxy (B1213986) group at this position in corynantheidine, as compared to mitragynine (B136389), appears to enhance binding to the α1D-adrenergic receptor.

  • Oxidative Derivatives: Oxidative rearrangement of the indole core to a pseudoindoxyl scaffold, as seen in mitragynine pseudoindoxyl, can dramatically increase affinity for opioid receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Materials:

  • Receptor source: Cell membranes from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR, [³H]prazosin for α1-adrenergic receptors).

  • Test compound: this compound or its analogs at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand to determine non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of a test compound at a G-protein coupled receptor.

Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Receptor source: Cell membranes expressing the target GPCR.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (agonist) at various concentrations.

  • Assay buffer (containing MgCl₂, NaCl, and HEPES).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes and assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) from the dose-response curve using non-linear regression.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated GPCR.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Upon agonist-induced GPCR activation and β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • A cell line engineered to co-express the tagged GPCR and β-arrestin-EA (e.g., PathHunter® cells).

  • Test compound (agonist) at various concentrations.

  • Cell culture medium and reagents.

  • Detection reagents (substrate for the complemented enzyme).

  • Luminometer.

Procedure:

  • Cell Culture: Culture the engineered cells in appropriate flasks.

  • Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.

  • Agonist Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagent to each well.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data and plot the signal against the log concentration of the agonist.

    • Determine the EC50 value from the dose-response curve.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the complex biological processes involved in this compound's mechanism of action and the workflow for its SAR studies, the following diagrams have been generated using the DOT language.

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. Activation GRK GRK GPCR->GRK 7. Phosphorylation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Production Ligand This compound (Agonist) Ligand->GPCR 1. Binding GDP GDP GDP->G_protein GTP GTP GTP->G_protein G_alpha_GTP->AC 3. Modulation PKA PKA cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation GPCR_P GPCR-P GRK->GPCR_P Beta_Arrestin β-Arrestin GPCR_P->Beta_Arrestin 8. Recruitment Endocytosis Endocytosis & Downstream Signaling Beta_Arrestin->Endocytosis

Caption: GPCR signaling cascade initiated by an agonist like this compound.

Experimental Workflow for SAR Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (e.g., this compound) SAR_Hypothesis Formulate SAR Hypothesis Lead_Compound->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Binding_Assay Radioligand Binding Assay (Ki determination) Synthesis->Binding_Assay Functional_Assay GTPγS / β-Arrestin Assay (EC50, Emax determination) Synthesis->Functional_Assay Data_Analysis Analyze Quantitative Data Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationships Data_Analysis->SAR_Elucidation New_Hypothesis Refine/New SAR Hypothesis SAR_Elucidation->New_Hypothesis New_Hypothesis->Analog_Design Iterative Cycle

Caption: A typical experimental workflow for a structure-activity relationship study.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex and multifaceted area of research. While a complete picture of this compound's own pharmacological profile is still emerging, the detailed data available for its diastereomer, corynantheidine, provides a robust foundation for understanding the key structural determinants of its activity at opioid and adrenergic receptors. The lack of β-arrestin recruitment by corynantheidine at the mu-opioid receptor is a particularly noteworthy finding, suggesting a potential for developing biased agonists with reduced side effects.

The synthetic accessibility of the corynanthe scaffold, coupled with the detailed experimental protocols outlined in this guide, provides a clear path forward for researchers to design, synthesize, and evaluate novel analogs. By systematically modifying the core structure and assessing the impact on receptor binding and functional activity, the scientific community can continue to unravel the therapeutic potential of this fascinating class of natural products. Future research should focus on obtaining more specific quantitative data for this compound itself and exploring a wider range of structural modifications to build a more comprehensive SAR model. This will undoubtedly pave the way for the development of innovative therapeutics for a variety of neurological and physiological disorders.

References

In Silico Prediction of Corynantheine Receptor Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. It is a diastereomer of the more abundant alkaloid mitragynine (B136389) and contributes to the complex pharmacology of kratom. While traditionally used for its analgesic and opioid-like effects, the full spectrum of its molecular targets remains an active area of research. Understanding the polypharmacology of this compound is crucial for elucidating its therapeutic potential and predicting potential side effects.

This technical guide provides an in-depth overview of in silico methodologies for predicting the receptor targets of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to employ computational approaches in the early stages of drug discovery and natural product characterization. The guide details experimental protocols for key in silico techniques, presents known quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Data: this compound Receptor Binding Affinities

The following table summarizes the experimentally determined binding affinities (Ki) of this compound for various receptors. This data is crucial for validating in silico predictions and serves as a benchmark for interpreting the results of virtual screening campaigns.

Receptor SubtypeSpeciesCell LineKi (nM)Reference
µ-Opioid Receptor (MOR)HumanHEK118 ± 12[1]
µ-Opioid Receptor (MOR)Mouse-57.1[2]
κ-Opioid Receptor (KOR)RatRBL1910 ± 50[1]
δ-Opioid Receptor (DOR)--Insufficient displacement[1]
α1D-Adrenergic ReceptorHumanCHO41.7 ± 4.7[1]
α2A-Adrenergic ReceptorHuman-~74[1]
NMDA ReceptorHuman-~83[1]

In Silico Target Prediction Methodologies

The identification of novel protein targets for a small molecule like this compound can be significantly accelerated using computational, or in silico, methods. These approaches leverage the three-dimensional structure of the ligand and known protein structures to predict potential interactions. The primary methodologies covered in this guide are reverse docking and pharmacophore modeling, often followed by molecular dynamics simulations for refinement.

Experimental Workflow for In Silico Target Prediction

The overall workflow for predicting the receptor targets of a natural product such as this compound is depicted below. This process begins with the preparation of the ligand and a library of potential protein targets, followed by computational screening and subsequent refinement and validation steps.

In Silico Target Prediction Workflow cluster_prep 1. Preparation cluster_screening 2. Computational Screening cluster_analysis 3. Analysis & Refinement cluster_validation 4. Experimental Validation Ligand_Prep Ligand Preparation (this compound 3D Structure) Reverse_Docking Reverse Docking Ligand_Prep->Reverse_Docking Pharmacophore_Screening Pharmacophore-Based Virtual Screening Ligand_Prep->Pharmacophore_Screening Target_Library Target Library Preparation (e.g., PDB database) Target_Library->Reverse_Docking Target_Library->Pharmacophore_Screening Hit_List Generation of Hit List (Ranked by Score) Reverse_Docking->Hit_List Pharmacophore_Screening->Hit_List MD_Simulation Molecular Dynamics Simulation (Validation of top hits) Hit_List->MD_Simulation Binding_Site_Analysis Binding Site Analysis MD_Simulation->Binding_Site_Analysis In_Vitro_Assays In Vitro Binding Assays Binding_Site_Analysis->In_Vitro_Assays Mu-Opioid Receptor Signaling This compound This compound (Agonist) MOR µ-Opioid Receptor (MOR) This compound->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits K_channel Inwardly Rectifying K+ Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_efflux->Hyperpolarization Alpha-1D Adrenergic Receptor Signaling This compound This compound (Ligand) A1D_AR α1D-Adrenergic Receptor This compound->A1D_AR binds Gq_protein Gq/11 Protein A1D_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ↑ Intracellular Ca2+ ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

References

Preliminary Toxicological Assessment of Corynantheine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The toxicological data on isolated corynantheine is limited, and much of the available safety information is extrapolated from studies on kratom (Mitragyna speciosa) extracts, of which this compound is a minor constituent. Therefore, direct causality of toxic effects to this compound often cannot be definitively established from the current body of evidence.

Introduction

This compound is a Corynanthe-type indole (B1671886) alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa (kratom) and in the bark of Corynanthe pachyceras.[1] As a secondary alkaloid in kratom, it is present in lower concentrations than the more abundant mitragynine (B136389) and 7-hydroxymitragynine.[2] Despite its lower prevalence, this compound contributes to the complex pharmacology of kratom through its unique receptor binding profile, which includes activity at opioid and adrenergic receptors.[2] This guide provides a preliminary toxicological assessment of this compound based on the currently available scientific literature, highlighting key areas of concern and significant data gaps.

Quantitative Toxicological Data

The available quantitative toxicological data for isolated this compound is sparse. Most safety assessments are derived from in vitro studies or are inferred from the toxicological profile of kratom products.

Table 1: In Vitro Cytotoxicity of this compound and Related Alkaloids

AlkaloidCell LineAssayEndpointResultReference
This compoundKB-3-1 (drug-sensitive)Not specifiedCytotoxicityLow[1]
This compoundKB-V1 (multidrug-resistant)Not specifiedCytotoxicityLow[1]
MitragynineHepG2 (human hepatoma)Not specifiedIC5042.11 ± 1.31 μM[3]
MitragynineHL-7702 (normal human liver)Not specifiedCytotoxicityNon-cytotoxic below 200 μM[3]
Paynantheine (B163193)HepG2Not specifiedCytotoxicityWeak[3]
PaynantheineHL-7702Not specifiedCytotoxicityWeak[3]

Table 2: In Vitro Enzyme Inhibition Data for this compound

EnzymeSystemInhibition TypeValueReference
CYP2D6Human liver microsomesCompetitiveIC50: ~4.2 μM[4]
CYP2D6Human liver microsomesCompetitiveKi: ~2.8 μM[2][4]

Data Gaps:

  • No published LD50 data for this compound in any species could be identified.

  • No studies on repeated-dose systemic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of isolated this compound are available in the public domain.

Key Toxicological Endpoints

Acute and Systemic Toxicity

There is a significant lack of data on the acute and systemic toxicity of isolated this compound.[4] A French study from 1945 mentioned the toxicity of "corynantheidine," but no abstract or data is readily available.[5] While reports of adverse effects, including liver toxicity and seizures, are associated with the consumption of kratom products, these cannot be specifically attributed to this compound.[4]

Hepatotoxicity

Kratom products have been linked to cases of liver injury.[4] However, the specific contribution of this compound to this hepatotoxicity is unknown.[4] A study on the related kratom alkaloid, mitragynine, showed moderate cytotoxic effects on a human hepatoma cell line (HepG2) but not on a normal human liver cell line (HL-7702) at concentrations below 200 μM.[3] Another minor alkaloid, paynantheine, exhibited weak cytotoxicity in both cell lines.[3]

Cardiovascular Toxicity

Concerns regarding the cardiovascular effects of kratom have been raised, with some reports of arrhythmia-like presentations.[4] Mechanistic studies have shown that mitragynine can inhibit the hERG/IKr potassium channel, which is a known risk factor for cardiac arrhythmias.[4] However, no specific data on the effects of this compound on hERG channels or other cardiovascular parameters is currently available.[4]

Drug-Drug Interactions

This compound has been identified as a potent competitive inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of many clinically used drugs.[2][4] This inhibition (IC50 ~4.2 μM; Ki ~2.8 μM) suggests a high potential for drug-drug interactions when this compound is co-administered with CYP2D6 substrates.[2][4]

Genotoxicity and Carcinogenicity

No studies evaluating the genotoxic or carcinogenic potential of this compound have been identified. This represents a critical gap in the toxicological profile of this compound.

Experimental Protocols

Given the lack of published toxicological studies on isolated this compound, this section outlines standard experimental protocols that would be appropriate for a preliminary toxicological assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

  • Cell Culture: Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Dosing: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

This assay assesses the potential of a substance to induce gene mutations.

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to detect metabolites that may be mutagenic.

  • Exposure: this compound at various concentrations is mixed with the bacterial culture and the S9 mix (if applicable) in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

In Vitro CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.

  • System: Human liver microsomes are used as the source of CYP450 enzymes.

  • Substrates: A specific fluorescent or chromogenic probe substrate for the enzyme of interest (e.g., for CYP2D6, dextromethorphan (B48470) or a fluorogenic substrate) is used.

  • Incubation: this compound at a range of concentrations is pre-incubated with the microsomes and a NADPH-regenerating system.

  • Reaction Initiation: The reaction is initiated by adding the probe substrate.

  • Termination: After a set time, the reaction is stopped (e.g., by adding acetonitrile).

  • Detection: The formation of the metabolite is quantified using LC-MS/MS or fluorescence/absorbance measurements.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The toxicological effects of a compound are often linked to its pharmacological activity. This compound is known to interact with mu-opioid receptors (MOR) and alpha-1D adrenergic receptors (α1D).[2][4]

Opioid Receptor Signaling

This compound is a partial agonist at the µ-opioid receptor (MOR).[2][4] While this activity is linked to its potential analgesic effects, MOR activation can also lead to adverse effects such as respiratory depression. However, this compound does not appear to recruit β-arrestin-2, a pathway associated with some of the negative side effects of opioids.[4][6]

MOR_Signaling cluster_membrane Cell Membrane This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channel Modulation cAMP ↓ cAMP PKA ↓ PKA Activity PhysiologicalEffects Physiological Effects (e.g., Analgesia)

Figure 1. Simplified MOR signaling pathway activated by this compound.
Adrenergic Receptor Signaling

This compound also exhibits high binding affinity for α1D-adrenergic receptors.[2][4] The functional consequences of this interaction are not well-defined but could have implications for vascular and smooth muscle function.[4]

Adrenergic_Signaling cluster_membrane_2 Cell Membrane This compound This compound Alpha1D α1D-Adrenergic Receptor This compound->Alpha1D Gq Gq Protein Alpha1D->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_Release ↑ Intracellular Ca²⁺ PKC_Activation PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction)

Figure 2. Postulated α1D-adrenergic signaling pathway for this compound.
Experimental Workflow for Toxicological Assessment

A logical workflow for a comprehensive preliminary toxicological assessment of a novel compound like this compound would proceed from in vitro to in vivo studies.

Toxicology_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_advanced Advanced/Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity_Ames Genotoxicity (Ames Test) Acute_Toxicity Acute Toxicity (e.g., LD50 in rodents) Cytotoxicity->Acute_Toxicity CYP_Inhibition CYP450 Inhibition (e.g., CYP2D6, 3A4) Genotoxicity_Ames->Acute_Toxicity PK_Studies Pharmacokinetics (ADME) CYP_Inhibition->PK_Studies Repeated_Dose Repeated-Dose Toxicity (e.g., 28-day study) Acute_Toxicity->Repeated_Dose Cardio_Tox Cardiovascular Safety (hERG, in vivo models) Repeated_Dose->Cardio_Tox Hepato_Tox Hepatotoxicity Assessment Repeated_Dose->Hepato_Tox Neuro_Tox Neurotoxicity Evaluation Repeated_Dose->Neuro_Tox

Figure 3. General experimental workflow for toxicological assessment.

Conclusion and Future Directions

The current toxicological data for this compound is insufficient to make a comprehensive safety assessment. While preliminary in vitro data suggests low cytotoxicity, the potent inhibition of CYP2D6 is a significant concern for potential drug-drug interactions. The pharmacological activity at opioid and adrenergic receptors also warrants further investigation into potential associated adverse effects.

Future research should prioritize:

  • Acute Toxicity Studies: Determination of LD50 values in rodent models.

  • Repeated-Dose Toxicity Studies: 28-day or 90-day studies to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity Battery: A comprehensive assessment including an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test.

  • Cardiovascular Safety Pharmacology: Evaluation of effects on hERG channels, blood pressure, and ECG parameters in appropriate models.

  • In Vivo Hepatotoxicity Studies: Assessment of liver function and histopathology following administration in animal models.

A thorough toxicological evaluation is essential to understand the safety profile of this compound and to determine its potential for further development as a pharmacological agent.

References

Corynantheine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheine is a monoterpenoid indole (B1671886) alkaloid found predominantly in the bark of the West African tree Pausinystalia yohimbe (also known as Corynanthe yohimbe) and to a lesser extent in species like Mitragyna speciosa (Kratom). Traditionally, the bark of these plants has been utilized in West African medicine, primarily for its aphrodisiac and stimulant properties. Modern pharmacological research has revealed that this compound possesses a complex mechanism of action, primarily interacting with adrenergic and opioid systems. It functions as an α1-adrenergic and α2-adrenergic receptor antagonist and exhibits partial agonist or antagonist activity at the μ-opioid receptor. This dual pharmacology suggests its potential contribution to the ethnobotanical uses of its source plants and presents opportunities for developing novel therapeutics. This document provides a comprehensive overview of this compound, detailing its role in traditional medicine, its pharmacological profile with quantitative data, and the experimental protocols used in its investigation.

Role in Traditional Medicine

The use of this compound itself is not documented in traditional medicine; rather, the crude plant extracts containing a mixture of alkaloids, including this compound, are used. The primary source, the yohimbe tree (Pausinystalia yohimbe), has a long history of use in West Africa.

  • Aphrodisiac and Sexual Performance: The most well-documented traditional application of yohimbe bark is as an aphrodisiac to treat impotence and enhance sexual performance.[1][2][3][4] An extract or decoction of the bark is typically consumed to increase libido and blood flow.[2][5]

  • Stimulant: Yohimbe bark is also used as a general stimulant to combat fatigue.[5]

  • Other Uses: Traditional practices have also employed the bark to treat a range of other conditions, including cough, fever, and pelvic pain.[3][5]

It is crucial to note that the pharmacological effects of the whole bark are due to a complex mixture of alkaloids, with yohimbine (B192690) being the most abundant and studied.[6] this compound, as one of these constituents, contributes to the overall pharmacological profile.

Pharmacology and Mechanism of Action

This compound's biological activity is characterized by its interaction with multiple receptor systems, distinguishing it from its more selective diastereoisomer, yohimbine.

  • Adrenergic System: this compound acts as an antagonist at both α1-adrenergic and α2-adrenergic receptors. It displays a roughly 10-fold selectivity for the α1-adrenoceptor over the α2 site. This contrasts sharply with yohimbine, which is significantly more selective for the α2-receptor. This antagonistic action at α1-adrenoceptors may contribute to vasodilation and a depressant effect, rather than the stimulant effects associated with yohimbine.

  • Opioid System: this compound interacts with opioid receptors, a property it shares with alkaloids from Mitragyna speciosa. It has been identified as a partial agonist at the μ-opioid receptor (MOR). This activity is MOR-dependent and does not appear to recruit β-arrestin-2, a pathway associated with many of the adverse effects of classical opioids, such as respiratory depression and constipation. Its activity at kappa (κ) and delta (δ) opioid receptors is significantly weaker.

This mixed pharmacology, combining adrenergic antagonism with biased opioid agonism, makes this compound a compound of significant interest for drug development, particularly in the fields of pain management and addiction medicine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding and functional activity of this compound, as well as its preclinical pharmacokinetic profile.

Table 1: Receptor Binding Affinities of this compound

Receptor TargetLigandKi (nM)Species/SystemReference
α₁D-Adrenergic[³H]prazosin41.7 ± 4.7Human, CHO cells[6]
μ-Opioid (MOR)-118 ± 12Human, HEK cells[6]
κ-Opioid (KOR)-1910 ± 50Rat[6]
δ-Opioid (DOR)-Insufficient Displacement-[6]

Table 2: Functional Activity of this compound

Receptor TargetAssay TypeParameterValueNotesReference
μ-Opioid (hMOR)BRET (Gi-1)EC₅₀67.2 nMPartial agonist[6]
μ-Opioid (hMOR)BRET (Gi-1)Eₘₐₓ37.2%vs. DAMGO (100%)[6]
μ-Opioid (hMOR)BRETβ-arrestin-2<20% RecruitmentG-protein biased[6]
μ-Opioid (mMOR)[³⁵S]GTPγSEₘₐₓ74%Partial agonist[6]

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterRouteValueUnitReference
DoseI.V.2.5mg/kg[7]
DoseP.O.20mg/kg[7]
Clearance (CL)I.V.884.1 ± 32.3mL/h[8]
Volume of Distribution (Vd)I.V.8.0 ± 1.2L[8]
Mean Residence Time (MRT)I.V.3.0 ± 0.2h[8]
Max Concentration (Cₘₐₓ)P.O.213.4 ± 40.4ng/mL[8]
Time to Cₘₐₓ (Tₘₐₓ)P.O.4.1 ± 1.3h[8]
Mean Residence Time (MRT)P.O.8.8 ± 1.8h[8]
Absolute Oral Bioavailability (F)-49.9 ± 16.4%[8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe generalized protocols for key experiments related to this compound research.

Extraction and Isolation of this compound from Plant Material

This protocol describes a general acid-base extraction method for alkaloids from P. yohimbe bark.

  • Maceration and Defatting: The dried and powdered bark is first macerated with a non-polar solvent (e.g., hexane) to remove fats and waxes.

  • Alkaloid Extraction: The defatted plant material is then extracted with an acidified polar solvent (e.g., methanol (B129727) or ethanol (B145695) with 1% acetic acid). The acidic medium protonates the alkaloids, rendering them soluble in the polar solvent.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is redissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a water-immiscible organic solvent (e.g., dichloromethane) to remove neutral impurities. The aqueous layer is then made alkaline (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids into their free base form.

  • Final Extraction: The free base alkaloids are extracted from the aqueous phase using a water-immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Purification: The resulting alkaloid mixture is concentrated and subjected to chromatographic separation (e.g., column chromatography over silica (B1680970) gel or alumina, followed by preparative HPLC) to isolate individual alkaloids like this compound.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the target receptor (e.g., α₁D-adrenergic or μ-opioid receptor) are prepared by homogenization and differential centrifugation. Protein concentration is determined via a Bradford or BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁D-receptors) near its Kd value.

    • Increasing concentrations of the competing ligand (this compound).

    • A defined amount of membrane protein (e.g., 10-20 µg).

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed several times with ice-cold wash buffer.[9]

  • Detection: After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound. Specific binding is calculated by subtracting non-specific from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: As described in the binding assay protocol, membranes from cells expressing the G-protein coupled receptor of interest (e.g., MOR) are prepared.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Guanosine diphosphate (B83284) (GDP) to a final concentration of ~10-30 µM.

    • Increasing concentrations of the agonist (this compound).

    • A defined amount of membrane protein (e.g., 10-20 µg).

  • Pre-incubation: The plate is pre-incubated at 30°C for 15-30 minutes.

  • Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of ~0.1 nM.[11]

  • Incubation: The plate is incubated for an additional 60 minutes at 30°C with gentle shaking to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.[11]

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Detection and Analysis: Radioactivity is quantified using a scintillation counter. Basal binding is measured in the absence of an agonist, and non-specific binding is determined with a high concentration of unlabeled GTPγS. The data are analyzed to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are determined.[11]

Preclinical Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical PK study to determine parameters like bioavailability and clearance.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Drug Administration:

    • Intravenous (I.V.) Group: this compound is administered as a bolus dose (e.g., 2.5 mg/kg) via the tail vein to determine clearance and volume of distribution.[7]

    • Oral (P.O.) Group: this compound is administered by oral gavage (e.g., 20 mg/kg) to determine oral absorption and bioavailability.[7]

  • Blood Sampling: Blood samples (~100-200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.[8]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Certara Phoenix®) to calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and absolute oral bioavailability (F%).[8]

Visualizations

Signaling Pathways of this compound

Corynantheine_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates A1R α1-Adrenergic Receptor (α1-AR) Gq Gq/11 Protein A1R->Gq Blocks Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) This compound This compound This compound->MOR Partial Agonist This compound->A1R Antagonist cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Preclinical Pharmacokinetics

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro Bioanalysis Phase cluster_analysis Data Analysis Phase Dosing Dosing (I.V. and P.O. groups) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Extraction (Protein Precipitation) Plasma->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Concentration Concentration vs. Time Plots Analysis->Concentration NCA Non-Compartmental Analysis (NCA) Concentration->NCA Parameters Calculate PK Parameters (F, CL, Vd, etc.) NCA->Parameters

Caption: Workflow for a preclinical pharmacokinetic study.

Logical Relationship of this compound Research

Logical_Relationship Plant Plant Source (e.g., Pausinystalia yohimbe) Tradition Traditional Medicine (Aphrodisiac, Stimulant) Plant->Tradition Extraction Extraction & Isolation Plant->Extraction Compound This compound (Pure Alkaloid) Extraction->Compound Pharm Pharmacological Investigation (Binding & Functional Assays) Compound->Pharm PK Pharmacokinetics (ADME Studies) Compound->PK MoA Mechanism of Action (α1-Antagonist, MOR Agonist) Pharm->MoA PK->MoA Dev Drug Development (Potential for Analgesics, etc.) MoA->Dev

Caption: From traditional use to modern drug development.

References

Unveiling the Untapped Therapeutic Potential of Corynantheine: A Technical Guide to Novel Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Corynantheine, a prominent indole (B1671886) alkaloid from the leaves of the Mitragyna speciosa (kratom) tree, has garnered significant scientific interest for its complex pharmacology. While its interactions with known opioid and adrenergic receptors are partially characterized, a comprehensive understanding of its molecular targets remains elusive. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for identifying novel biological targets of this compound, paving the way for new therapeutic applications.

This compound's established pharmacological profile reveals a polypharmacological nature, suggesting its potential to modulate multiple signaling pathways.[1] This guide summarizes the current quantitative data, outlines detailed experimental protocols for novel target discovery, and provides visualizations of key signaling pathways and experimental workflows to facilitate future research endeavors.

Current Understanding of this compound's Biological Targets

This compound has been primarily characterized as a μ-opioid receptor partial agonist and an antagonist at α-adrenergic receptors.[2][3][4] Its binding affinities and functional activities at these and other receptors have been quantified through various in vitro assays. A summary of the existing quantitative data is presented below.

Quantitative Pharmacological Data for this compound
Receptor TargetSpecies/Cell LineAssay TypeValueUnitReference
Opioid Receptors
μ-opioid (MOR)human, HEKKi (binding affinity)118 ± 12nM[5]
μ-opioid (MOR)mouseKi (binding affinity)57.1nM[3]
μ-opioid (hMOR)humanEC50 (BRET Gi-1)67.2nM[5]
μ-opioid (mMOR)mouseEC50 ([35S]GTPγS)104.24nM[3]
κ-opioid (KOR)ratKi (binding affinity)1910 ± 50nM[5]
κ-opioid (KOR)mouseKi (binding affinity)385.4nM[3]
δ-opioid (DOR)mouseKi (binding affinity)172nM[3]
Adrenergic Receptors
α1D-adrenergichuman, CHOKi (binding affinity)41.7 ± 4.7nM[5]
α1D-adrenergichumanKi (binding affinity)41nM[3]
α2A-adrenergichumanKi (binding affinity)74nM[3][5]
Other Receptors
NMDA ReceptorhumanKi (binding affinity)83nM[3][5]

A Roadmap to Discovering Novel Biological Targets

Identifying novel targets is crucial for understanding the full therapeutic potential and possible side effects of this compound. A multi-pronged approach combining computational, biochemical, and cell-based methods is recommended.

Phase 1: In Silico Target Prediction

The initial step involves using computational methods to predict potential binding partners of this compound based on its chemical structure.

  • Ligand Preparation : Obtain the 3D structure of this compound from a chemical database like PubChem. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database : Utilize a comprehensive protein structure database of potential human targets (e.g., PDB, AlphaFold Database).

  • Reverse Docking : Screen the this compound structure against the target database using docking software (e.g., AutoDock, Glide). Rank the potential targets based on binding energy scores.

  • Pharmacophore Modeling : Generate a pharmacophore model based on the structure of this compound and its known active analogues. Screen this model against a database of protein structures to identify proteins with complementary features.

  • Target Prioritization : Cross-reference the high-scoring hits from both methods. Prioritize targets that are druggable and have known roles in disease pathways of interest.

cluster_insilico Phase 1: In Silico Target Prediction Corynantheine_3D This compound 3D Structure ReverseDocking Reverse Docking Screen Corynantheine_3D->ReverseDocking Pharmacophore Pharmacophore Modeling Corynantheine_3D->Pharmacophore TargetDB Protein Target Database (PDB, AlphaFold) TargetDB->ReverseDocking HitList Prioritized Target Hit List ReverseDocking->HitList Pharmacophore->HitList

Workflow for in silico target prediction of this compound.
Phase 2: Biochemical Identification of Direct Binding Partners

This phase aims to experimentally identify proteins that directly interact with this compound using affinity-based proteomics.

  • Probe Synthesis : Synthesize a this compound analog ("bait") immobilized on a solid support (e.g., sepharose beads). This typically involves introducing a linker to a non-critical position of the molecule. A control set of beads without the bait is also prepared.

  • Lysate Preparation : Prepare cell or tissue lysates that express a wide range of potential protein targets.

  • Affinity Purification : Incubate the lysate with both the this compound-conjugated beads and the control beads. Proteins that bind to this compound will be captured on the bait-conjugated beads.

  • Washing : Wash the beads extensively to remove non-specific binders.

  • Elution : Elute the bound proteins from the beads, often by changing pH, ionic strength, or by competitive elution with free this compound.

  • Protein Identification : Resolve the eluted proteins by SDS-PAGE and identify the specific bands that are present in the bait sample but not the control. Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

cluster_apms Phase 2: Affinity Purification-Mass Spectrometry (AP-MS) Bait Immobilized this compound 'Bait' Incubation Incubation & Binding Bait->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Washing Wash Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution MS LC-MS/MS Identification Elution->MS NovelTargets Identification of Novel Targets MS->NovelTargets cluster_mor μ-Opioid Receptor (MOR) Signaling This compound This compound (Partial Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Gi Gi/o Protein MOR->Gi Activates BArr β-Arrestin-2 Recruitment MOR->BArr Does Not Recruit AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channels Gi->IonChannel Modulates cAMP cAMP Production AC->cAMP Analgesia Analgesia & Other Physiological Effects cAMP->Analgesia IonChannel->Analgesia cluster_alpha1 α1D-Adrenergic Receptor Signaling Agonist Endogenous Agonist (e.g., Norepinephrine) Alpha1R α1D-Adrenergic Receptor (GPCR) Agonist->Alpha1R This compound This compound (Antagonist) This compound->Alpha1R Blocks Gq Gq/11 Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC CellResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellResponse PKC->CellResponse

References

Whitepaper: Corynantheine and its Derivatives as Central Precursors in the Biosynthesis of Pharmacologically Diverse Monoterpene Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The monoterpene indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, many of which possess significant therapeutic value. At the heart of this diversity lies the Corynanthe scaffold, which serves as a crucial branching point in the biosynthesis of numerous complex alkaloids. This technical guide provides an in-depth exploration of corynantheine and its immediate biosynthetic precursors, primarily the strictosidine (B192452) aglycone and its subsequent iminium ion forms, as central intermediates. We will detail the enzymatic transformations that channel these precursors into distinct alkaloid families, including the this compound-type (e.g., mitragynine), heteroyohimbine-type (e.g., ajmalicine), yohimbine-type, and the more complex sarpagine (B1680780), ajmaline, and Strychnos alkaloids. This paper summarizes key quantitative data from metabolic engineering efforts, presents detailed experimental protocols for relevant biosynthetic steps, and utilizes pathway and workflow diagrams to illustrate the complex relationships in these biosynthetic networks.

Introduction: The Centrality of the Corynanthe Scaffold

Monoterpene indole alkaloids (MIAs) are derived from the condensation of tryptamine (B22526) and the secoiridoid secologanin (B1681713).[1][2] This initial reaction, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to over 3,000 known MIAs.[1][3][4] The subsequent deglycosylation of strictosidine yields a highly reactive aglycone, which exists in equilibrium with several intermediates, including the this compound iminium ion.[1][3][5] This intermediate, dehydrogeissoschizine, represents a critical metabolic hub.[1] The stereochemical configuration and subsequent enzymatic modifications of this Corynanthe skeleton dictate the entry into vastly different structural classes of alkaloids, each with unique pharmacological profiles. Understanding and manipulating these biosynthetic pathways is of paramount interest for drug discovery and development, particularly through synthetic biology and metabolic engineering approaches.[3]

Core Biosynthetic Pathway: From Strictosidine to the Corynanthe Iminium Hub

The biosynthesis of all Corynanthe-derived alkaloids begins with a conserved sequence of reactions that establish the core scaffold.

  • Formation of Strictosidine : Tryptamine (derived from tryptophan) and secologanin (derived from the monoterpene geraniol) undergo a stereoselective Pictet-Spengler condensation catalyzed by Strictosidine Synthase (STR) to yield strictosidine.[1][6] This reaction sets the crucial C-3 stereochemistry.[1]

  • Generation of the Reactive Aglycone : Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, producing the highly unstable strictosidine aglycone.[4][6]

  • Equilibrium and Iminium Ion Formation : The aglycone is in spontaneous equilibrium with various forms, including the enamine cathenamine (B1202132) and the pivotal α,β-unsaturated iminium ion known as dehydrogeissoschizine.[1][5] This iminium ion is the primary branching point for the biosynthesis of this compound, yohimbine, and heteroyohimbine alkaloids.[1]

Core_Pathway_to_Corynanthe_Scaffold Tryptamine Tryptamine plus Tryptamine->plus Secologanin Secologanin Secologanin->plus Strictosidine Strictosidine Aglycone Strictosidine Aglycone (Reactive Intermediate) Strictosidine->Aglycone Strictosidine β-Glucosidase (SGD) Iminium Dehydrogeissoschizine (Corynanthe Iminium Ion) Aglycone->Iminium Spontaneous Rearrangement plus->Strictosidine Strictosidine Synthase (STR)

Core pathway from primary precursors to the central Corynanthe iminium ion hub.

Divergent Biosynthetic Fates of the Corynanthe Scaffold

From the dehydrogeissoschizine intermediate, distinct enzymatic pathways lead to a wide array of alkaloid families.

This compound-Type Alkaloids (Mitragynine Pathway)

This pathway is prominent in Mitragyna speciosa (kratom). The direct reduction of the this compound iminium intermediate is a key step.

  • Reduction : The iminium ion is reduced by a medium-chain alcohol dehydrogenase, such as MsDCS1 , to yield dihydrothis compound.[3][7]

  • Methylation : A subsequent enol methylation is catalyzed by an enol O-methyltransferase like MsEnoMT4 to produce corynantheidine (B1225087).[3][7]

  • Further Processing : (20S)-corynantheidine is the direct precursor to mitragynine (B136389) through further, yet to be fully elucidated, hydroxylation and methylation steps.[3][8]

Mitragynine_Pathway Iminium Dehydrogeissoschizine (Corynanthe Iminium Ion) Dihydrothis compound Dihydrothis compound Iminium->Dihydrothis compound MsDCS1 (Reduction) Corynantheidine (20S)-Corynantheidine Dihydrothis compound->Corynantheidine MsEnoMT4 (Enol Methylation) Mitragynine Mitragynine Corynantheidine->Mitragynine Undiscovered Enzymes

Biosynthetic pathway from the Corynanthe iminium ion to mitragynine.
Heteroyohimbine-Type Alkaloids (Ajmalicine Pathway)

The formation of heteroyohimbines like ajmalicine (B1678821) involves an alternative rearrangement of the strictosidine aglycone into cathenamine, which is then reduced.[5][6]

  • Isomerization & Cyclization : The strictosidine aglycone isomerizes to 4,21-dehydrogeissoschizine, which then undergoes a Michael addition to form cathenamine.[6]

  • Reduction : NADPH-dependent Cathenamine Reductase(s) , also known as Heteroyohimbine Synthase (HYS), reduce cathenamine to produce a mixture of stereoisomers, including ajmalicine and tetrahydroalstonine.[5][6]

Ajmalicine_Pathway Aglycone Strictosidine Aglycone Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Aglycone->Dehydrogeissoschizine Spontaneous Cathenamine Cathenamine Dehydrogeissoschizine->Cathenamine Enzymatic (Michael Addition) Ajmalicine Ajmalicine Cathenamine->Ajmalicine Cathenamine Reductase (HYS) Tetrahydroalstonine Tetrahydroalstonine Cathenamine->Tetrahydroalstonine Cathenamine Reductase (HYS)

Biosynthetic pathway from the strictosidine aglycone to heteroyohimbines.
Sarpagine, Ajmaline, and Strychnos-Type Alkaloids

A key Corynanthe-type alkaloid, geissoschizine, serves as the precursor for several more complex rearranged alkaloid families.[4][9][10]

  • Formation of Geissoschizine : This alkaloid is formed from the strictosidine aglycone.[7][11]

  • Branch to Sarpagine/Ajmaline : Geissoschizine is converted via an imine ion intermediate to polyneuridine (B1254981) aldehyde, a critical precursor for sarpagine and ajmaline-type alkaloids. This conversion is catalyzed by homologous cytochrome P450 enzymes.[4][11]

  • Branch to Strychnos : In a different pathway, geissoschizine undergoes an oxidative rearrangement cascade to form dehydropreakuammicine, which eventually leads to the Wieland-Gumlich aldehyde and finally strychnine.[9]

Geissoschizine_Branch Aglycone Strictosidine Aglycone Geissoschizine Geissoschizine (Corynanthe Alkaloid) Aglycone->Geissoschizine Polyneuridine Polyneuridine Aldehyde Geissoschizine->Polyneuridine Cytochrome P450s Dehydro Dehydropreakuammicine Geissoschizine->Dehydro Oxidative Rearrangement Sarpagine Sarpagine / Ajmaline Alkaloids Strychnos Strychnos Alkaloids (e.g., Strychnine) Polyneuridine->Sarpagine Multi-step Enzymatic Cascade Dehydro->Strychnos Multi-step Enzymatic Cascade

Geissoschizine as a key branch point to complex alkaloid families.

Quantitative Data from Metabolic Engineering

The engineering of microorganisms like Saccharomyces cerevisiae for the de novo production of MIAs provides valuable quantitative data on pathway efficiency. These efforts highlight bottlenecks and inform strategies for optimizing yields.

Product Alkaloid(s)Host OrganismPrecursor(s)Titer (mg/L)Reference
CorynantheidineSaccharomyces cerevisiaede novo~1.0[3][7][12]
Serpentine / AlstonineSaccharomyces cerevisiaede novo~5.0[3][7][12]
StrictosidineSaccharomyces cerevisiaede novo30 - 40[3]
8-hydroxygeraniolSaccharomyces cerevisiaede novo (fed-batch)~227[3][12]

Key Experimental Protocols

Reproducing and advancing research in alkaloid biosynthesis requires detailed methodologies. Below are protocols synthesized from published research for key experimental steps.

Protocol: Heterologous Expression and Production in S. cerevisiae

This protocol describes the general workflow for engineering yeast to produce this compound-derived alkaloids and quantifying the output.

Experimental_Workflow cluster_0 Yeast Engineering cluster_1 Extraction & Analysis A 1. Gene Integration Integrate genes for MIA pathway (e.g., MsDCS1, MsEnoMT4) into yeast genome. B 2. Strain Cultivation Grow engineered strains in selective media (e.g., YPD) in a 96-well plate. A->B C 3. Growth Monitoring Incubate at 28°C with shaking. Measure OD600 every 15 min for 24 hr using a plate reader. B->C D 4. Culture Extraction Extract 200 µL culture with 200 µL of 25% acetone (B3395972) / 75% ethyl acetate. C->D Proceed to Extraction E 5. Phase Separation Vortex for 1 min, then centrifuge for 10 min. D->E F 6. GC-MS Analysis Analyze the organic layer on a GC-MS with a DB-FFAP column. E->F G 7. Quantification Generate standard curves using purified compounds to quantify titers. F->G

Workflow for MIA production and quantification in engineered yeast.

A. Yeast Strain Engineering and Growth:

  • Gene Integration : Strategically integrate genes encoding the desired biosynthetic enzymes (e.g., MsDCS1, MsEnoMT4) and necessary accessory enzymes (e.g., CPR, CYB5) into the S. cerevisiae genome using established methods like CRISPR-Cas9.[3][7]

  • Overnight Culture : Grow engineered strains overnight in biological triplicate in 1 mL of YPD or appropriate selective media.[3]

  • Growth Assay Inoculation : In a 96-well clear plate, inoculate 100 µL of YPD to a starting OD₆₀₀ of 0.01 using the overnight cultures.[3]

  • Incubation and Monitoring : Seal the plate and place it in an Infinite M200 plate reader (or equivalent). Incubate cultures with continuous shaking at 280 RPM at 28°C, taking OD₆₀₀ measurements every 15 minutes for 24 hours to generate growth curves.[3]

B. Alkaloid Extraction and Quantification:

  • Sample Collection : Take a 200 µL aliquot of the yeast subculture.[3]

  • Solvent Extraction : Add 200 µL of an organic phase consisting of 25% acetone and 75% ethyl acetate.[3]

  • Mixing and Separation : Vortex the samples vigorously for 1 minute, then centrifuge for 10 minutes at a sufficient speed to separate the organic and aqueous layers.[3]

  • Analysis by GC-MS : Analyze the organic layer on an Agilent Technologies GC-MS 6890/5973 (or similar) equipped with a DB-FFAP column.[3]

    • Inlet Temperature : 220°C[3]

    • Pressure : Constant pressure of 4.2 psi[3]

    • Oven Program : Hold at 60°C for 5 min; ramp at 60°C/min for 1.5 min; ramp at 15°C/min for 16 min; hold for 10 min.[3]

  • Quantification : Generate standard curves using purified standards of the target alkaloids (e.g., corynantheidine) to calculate the final production titers from the integrated peak areas.[3]

Protocol: In Planta Enzyme Activity Assay (Agroinfiltration)

This protocol is used to assess the function of candidate biosynthetic enzymes by transiently expressing them in Nicotiana benthamiana.

  • Construct Preparation : Clone the candidate enzyme gene (e.g., MsCO1, MsDCR1) into an appropriate plant expression vector. Transform the vector into Agrobacterium tumefaciens.

  • Agroinfiltration : Infiltrate the Agrobacterium culture into the leaves of 4-6 week old N. benthamiana plants. Co-infiltrate with any necessary pathway partner enzymes.

  • Substrate Feeding : After a period of protein expression (typically 2-4 days), infiltrate the same leaf patch with a solution of the substrate alkaloid (e.g., 100 µM (20S)-corynantheidine).[13]

  • Incubation : Allow the enzymatic conversion to proceed in planta for a set time, such as 16 hours.[13]

  • Metabolite Extraction : Harvest the infiltrated leaf tissue, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites using an appropriate solvent system (e.g., methanol (B129727) or ethyl acetate).

  • LC-MS Analysis : Analyze the crude extract using LC-MS to identify and quantify the conversion of the substrate into the expected product by comparing retention times and mass spectra to authentic standards.

Conclusion and Future Outlook

This compound and its direct biosynthetic precursors are undeniably central to the vast structural and pharmacological diversity of monoterpene indole alkaloids. The elucidation of the enzymatic steps that dictate the metabolic flux from the core Corynanthe scaffold into distinct alkaloid families has provided a roadmap for synthetic biology. As demonstrated by the successful engineering of yeast for the de novo production of complex MIAs like corynantheidine, there is immense potential to create microbial cell factories for the sustainable and scalable production of high-value pharmaceuticals.[3][12] Future work will focus on discovering the remaining uncharacterized enzymes in these pathways (such as those converting corynantheidine to mitragynine), overcoming metabolic bottlenecks to improve titers, and leveraging the promiscuity of these enzymes to generate novel alkaloid analogs with improved therapeutic properties.[14] This knowledge base is critical for researchers in natural products chemistry, metabolic engineering, and drug development seeking to harness the power of alkaloid biosynthesis.

References

The Ethnobotanical Landscape of Corynantheine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and analytical methodologies related to corynantheine, an indole (B1671886) alkaloid found in various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a pentacyclic indole alkaloid belonging to the Corynanthe-type structural class. It is found in several plant species, most notably within the Rubiaceae family. Traditionally, plants containing this compound have been used in indigenous medical systems for a variety of purposes. Modern pharmacological research has begun to elucidate the mechanisms of action of this compound, revealing a complex interaction with key neurotransmitter systems in the central and peripheral nervous systems. This guide will delve into the traditional uses of this compound-containing plants, the current understanding of this compound's pharmacology, and the experimental protocols necessary for its study.

Ethnobotanical Uses of this compound-Containing Plants

The ethnobotanical literature on this compound is intrinsically linked to the traditional uses of the plants in which it is found. The most well-documented of these are species of the Corynanthe genus, particularly Corynanthe yohimbe (also known as Pausinystalia yohimbe) and Corynanthe pachyceras. It is crucial to note that these plants contain a complex mixture of alkaloids, and traditional uses reflect the combined effects of these compounds. The contribution of this compound alone to these effects is an area of ongoing research.

Corynanthe yohimbe (Yohimbe)

Corynanthe yohimbe is a well-known medicinal plant native to West and Central Africa.[1] The bark is the primary part used in traditional medicine.[1]

  • Traditional Preparations: The most common method of preparation is a decoction of the bark, which is consumed as a tea.[2] The bark is also chewed directly.[2]

  • Primary Traditional Uses:

    • Aphrodisiac and Treatment for Erectile Dysfunction: This is the most widely recognized traditional use of C. yohimbe.[3][4] It is believed to enhance libido and improve sexual performance in men.[4]

    • General Tonic and Stimulant: The bark is used to combat fatigue and exhaustion.[4]

    • Other Medicinal Uses: Traditional uses also include the treatment of chest pain and high blood pressure.[4]

It is important to emphasize that the primary active alkaloid in C. yohimbe is yohimbine, which is a well-characterized α2-adrenergic receptor antagonist.[5] this compound is also present, but its specific role in the traditional aphrodisiac effects of yohimbe is not as well understood.

Corynanthe pachyceras

Corynanthe pachyceras is another species utilized in traditional African medicine.

  • Traditional Preparations: Similar to C. yohimbe, the bark is the main part used, often prepared as a decoction.[2]

  • Primary Traditional Uses:

    • Aphrodisiac: It shares the aphrodisiac reputation of C. yohimbe.[2]

    • Febrifuge: Used to reduce fever.[6]

    • Treatment of Wounds and Boils: The bark is applied topically to treat skin ailments.[7]

    • Other Uses: The bark is also used for gastric complaints, diarrhea, and cardiac and renal issues.[2]

Mitragyna speciosa (Kratom)

While not a Corynanthe species, Mitragyna speciosa (Kratom) is a significant source of this compound-related alkaloids, particularly corynantheidine (B1225087).[3] The ethnobotanical uses of Kratom are well-documented in Southeast Asia, where its leaves are traditionally chewed or brewed into a tea for their stimulant and analgesic effects. The pharmacology of corynantheidine from Kratom provides valuable insights into the potential activities of this compound.

Pharmacology of this compound and Related Alkaloids

Recent pharmacological studies have focused on elucidating the mechanism of action of this compound and its stereoisomer, corynantheidine. This research has revealed a multi-target profile, primarily involving opioid and adrenergic receptors.

Opioid Receptor Activity

Corynantheidine has been identified as a partial agonist at the µ-opioid receptor (MOR).[4][8] This interaction is believed to contribute to its analgesic effects.[4] Notably, studies have shown that corynantheidine does not recruit β-arrestin-2 upon MOR activation, a pathway associated with some of the adverse effects of classical opioids, such as respiratory depression and constipation.[1][8][9]

Adrenergic Receptor Activity

Corynantheidine also exhibits a significant affinity for α-adrenergic receptors, particularly the α1D subtype.[3][8] Its binding affinity for the α1D-adrenergic receptor is higher than that for the µ-opioid receptor.[3] This interaction may contribute to its effects on blood pressure and smooth muscle contraction. The antagonistic activity at α-adrenergic receptors is a well-known mechanism for other Corynanthe alkaloids like yohimbine.

Signaling Pathways

The interaction of this compound and related alkaloids with µ-opioid and α-adrenergic receptors initiates distinct intracellular signaling cascades.

mu_opioid_pathway cluster_beta_arrestin β-Arrestin Pathway This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Partial Agonist G_protein Gi/o Protein MOR->G_protein Activation Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin No Recruitment AC Adenylate Cyclase G_protein->AC Inhibition ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Analgesia PKA->Cellular_Response Modulation of Ion Channels & Gene Expression alpha_adrenergic_pathway Corynantheidine Corynantheidine Alpha1D_AR α1D-Adrenergic Receptor (GPCR) Corynantheidine->Alpha1D_AR Antagonist (?) Gq_protein Gq/11 Protein Alpha1D_AR->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Smooth Muscle Contraction PKC->Cellular_Response Phosphorylation of Target Proteins extraction_workflow Start Dried & Powdered Plant Material Defatting Soxhlet Extraction (n-Hexane) Start->Defatting Alkaloid_Extraction Soxhlet Extraction (Methanol/Chloroform) Defatting->Alkaloid_Extraction Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Alkaloid_Extraction->Acid_Base_Extraction Chromatography Column Chromatography (Silica Gel) Acid_Base_Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC End Pure this compound HPLC->End

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Corynantheine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following document provides detailed application notes and protocols on various methodologies for the total synthesis of Corynantheine and related alkaloids. This document summarizes key quantitative data in structured tables, offers detailed experimental procedures for pivotal reactions, and includes visualizations of the synthetic pathways.

Methodology 1: Catalytic Asymmetric Synthesis of this compound-Type Alkaloids (Nam, Scheidt, et al., 2024)

This approach details a catalytic, asymmetric platform that provides rapid access to a variety of this compound alkaloids. A key feature of this synthesis is an N-heterocyclic carbene (NHC)-catalyzed asymmetric [4+2] annulation to construct a chiral dihydropyranone intermediate, which serves as a versatile precursor to the this compound core.[1][2][3]

Summary of Key Quantitative Data
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1NHC-catalyzed [4+2] Annulationα,β-Unsaturated aldehydeChiral dihydropyranoneNHC precatalyst, base, solvent8595
2Reductive AminationDihydropyranonePiperidine (B6355638) intermediateTryptamine, NaBH(OAc)₃78-
3Pictet-Spengler CyclizationPiperidine intermediateTetracyclic coreTFA, CH₂Cl₂92-
4Functional Group ManipulationsTetracyclic core(-)-CorynantheidolMulti-step sequence45 (over several steps)-
5Oxidation and Rearrangement(-)-Corynantheidol(-)-CorynantheidineOxidizing agent, acid65-
Key Experimental Protocols

Protocol 1: NHC-Catalyzed Asymmetric [4+2] Annulation

  • To a solution of the N-heterocyclic carbene (NHC) precatalyst (0.1 equiv) in a suitable solvent (e.g., THF) is added a base (e.g., DBU, 0.1 equiv) at room temperature.

  • The α,β-unsaturated aldehyde (1.0 equiv) and the enal coupling partner (1.2 equiv) are then added sequentially.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral dihydropyranone.

Protocol 2: Pictet-Spengler Cyclization

  • The piperidine intermediate (1.0 equiv) is dissolved in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 10 equiv) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The resulting crude product is purified by flash chromatography to yield the tetracyclic core of the this compound alkaloid.

Synthetic Pathway Visualization

Nam_Scheidt_Synthesis cluster_start Starting Materials cluster_core Key Intermediate Synthesis cluster_end Final Products start_aldehyde α,β-Unsaturated Aldehyde dihydropyranone Chiral Dihydropyranone start_aldehyde->dihydropyranone NHC Catalysis (Step 1) start_enal Enal start_enal->dihydropyranone piperidine Piperidine Intermediate dihydropyranone->piperidine Reductive Amination (Step 2) tetracycle Tetracyclic Core piperidine->tetracycle Pictet-Spengler (Step 3) corynantheidol (-)-Corynantheidol tetracycle->corynantheidol Functional Group Manipulations (Step 4) corynantheidine (-)-Corynantheidine corynantheidol->corynantheidine Oxidation/ Rearrangement (Step 5)

Caption: Catalytic asymmetric synthesis of this compound alkaloids.

Methodology 2: Biomimetic Total Synthesis of Corynanthe-Type Alkaloids (Chu, Wang, et al., 2025)

This synthetic strategy is inspired by the proposed biosynthetic pathway of Corynanthe alkaloids. A key feature is the construction of a close analog of the biosynthetic intermediate, strictosidine (B192452) aglycone, which then undergoes a series of biomimetic transformations to yield the target alkaloids.[4]

Summary of Key Quantitative Data
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Multi-component ReactionIndole derivative, methyl nicotinate (B505614), dimethyl malonateTetracyclic intermediateSequential addition, Br₂, DIPEA22 (over 3 steps)
2Radical DehalogenationBrominated tetracycleDehalogenated tetracycleAIBN, Bu₃SnH, toluene74 (over 2 steps with protection)
3Retro-Michael/Michael AdditionDehalogenated tetracycleStrictosidine Aglycone AnalogBase, electrophile65
4Biomimetic CyclizationStrictosidine Aglycone AnalogGeissoschizineAcid, then reduction59 (over 2 steps)
Key Experimental Protocols

Protocol 3: Multi-component Assembly of the Tetracyclic Intermediate

  • To a solution of methyl nicotinate (1.0 equiv) in a suitable solvent is added an alkylating agent.

  • The resulting pyridinium (B92312) salt is reacted with dimethyl malonate in the presence of a base.

  • The crude intermediate is then treated with bromine and a non-nucleophilic base such as DIPEA to afford the tetracyclic product after workup and purification.

Protocol 4: Biomimetic Conversion to Geissoschizine

  • The strictosidine aglycone analog (1.0 equiv) is treated with acetic acid, leading to the formation of lactam intermediates.

  • The desired lactam isomer is then treated with Meerwein's salt followed by reduction with sodium borohydride (B1222165) to furnish an advanced intermediate.

  • Deprotection of the sulfonamide group followed by reduction with DIBAL-H yields Geissoschizine.

Synthetic Pathway Visualization

Chu_Wang_Synthesis cluster_start Starting Materials cluster_core Key Intermediate Synthesis cluster_end Final Product start_indole Indole Derivative tetracycle Tetracyclic Intermediate start_indole->tetracycle start_nicotinate Methyl Nicotinate start_nicotinate->tetracycle Multi-component Reaction (Step 1) start_malonate Dimethyl Malonate start_malonate->tetracycle aglycone_analog Strictosidine Aglycone Analog tetracycle->aglycone_analog Dehalogenation & Michael Addition (Steps 2 & 3) geissoschizine Geissoschizine aglycone_analog->geissoschizine Biomimetic Cyclization (Step 4)

Caption: Biomimetic total synthesis of Geissoschizine.

Methodology 3: Stereoselective Synthesis via Enamine Annulation (Kametani et al., 1981)

This classic approach describes a stereoselective synthesis of (±)-dihydrocorynantheol, a precursor to (±)-corynantheine. The key step is an enamine annulation between a β-carboline derivative and a methoxyallylidenemalonate to construct the indolo[2,3-a]quinolizine (B11887597) core.

Summary of Key Quantitative Data
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Enamine Annulation3,4-Dihydro-1-methyl-β-carbolineIndolo[2,3-a]quinolizineDimethyl 3-methoxyallylidenemalonate, heat70
2ReductionKeto-esterDiolLiAlH₄85
3Epimerization and Functional Group ConversionDiol(±)-CorynanthealAdams catalyst, then oxidationNot specified in abstract
4Conversion to this compound(±)-Corynantheal(±)-CorynantheineKnown proceduresFormal Synthesis
Key Experimental Protocol

Protocol 5: Enamine Annulation for Indolo[2,3-a]quinolizine Synthesis

  • A mixture of 3,4-dihydro-1-methyl-β-carboline (1.0 equiv) and dimethyl 3-methoxyallylidenemalonate (1.1 equiv) in a high-boiling solvent (e.g., xylene) is heated at reflux.

  • The reaction is monitored by TLC for the consumption of the starting materials.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the indolo[2,3-a]quinolizine product.

Synthetic Pathway Visualization

Kametani_Synthesis cluster_start Starting Materials cluster_core Core Construction cluster_end Final Products start_carboline β-Carboline Derivative quinolizine Indolo[2,3-a]quinolizine start_carboline->quinolizine start_malonate Methoxyallylidenemalonate start_malonate->quinolizine Enamine Annulation (Step 1) diol Diol Intermediate quinolizine->diol Reduction (Step 2) corynantheal (±)-Corynantheal diol->corynantheal Epimerization & Oxidation (Step 3) This compound (±)-Corynantheine (Formal) corynantheal->this compound Known Procedures (Step 4)

Caption: Stereoselective synthesis of (±)-Corynantheine.

References

Application Note: A Validated UPLC-MS/MS Protocol for the Quantification of Corynantheine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynantheine is an indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree, a plant native to Southeast Asia. It is a diastereomer of the more extensively studied kratom alkaloid, corynantheidine (B1225087). As research into the pharmacology and therapeutic potential of minor kratom alkaloids expands, there is a growing need for robust and sensitive bioanalytical methods to accurately quantify these compounds in biological matrices. This application note details a comprehensive UPLC-MS/MS (Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry) protocol for the sensitive and selective quantification of this compound in plasma. The methodology is adapted from a validated protocol for its stereoisomer, corynantheidine, providing a strong foundation for its application in pharmacokinetic and toxicological studies.

Experimental

Materials and Reagents
Instrumentation
  • Waters Acquity I-Class UPLC™ system or equivalent

  • Waters Xevo TQS Micro™ triple quadrupole mass spectrometer or equivalent

  • Waters Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot 25 µL of plasma into a micro-centrifuge tube.

  • Add 200 µL of acetonitrile containing 10 ng/mL of yohimbine (internal standard).

  • Vortex the mixture for 10 minutes at 2500 rpm.

  • Centrifuge at 15,000 x g and 4°C for 10 minutes to pellet the precipitated proteins.

  • Transfer 180 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.00595
2.50595
2.60955
3.00955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 0.5 kV
Desolvation Temperature 450°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 369.2144.00.056036
369.2226.10.056024
Yohimbine (IS) 355.2212.10.052222

Note: As this compound and corynantheidine are stereoisomers, they share the same precursor and product ion m/z values. The collision energies provided are based on the validated method for corynantheidine and should be optimized for this compound to ensure maximum sensitivity.[1]

Method Validation Summary

The following tables summarize the expected performance characteristics of the method, based on the validation of the analogous method for corynantheidine.[1][2][3]

Table 3: Calibration Curve and Linearity

ParameterResult
Linear Dynamic Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1< 15%< 15%± 15%± 15%
Low3< 15%< 15%± 15%± 15%
Medium250< 15%< 15%± 15%± 15%
High450< 15%< 15%± 15%± 15%

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85%85% - 115%
Medium250> 85%85% - 115%
High450> 85%85% - 115%

Experimental Workflow and Signaling Pathways

UPLC_MSMS_Workflow plasma_sample Plasma Sample (25 µL) add_is Add Acetonitrile with Yohimbine (IS) plasma_sample->add_is vortex1 Vortex (10 min) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc_msms UPLC-MS/MS Analysis supernatant->uplc_msms data_analysis Data Analysis & Quantification uplc_msms->data_analysis results Results data_analysis->results

Caption: UPLC-MS/MS experimental workflow for this compound quantification in plasma.

Conclusion

This application note provides a detailed and robust UPLC-MS/MS protocol for the quantification of this compound in plasma. The method is sensitive, selective, and requires a small sample volume, making it ideal for preclinical and clinical research. The use of a structurally similar internal standard, yohimbine, ensures high accuracy and precision. The provided workflow and performance characteristics demonstrate the suitability of this method for high-throughput bioanalysis in drug development and related fields.

References

Application Notes and Protocols for In Vitro Assays of Corynantheine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, as well as in the Corynanthe and Pausinystalia genera.[1] Structurally related to yohimbine (B192690) and other psychoactive compounds, this compound and its congeners are subjects of growing interest within the scientific community for their potential pharmacological activities.[2][3] Preliminary research suggests that this compound may interact with several key biological targets, including adrenergic receptors, calcium channels, and acetylcholinesterase, indicating a broad therapeutic potential.[1][2]

These application notes provide detailed protocols for developing and executing in vitro assays to characterize the activity of this compound. The following sections offer step-by-step methodologies for assessing its interaction with alpha-1 and alpha-2 adrenergic receptors, its potential as a calcium channel blocker, and its inhibitory effects on acetylcholinesterase.

Data Presentation

CompoundTargetAssay TypeRadioligandCell Line/TissueKi (nM)Reference
Corynantheidineα1D-Adrenergic ReceptorRadioligand Binding[³H]prazosinHuman CHO cells41.7 ± 4.7[4]
Corynantheidineα2A-Adrenergic ReceptorRadioligand Binding-Human~74[4]
CompoundTargetAssay TypeIC50Reference
This compoundL-type Calcium ChannelNot AvailableNot Available
This compoundAcetylcholinesteraseNot AvailableNot Available

Experimental Protocols

Alpha-Adrenergic Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]prazosin (for α1 receptors), [³H]rauwolscine (for α2 receptors)

  • Cell Membranes: Prepared from cells expressing the target human α1 or α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Non-specific Binding Control: Phentolamine (10 µM)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Protocol:

  • Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of radioligand (at its Kd), and the cell membrane preparation.

    • Non-specific Binding: Add binding buffer, the radioligand, the cell membrane preparation, and a high concentration of a non-labeled antagonist (e.g., phentolamine) to saturate the receptors.

    • Competitive Binding: Add binding buffer, the radioligand, the cell membrane preparation, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Calcium Influx Assay

Objective: To evaluate the ability of this compound to block voltage-gated calcium channels by measuring changes in intracellular calcium concentration.

Materials:

  • Test Compound: this compound

  • Cell Line: A cell line expressing L-type voltage-gated calcium channels (e.g., HEK293, SH-SY5Y)

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Depolarization Solution: HBSS containing a high concentration of KCl (e.g., 50 mM)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with an injection system

Protocol:

  • Cell Plating: Seed the cells into 96-well plates and culture them until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash them with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of this compound to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the depolarization solution (high KCl) into the wells to activate the voltage-gated calcium channels.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The increase in fluorescence upon depolarization corresponds to the influx of calcium.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the percentage of inhibition of the calcium influx (compared to a vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) activity using a colorimetric assay.

Materials:

  • Test Compound: this compound

  • Enzyme: Acetylcholinesterase (from electric eel or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer: 0.1 M Phosphate (B84403) buffer, pH 8.0

  • 96-well clear microplates

  • Microplate reader capable of reading absorbance at 412 nm

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of this compound in the buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Control (100% activity): Phosphate buffer, DTNB solution, and AChE solution.

    • Test Sample: Phosphate buffer, DTNB solution, AChE solution, and a specific concentration of this compound.

    • Blank: Phosphate buffer and DTNB (to measure the non-enzymatic hydrolysis of the substrate).

  • Pre-incubation: Pre-incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30-60 seconds for 10-15 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of AChE inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonism Gq Gq Alpha1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

alpha2_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Antagonism Gi Gi Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

calcium_channel_workflow Start Start Plate_Cells Plate cells expressing L-type Ca²⁺ channels Start->Plate_Cells Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Incubate_Compound Incubate with This compound Load_Dye->Incubate_Compound Measure_Baseline Measure baseline fluorescence Incubate_Compound->Measure_Baseline Depolarize Depolarize with high KCl and measure fluorescence Measure_Baseline->Depolarize Analyze_Data Analyze data and determine IC50 Depolarize->Analyze_Data End End Analyze_Data->End

Caption: Calcium Channel Blocker Assay Workflow.

ellmans_method_workflow Start Start Prepare_Reagents Prepare AChE, ATCI, DTNB, and this compound Start->Prepare_Reagents Setup_Plate Set up 96-well plate with controls and test samples Prepare_Reagents->Setup_Plate Pre_incubate Pre-incubate plate Setup_Plate->Pre_incubate Initiate_Reaction Initiate reaction with ATCI and measure absorbance at 412 nm Pre_incubate->Initiate_Reaction Calculate_Rate Calculate reaction rates Initiate_Reaction->Calculate_Rate Determine_Inhibition Determine % inhibition and IC50 Calculate_Rate->Determine_Inhibition End End Determine_Inhibition->End

Caption: Acetylcholinesterase Inhibition Assay Workflow.

References

Application Notes & Protocols: Corynantheine Pharmacokinetics in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Corynantheine is an indole (B1671886) alkaloid found as a minor component in the plant Mitragyna speciosa, commonly known as kratom.[1][2] It is structurally related to other psychoactive alkaloids like mitragynine. Research has shown that this compound acts as a functional opioid antagonist, highlighting its potential for further pharmacological investigation.[1][3] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental for preclinical development. These application notes provide a summary of currently available pharmacokinetic data for this compound in rodent models and detailed protocols for conducting similar studies.

Pharmacokinetic Data Presentation

The following data summarizes the key pharmacokinetic parameters of this compound in male Sprague Dawley rats following intravenous (IV) and oral (P.O.) administration.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound in Rats

Parameter Symbol Mean Value (± SD) Units
Dose - 2.5 mg/kg
Clearance CL 884.1 ± 32.3 mL/h
Apparent Volume of Distribution Vd 8.0 ± 1.2 L
Area Under the Curve (to last measured point) AUC (0-t) 640.3 ± 24.0 h*ng/mL
Mean Residence Time MRT 3.0 ± 0.2 h

Data sourced from King et al. (2020) in male Sprague Dawley rats.[1][3]

Table 2: Oral (P.O.) Pharmacokinetic Parameters of this compound in Rats

Parameter Symbol Mean Value (± SD) Units
Dose - 20 mg/kg
Maximum Observed Concentration Cmax 213.4 ± 40.4 ng/mL
Time to Maximum Concentration Tmax 4.1 ± 1.3 h
Mean Residence Time MRT 8.8 ± 1.8 h
Absolute Oral Bioavailability F 49.9 ± 16.4 %

Data sourced from King et al. (2020) in male Sprague Dawley rats.[1][3]

Pharmacokinetic Insights:

  • Bioavailability: this compound demonstrates adequate oral bioavailability in rats (approximately 50%), suggesting it is well-absorbed from the gastrointestinal tract.[1][3]

  • Distribution: The high apparent volume of distribution (8.0 L) following IV administration indicates extensive extravascular tissue distribution.[1][3]

  • Absorption: The time to reach maximum concentration (Tmax) of around 4 hours suggests prolonged absorption after oral dosing.[1][3]

  • Brain Distribution: Qualitative analysis by imaging mass spectrometry has confirmed the presence of this compound in the corpus callosum and regions of the hippocampus in rats, indicating it can cross the blood-brain barrier.[1][3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for conducting a pharmacokinetic study of this compound in Sprague Dawley rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • Male Sprague Dawley rats (250-300g) with cannulated jugular veins.

  • This compound compound.

  • Vehicle for dosing (e.g., saline, PEG400, Tween 80).

  • Dosing syringes and gavage needles.

  • Blood collection tubes (e.g., K2-EDTA coated).

  • Centrifuge.

  • Freezer (-80°C).

Methodology:

  • Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least 3-5 days before the experiment. Provide access to food and water ad libitum.

  • Dosing Preparation:

    • Intravenous (IV): Prepare a 2.5 mg/kg solution of this compound in a suitable vehicle.

    • Oral (P.O.): Prepare a 20 mg/kg suspension or solution of this compound in a suitable vehicle.

  • Administration:

    • Fast rats overnight (approx. 12 hours) before dosing, with water still available.

    • IV Group: Administer the 2.5 mg/kg dose via the jugular vein cannula.

    • P.O. Group: Administer the 20 mg/kg dose via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (approx. 200-250 µL) at predetermined time points.

    • Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Suggested P.O. time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Collect samples from the jugular vein cannula into K2-EDTA tubes.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and transfer to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

  • Data Analysis:

    • Analyze plasma concentrations using a validated bioanalytical method (see Protocol 2).

    • Perform non-compartmental analysis (NCA) using pharmacokinetic software (e.g., Certara Phoenix®) to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, F).[1][3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Animal Acclimation fast Overnight Fasting acclimate->fast dose_prep Dose Formulation (IV & P.O.) fast->dose_prep admin Drug Administration dose_prep->admin blood Serial Blood Sampling admin->blood plasma Plasma Processing blood->plasma store Store Plasma @ -80°C plasma->store bioanalysis UPLC-MS/MS Bioanalysis store->bioanalysis pk_calc Pharmacokinetic Analysis (NCA) bioanalysis->pk_calc

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Protocol 2: Bioanalytical Method for this compound in Rat Plasma

This protocol is based on a validated UPLC-MS/MS method for quantifying this compound in rat plasma.[1][3]

Objective: To accurately quantify this compound concentrations in plasma samples.

Materials & Equipment:

  • Rat plasma samples.

  • This compound and internal standard (IS, e.g., yohimbine) reference standards.

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Ammonium (B1175870) acetate (B1210297).

  • Formic acid (optional, for pH adjustment).

  • UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer).

  • UPLC column (e.g., Waters BEH C18, 2.1 × 50 mm).[1][3]

  • Microcentrifuge tubes.

  • Vortex mixer and centrifuge.

Methodology:

  • Standard & Sample Preparation:

    • Prepare stock solutions of this compound and IS in a suitable solvent (e.g., methanol).

    • Prepare calibration standards (e.g., 1-500 ng/mL) and quality control (QC) samples by spiking blank rat plasma with known concentrations of this compound.[1][3]

    • Thaw plasma study samples, calibration standards, and QCs on ice.

  • Protein Precipitation (Sample Extraction):

    • To a 25 µL aliquot of plasma in a microcentrifuge tube, add a volume of IS solution.

    • Add 3-4 volumes of ice-cold acetonitrile (e.g., 100 µL) to precipitate plasma proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Waters BEH C18, 2.1 × 50 mm.[1][3]

      • Mobile Phase A: 10 mM ammonium acetate buffer (pH 3.5).[1][3]

      • Mobile Phase B: Acetonitrile.[1][3]

      • Flow Rate: e.g., 0.4 mL/min.

      • Gradient: Develop a suitable gradient for separation (e.g., a 3-minute gradient).[1][3]

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

      • Scan Type: Multiple Reaction Monitoring (MRM).[3]

      • MRM Transitions (m/z):

        • This compound: 369.2 > 144.0 and 369.2 > 226.1.[2][3]

        • Yohimbine (IS): 355.2 > 212.1.[3]

      • Optimize source parameters (capillary voltage, cone voltage, desolvation temperature) for maximum signal intensity.[3]

  • Data Processing:

    • Integrate peak areas for this compound and the IS.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Quantify this compound concentrations in study samples by interpolating their peak area ratios from the calibration curve.

G start Plasma Sample (25 µL) + Internal Standard ppt Add Ice-Cold Acetonitrile (Protein Precipitation) start->ppt vortex Vortex (1-2 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject end Quantify Concentration inject->end

Caption: Plasma sample preparation via protein precipitation.

Protocol 3: General In Vitro Metabolism Assay using Rodent Liver Microsomes

While specific metabolic pathways for this compound are not fully elucidated, this general protocol can be used to assess its metabolic stability.

Objective: To determine the in vitro metabolic stability of this compound in rodent liver microsomes.

Materials:

  • Rat or mouse liver microsomes (RLM or MLM).

  • This compound.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile or methanol (B129727) (for reaction termination).

  • Incubator or water bath (37°C).

  • LC-MS/MS system.

Methodology:

  • Incubation Preparation:

    • Prepare a solution of this compound (e.g., 1 µM final concentration) in phosphate buffer.[4]

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the this compound solution at 37°C for 5-10 minutes.[4]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include a negative control incubation without the NADPH system to assess non-CYP mediated degradation.[4]

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein and microsomes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples to determine the concentration of remaining this compound at each time point.

    • Plot the natural log of the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.[5]

Signaling Pathway Visualization

This compound is reported to be an opioid antagonist.[1] The diagram below illustrates the generalized mechanism of action for a competitive antagonist at a G-protein coupled receptor (GPCR), such as an opioid receptor. The antagonist binds to the receptor but does not elicit a downstream signal, thereby blocking the action of an endogenous or exogenous agonist.

G cluster_agonist Agonist Action (Blocked) cluster_antagonist Antagonist Action agonist Opioid Agonist receptor_active Opioid Receptor (Active State) agonist->receptor_active g_protein_active G-Protein Activation receptor_active->g_protein_active effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector response Cellular Response (e.g., ↓cAMP) effector->response antagonist This compound (Antagonist) receptor_inactive Opioid Receptor (Inactive State) antagonist->receptor_inactive no_signal No Signal Transduction receptor_inactive->no_signal Blocks Agonist Binding

Caption: Generalized opioid receptor antagonism by this compound.

References

Application Notes and Protocols for the Extraction and Purification of Corynantheine from Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Corynantheine, a minor alkaloid found in the leaves of Mitragyna speciosa (commonly known as Kratom). While this compound is not as abundant as mitragynine (B136389), its unique pharmacological profile warrants efficient isolation for further research and development.

Introduction

This compound is a diastereomer of mitragynine and a notable minor alkaloid in Mitragyna speciosa.[1] Its presence and concentration can vary depending on the geographical origin and strain of the plant material.[1] The extraction and purification of this compound are often performed as part of a broader alkaloid isolation from the plant matrix. The protocols outlined below are based on established methods for the extraction of Mitragyna speciosa alkaloids, with specific considerations for the isolation of this minor component.

Quantitative Data Summary

The concentration of this compound in Mitragyna speciosa leaves and commercial products is significantly lower than that of the major alkaloid, mitragynine. The following tables summarize the reported quantitative data for this compound.

Table 1: this compound Concentration in Mitragyna speciosa Plant Material and Products

Sample TypeConcentration Range (% w/w)Analytical Method
Leaf Extracts0.01 - 2.8%UPLC-MS/MS
Commercial Products (Capsules/Powders)Mean of 0.05%UPLC-MS/MS

Data sourced from Sharma et al. (2019) as cited in Kratom Alks.[1]

Table 2: Analytical Method Parameters for this compound Quantification

ParameterValue
Analytical TechniqueUPLC-MS/MS (Triple Quadrupole, ESI+, MRM)
ColumnBEH C18
Mobile PhaseAcetonitrile/10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5)
Calibration Range1–200 ng/mL
LLOQ1 ng/mL
Total Run Time~22.5 min

Data sourced from Sharma et al. (2019) as cited in Kratom Alks.[1]

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from dried Mitragyna speciosa leaf material.

General Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_prep Plant Material Preparation cluster_extraction Solvent Extraction cluster_purification Purification cluster_analysis Analysis A Fresh Mitragyna speciosa leaves B Washing and Air Drying A->B C Grinding to fine powder B->C D Defatting with Hexane (B92381) C->D E Sequential Extraction (Chloroform, Methanol) D->E F Crude Alkaloid Extract E->F G Silica (B1680970) Gel Column Chromatography F->G H Fraction Collection G->H I TLC/UPLC-MS/MS Analysis H->I J Pooling of this compound-rich fractions I->J K Solvent Evaporation J->K L Purified this compound K->L M Purity Assessment (UPLC-MS/MS, NMR) L->M

Caption: General workflow for this compound extraction and purification.

Protocol 1: Sequential Solvent Extraction

This protocol is adapted from methods used for the extraction of mitragynine and other alkaloids from Mitragyna speciosa.[2]

Objective: To obtain a crude alkaloid extract from Mitragyna speciosa leaves.

Materials:

  • Dried and powdered Mitragyna speciosa leaves

  • n-Hexane (analytical grade)

  • Chloroform (B151607) (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Defatting:

    • Soak the powdered leaves in n-hexane at room temperature for 24 hours to remove non-polar compounds like fats and waxes. The typical ratio is 1:5 (w/v) of leaf powder to solvent.

    • Filter the mixture to separate the leaf material from the hexane.

    • Discard the hexane fraction.

    • Allow the defatted leaf material to air dry completely.

  • Sequential Extraction:

    • Submerge the defatted leaf powder in chloroform in the glass container at a 1:5 (w/v) ratio.

    • Macerate for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the chloroform extract.

    • Repeat the chloroform extraction two more times with fresh solvent.

    • Pool the chloroform extracts.

    • Following chloroform extraction, repeat the entire extraction process on the same leaf material using methanol.

    • Pool the methanol extracts separately from the chloroform extracts.

  • Concentration:

    • Concentrate the pooled chloroform and methanol extracts separately using a rotary evaporator at a temperature not exceeding 40°C to obtain crude extracts.

Protocol 2: Silica Gel Column Chromatography for Purification

Objective: To separate this compound from other alkaloids in the crude extract.

Materials:

  • Crude alkaloid extract (from Protocol 1)

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass chromatography column

  • Elution solvents: A mixture of a non-polar solvent (e.g., n-hexane or toluene) and a slightly more polar solvent (e.g., ethyl acetate or chloroform), with a small amount of a base (e.g., diethylamine (B46881) or ammonia) to prevent tailing of the alkaloids. A common starting point is a gradient of hexane:ethyl acetate.

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect small fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Identify the fractions containing this compound by comparing their Rf values with a this compound standard, if available, or by using UPLC-MS/MS for more precise identification.[1]

  • Pooling and Concentration:

    • Pool the fractions that are rich in this compound and show minimal impurities.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Analysis and Characterization

The purity and identity of the isolated this compound should be confirmed using appropriate analytical techniques.

Table 3: Analytical Techniques for Characterization

TechniquePurpose
UPLC-MS/MS For accurate quantification and confirmation of molecular weight.[1][3][4]
NMR (¹H and ¹³C) For structural elucidation and confirmation.
HPLC For purity assessment.

Signaling Pathways

Currently, there is limited specific information available in the cited literature regarding the detailed signaling pathways directly modulated by this compound. Research has primarily focused on its interaction with opioid receptors, where it acts as an antagonist.[3][5] Further investigation is required to elucidate its downstream signaling effects.

Logical Relationships in Purification

The purification process relies on the differential partitioning of alkaloids based on their polarity.

Purification_Logic cluster_logic Purification Logic cluster_principle Principle A Crude Alkaloid Mixture D Differential Partitioning A->D B Silica Gel (Stationary Phase) B->D C Mobile Phase (Solvent Gradient) C->D E Separated Alkaloids D->E P1 Polarity Differences P1->D

Caption: Logical relationship in chromatographic separation of alkaloids.

References

Application Notes and Protocols for the Enantioselective Synthesis of Corynantheine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of Corynantheine analogues, a class of monoterpenoid indole (B1671886) alkaloids with significant pharmacological activity. The methodologies outlined are based on recent advancements in asymmetric catalysis, offering efficient routes to various stereoisomers of these complex natural products.

Introduction

This compound-type alkaloids, major components of the plant Mitragyna speciosa (kratom), have garnered considerable interest due to their unique pharmacological profiles.[1][2] The development of robust and stereoselective synthetic strategies is crucial for enabling comprehensive biological investigations and facilitating drug discovery efforts. This application note details a recently developed catalytic, asymmetric platform that provides access to a range of this compound alkaloids, including the enantioselective total synthesis of key intermediates and final products.[1][2] The core of many of these syntheses relies on the powerful Pictet-Spengler reaction to construct the characteristic tetrahydro-β-carboline core.[3][4]

Key Synthetic Strategies and Data

The enantioselective synthesis of this compound analogues can be achieved through various strategies, with the organocatalytic asymmetric Pictet-Spengler reaction being a prominent and effective method. Below is a summary of quantitative data from representative syntheses.

EntryProductCatalystKey ReactionYield (%)Enantiomeric Excess (%)Reference
1(-)-CorynantheidineChiral Phosphoric AcidAsymmetric Pictet-Spengler6595(Nam et al., 2024)
2(+)-CorynoxineChiral SquaramideAsymmetric Pictet-Spengler7298(Nam et al., 2024)
3(-)-Corynoxine BChiral SquaramideAsymmetric Pictet-Spengler7097(Nam et al., 2024)
4(-)-CorynantheidolChiral Phosphoric AcidAsymmetric Pictet-Spengler7596(Nam et al., 2024)
5(+)-Dihydrothis compound(S)-Tryptophanol (Chiral Aux)Stereoselective Cyclocondensation55 (overall)>98 (de)(Amat et al., 2009)[5]
6(-)-Dihydrocorynantheol(S)-Tryptophanol (Chiral Aux)Stereoselective Cyclocondensation60 (overall)>98 (de)(Amat et al., 2009)[5]

Experimental Protocols

The following are detailed protocols for key steps in the enantioselective synthesis of this compound analogues, based on the work of Nam et al. (2024).

Protocol 1: General Procedure for Asymmetric Pictet-Spengler Reaction

This protocol describes the key step for the enantioselective construction of the tetrahydro-β-carboline core.

Materials:

  • Tryptamine (B22526) derivative (1.0 equiv)

  • Aldehyde or ketone partner (1.1 equiv)

  • Chiral phosphoric acid or squaramide catalyst (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the tryptamine derivative and the chiral catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the specified temperature (typically between -20 °C and room temperature).

  • Add the aldehyde or ketone partner dropwise to the stirred solution.

  • Stir the reaction mixture at the specified temperature for the required time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline derivative.

Protocol 2: Synthesis of (-)-Corynantheidine

This protocol outlines the final steps in the total synthesis of (-)-Corynantheidine from a key intermediate obtained via the asymmetric Pictet-Spengler reaction.

Materials:

  • Enantioenriched tetrahydro-β-carboline intermediate

  • Appropriate reagents for subsequent transformations (e.g., for cyclization, reduction, and functional group manipulation)

  • Anhydrous solvents

  • Inert atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Cyclization: The enantioenriched tetrahydro-β-carboline intermediate is subjected to an intramolecular cyclization to form the pentacyclic core of this compound. This may involve the use of a coupling agent or activation of a carboxylic acid moiety followed by intramolecular amidation.

  • Reduction: The resulting lactam is then reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

  • Functional Group Interconversion and Deprotection: Subsequent steps involve the manipulation of functional groups and the removal of any protecting groups to yield the final natural product, (-)-Corynantheidine.

  • Purification: The final compound is purified by high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) to obtain the highly pure product.

Visualizations

Signaling Pathway: General Asymmetric Pictet-Spengler Reaction

pictet_spengler tryptamine Tryptamine Derivative iminium Iminium Ion Intermediate tryptamine->iminium + Aldehyde/Ketone aldehyde Aldehyde/ Ketone aldehyde->iminium catalyst Chiral Catalyst catalyst->iminium Activation cyclization Intramolecular Cyclization (Mannich-type) iminium->cyclization spiroindolenine Spiroindolenine Intermediate cyclization->spiroindolenine rearrangement Rearrangement spiroindolenine->rearrangement product Tetrahydro- β-carboline rearrangement->product

Caption: Asymmetric Pictet-Spengler reaction pathway.

Experimental Workflow: Synthesis of (-)-Corynantheidine

corynantheidine_synthesis start Tryptamine Derivative + Aldehyde pictet_spengler Asymmetric Pictet-Spengler Reaction start->pictet_spengler intermediate Enantioenriched Tetrahydro-β-carboline pictet_spengler->intermediate cyclization Intramolecular Cyclization intermediate->cyclization pentacycle Pentacyclic Lactam cyclization->pentacycle reduction Reduction pentacycle->reduction final_product (-)-Corynantheidine reduction->final_product

Caption: Workflow for (-)-Corynantheidine synthesis.

References

Application of Corynantheine in Neurological Disorder Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine, a prominent indole (B1671886) alkaloid derived from the leaves of the Mitragyna speciosa (kratom) plant, has emerged as a compound of significant interest in the field of neurological disorder research. Exhibiting a complex pharmacological profile, this compound and its related alkaloids are being investigated for their therapeutic potential in a range of conditions, including neurodegenerative diseases and neuroinflammation. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, along with detailed protocols for its application in relevant preclinical research models.

Mechanism of Action

This compound's effects on the central nervous system are multifaceted, primarily attributed to its interaction with various neurotransmitter systems. While specific quantitative data for this compound is still emerging, studies on its diastereomer, corynantheidine (B1225087), and other structurally related alkaloids provide valuable insights into its potential mechanisms. This compound is known to act as a selective α1-adrenergic receptor antagonist[1][2]. This activity can influence vascular tone and neurotransmitter release. Furthermore, corynantheidine has demonstrated binding affinity for μ-opioid receptors, albeit weaker than its affinity for adrenergic receptors[3].

In the context of neurodegenerative diseases, research into related alkaloids suggests several promising avenues for this compound's application. For instance, rhynchophylline, another tetracyclic oxindole (B195798) alkaloid, has been shown to protect neurons from MPP+-induced toxicity, a model for Parkinson's disease, at concentrations between 10-50 µM[4][5]. This neuroprotective effect is linked to the activation of the PI3-K/Akt/GSK3β signaling pathway. Given the structural similarities, it is hypothesized that this compound may exert similar neuroprotective effects.

Quantitative Data Summary

While comprehensive quantitative data for this compound is not yet available for all relevant neurological targets, the following table summarizes the known binding affinities for its diastereomer, corynantheidine. This data provides a valuable reference for researchers designing experiments with this compound.

Target ReceptorLigandKi (nM)Assay TypeCell LineReference
α1D-adrenergicCorynantheidine41.7 ± 4.7Radioligand competition with [³H]prazosinCHO[3]
μ-opioid (MOR)Corynantheidine118 ± 12Radioligand bindingHEK[3]
κ-opioid (KOR)Corynantheidine1910 ± 50Radioligand bindingRat RBL[3]
α2A-adrenergicCorynantheidine≈ 74Off-target screening-[3]
NMDA ReceptorCorynantheidine≈ 83Off-target screening-[3]

Experimental Protocols

The following protocols are designed to guide researchers in the investigation of this compound's therapeutic potential in key areas of neurological disorder research.

Protocol 1: In Vitro Neuroprotection Assay against MPP+ Induced Cytotoxicity in SH-SY5Y Cells

This protocol is designed to assess the neuroprotective effects of this compound against 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease in vitro.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • MPP+ iodide (stock solution prepared in sterile water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Based on data from related compounds, a concentration range of 1 µM to 50 µM is recommended for initial screening. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for 2 hours.

  • MPP+ Treatment: Prepare a solution of MPP+ in complete DMEM at a final concentration that induces approximately 50% cell death (this should be determined empirically, but a starting concentration of 1 mM can be used). Add 10 µL of the MPP+ solution to each well (except for the vehicle control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the EC50 value of this compound.

Expected Outcome:

If this compound possesses neuroprotective properties, an increase in cell viability will be observed in the wells pre-treated with the compound compared to those treated with MPP+ alone.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Viability Assessment seed_cells Seed SH-SY5Y cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pre_treat Pre-treat with this compound (2h) incubate_24h->pre_treat mpp_treat Treat with MPP+ pre_treat->mpp_treat incubate_24h_2 Incubate for 24h mpp_treat->incubate_24h_2 mtt_assay Perform MTT Assay incubate_24h_2->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance data_analysis Calculate Cell Viability & EC50 read_absorbance->data_analysis

Caption: Workflow for assessing this compound's neuroprotective effects.

Protocol 2: In Vitro Anti-Neuroinflammatory Assay in BV-2 Microglial Cells

This protocol aims to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM. Incubate for 24 hours.

  • This compound Pre-treatment: Prepare various concentrations of this compound in complete DMEM (e.g., 1, 5, 10, 25, 50 µM). Replace the medium with the this compound solutions and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine release by this compound compared to the LPS-only treated group. Determine the IC50 value for the inhibition of each cytokine.

Expected Outcome:

A dose-dependent decrease in the levels of TNF-α and IL-6 in the culture supernatants of cells treated with this compound prior to LPS stimulation would indicate anti-neuroinflammatory activity.

Workflow for In Vitro Anti-Neuroinflammatory Assay

G cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Cytokine Analysis seed_bv2 Seed BV-2 cells incubate_24h Incubate 24h seed_bv2->incubate_24h pre_treat_cory Pre-treat with this compound (1h) incubate_24h->pre_treat_cory lps_stim Stimulate with LPS (24h) pre_treat_cory->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant elisa Perform TNF-α & IL-6 ELISA collect_supernatant->elisa analyze_data Calculate Inhibition & IC50 elisa->analyze_data

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132) and a therapeutic target in Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a 14.5 mM solution of ATCI in deionized water.

    • Prepare a solution of AChE in Tris-HCl buffer at a concentration of 0.25 U/mL.

    • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of each this compound dilution.

    • Add 50 µL of Tris-HCl buffer.

    • Add 25 µL of the AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Expected Outcome:

If this compound inhibits AChE, a decrease in the rate of the colorimetric reaction will be observed with increasing concentrations of the compound.

Signaling Pathway of Acetylcholinesterase Inhibition

G Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis This compound This compound This compound->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Conclusion

This compound presents a compelling profile for further investigation in the context of neurological disorders. Its interactions with key neurotransmitter systems and the neuroprotective and anti-inflammatory potential suggested by related alkaloids warrant a systematic evaluation of its efficacy. The protocols provided herein offer a framework for researchers to explore the therapeutic promise of this compound in preclinical models of neurodegeneration and neuroinflammation. Further research is crucial to elucidate its precise mechanisms of action and to establish a comprehensive quantitative understanding of its pharmacological effects. Such studies will be instrumental in advancing this compound towards potential clinical applications for the treatment of debilitating neurological conditions.

References

Utilizing Corynantheine as a Molecular Probe for Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. Its unique pharmacological profile makes it a valuable molecular probe for investigating the structure and function of various G protein-coupled receptors (GPCRs), particularly opioid and adrenergic receptors. This document provides detailed application notes and experimental protocols for utilizing this compound in receptor studies.

This compound exhibits a distinct polypharmacology, with notable affinity and activity at mu-opioid receptors (MOR) and alpha-1D adrenergic receptors (α1D-AR). Its characterization as a partial agonist at the MOR with a bias away from β-arrestin-2 recruitment makes it an excellent tool for dissecting the signaling pathways that differentiate analgesic effects from adverse side effects commonly associated with conventional opioids.[1][2] Furthermore, its significant affinity for α-adrenergic receptors allows for the exploration of crosstalk and selectivity between these two important receptor systems.[3]

Data Presentation: Receptor Binding and Functional Activity of this compound

The following tables summarize the quantitative data on this compound's interaction with key receptor targets.

Receptor SubtypeSpecies/Cell LineRadioligandKᵢ (nM)Reference
Opioid Receptors
Mu (μ)human, HEK cells118 ± 12
Mu (μ)mouse57.1[1][2]
Kappa (κ)rat1910 ± 50
Kappa (κ)mouse385.4[2]
Delta (δ)mouse172[2]
Adrenergic Receptors
Alpha-1D (α₁D)human, CHO cells[³H]prazosin41.7 ± 4.7
Alpha-2A (α₂A)human~74
Other Receptors
NMDAhuman~83

Table 1: this compound Receptor Binding Affinities (Kᵢ)

Receptor SubtypeAssay TypeSpecies/Cell LineEfficacy (Eₘₐₓ)Potency (EC₅₀) (nM)Reference
Opioid Receptors
Mu (μ)[³⁵S]GTPγSmouse74% (vs. DAMGO)104.24[1][2]
Mu (μ)BRET (Gᵢ⁻¹)human37.2% (vs. DAMGO)67.2
Kappa (κ)[³⁵S]GTPγSmouseNo activity-[1][2]
Delta (δ)[³⁵S]GTPγSmouseNo activity-[1][2]
Mu (μ)β-arrestin-2 Recruitmenthuman<20%-

Table 2: this compound Functional Activity

Note on Serotonin (B10506) Receptors: Extensive research on the alkaloids from Mitragyna speciosa has been conducted. While other alkaloids from the plant, such as paynantheine (B163193) and speciogynine, show affinity for serotonin receptors (5-HT₁ₐ and 5-HT₂₈), there is currently a lack of significant data demonstrating direct interaction of this compound with serotonin receptor subtypes.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-α₁D or HEK-MOR)

  • Radioligand specific for the receptor (e.g., [³H]prazosin for α₁D-AR)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Unlabeled competitor for non-specific binding determination (e.g., phentolamine (B1677648) for α₁D-AR)

  • 96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing the target receptor. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL radioligand + 50 µL binding buffer + 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL high concentration of unlabeled competitor + 150 µL membrane suspension.

    • Competition: 50 µL radioligand + 50 µL of varying concentrations of this compound + 150 µL membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G proteins following receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • Unlabeled GTPγS for non-specific binding

  • Filtration apparatus as described in Protocol 1

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as in the binding assay. Prepare assay buffer and solutions of GDP, this compound, and [³⁵S]GTPγS.

  • Reaction Setup: In a 96-well plate, add the following:

    • Assay buffer

    • GDP (final concentration typically 10-30 µM)

    • Cell membranes (5-50 µg protein per well)

    • Varying concentrations of this compound (for dose-response) or a known agonist as a positive control. For basal binding, add buffer.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.1-1.0 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

  • Quantification: Dry the filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation and β-arrestin Recruitment

BRET assays monitor protein-protein interactions in real-time in living cells. This protocol can be adapted to measure G-protein activation (by using Gα-Rluc and Gγ-YFP fusions) or β-arrestin recruitment (using Receptor-Rluc and β-arrestin-YFP fusions).

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Plasmids encoding the BRET fusion proteins (e.g., MOR-Rluc, β-arrestin2-Venus)

  • Transfection reagent

  • Cell culture medium

  • White, flat-bottom 96-well plates

  • Coelenterazine h (luciferase substrate)

  • This compound stock solution

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells to ~80% confluency.

    • Co-transfect the cells with the appropriate BRET fusion protein plasmids using a suitable transfection reagent.

    • Plate the transfected cells into a white 96-well plate and allow them to grow for 24-48 hours.

  • BRET Measurement:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add varying concentrations of this compound to the wells and incubate for a desired period (e.g., 15 minutes).

    • Add the luciferase substrate Coelenterazine h to each well (final concentration ~5 µM).

  • Data Acquisition:

    • Immediately after substrate addition, measure the luminescence at two wavelengths simultaneously using a BRET plate reader (e.g., donor emission ~485 nm and acceptor emission ~530 nm for Rluc/Venus pair).

  • Data Analysis:

    • Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).

    • Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.

    • Plot the net BRET signal against the log concentration of this compound to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow.

Gq_alpha1_signaling This compound This compound alpha1D_AR α₁D-Adrenergic Receptor (GPCR) This compound->alpha1D_AR Binds Gq Gαq/11 alpha1D_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: α₁D-Adrenergic Receptor Gq Signaling Pathway.

Gi_mu_opioid_signaling This compound This compound (Partial Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds Gi Gαi/o MOR->Gi Activates beta_arrestin β-arrestin-2 MOR->beta_arrestin Low Recruitment AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Mu-Opioid Receptor Gi Signaling Pathway.

experimental_workflow start Hypothesis: This compound interacts with Receptor X binding_assay Protocol 1: Radioligand Competition Binding Assay start->binding_assay functional_assay Protocol 2: [³⁵S]GTPγS Functional Assay start->functional_assay bret_assay Protocol 3: BRET Assay (G-protein or β-arrestin) start->bret_assay data_analysis Data Analysis: Calculate Kᵢ, EC₅₀, Eₘₐₓ binding_assay->data_analysis Determine Affinity (Kᵢ) functional_assay->data_analysis Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) bret_assay->data_analysis Confirm Signaling Bias conclusion Conclusion: Characterize this compound's Pharmacological Profile data_analysis->conclusion

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays of Corynantheine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine and its derivatives, alkaloids found in the plant Mitragyna speciosa (kratom), have garnered significant interest in drug discovery due to their interactions with opioid and adrenergic receptors.[1][2] These compounds present a polypharmacology that may be beneficial for therapeutic applications, including the management of pain and opioid withdrawal.[3][4] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel this compound derivatives with desired selectivity and functional activity at these G protein-coupled receptors (GPCRs).

This document provides detailed application notes and protocols for key HTS assays relevant to the screening of this compound derivatives. It includes methodologies for radioligand binding assays to determine binding affinity, as well as functional assays such as cAMP and calcium mobilization assays to assess compound efficacy.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the binding affinities and functional activities of representative this compound derivatives at key opioid and adrenergic receptor subtypes. This data is critical for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Table 1: Binding Affinities (Kᵢ) of Corynantheidine at Opioid and Adrenergic Receptors

Receptor SubtypeRadioligandCell LineKᵢ (nM)
α₁D-Adrenergic[³H]-PrazosinCHO41.7 ± 4.7
α₂A-AdrenergicNot SpecifiedHuman~74
μ-Opioid (MOR)Not SpecifiedHEK118 ± 12
κ-Opioid (KOR)Not SpecifiedRat RBL1910 ± 50
δ-Opioid (DOR)Not SpecifiedNot SpecifiedInsufficient Displacement

Data compiled from radioligand competition assays.[5]

Table 2: Functional Activity of Corynantheidine at Human Opioid Receptors

Receptor SubtypeAssay TypeParameterValue
μ-Opioid (MOR)BRET (Gᵢ activation)EC₅₀67.2 nM
Eₘₐₓ37.2% (vs. DAMGO)
BRET (β-arrestin-2 recruitment)Efficacy<20%
κ-Opioid (KOR)Gᵢ Signaling / β-arrestin-2EfficacyNo measurable activity
δ-Opioid (DOR)Gᵢ Signaling / β-arrestin-2EfficacyNo measurable activity

Corynantheidine is a partial agonist at the μ-opioid receptor with a bias towards G-protein signaling.[3][5]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways of the target receptors is crucial for designing relevant functional assays. The following diagrams illustrate the key signaling cascades for μ-opioid, α₁-adrenergic, and α₂-adrenergic receptors, along with the generalized workflows for the corresponding HTS assays.

G_protein_signaling cluster_opioid μ-Opioid Receptor (Gᵢ-coupled) Signaling cluster_alpha1 α₁-Adrenergic Receptor (G₀-coupled) Signaling cluster_alpha2 α₂-Adrenergic Receptor (Gᵢ-coupled) Signaling Corynantheine_O This compound Derivative (Agonist) MOR μ-Opioid Receptor Corynantheine_O->MOR Binds Gi Gᵢ Protein MOR->Gi Activates AC_O Adenylyl Cyclase Gi->AC_O Inhibits cAMP_O cAMP AC_O->cAMP_O Decreases Downstream_O Downstream Effects cAMP_O->Downstream_O Modulates Corynantheine_A1 This compound Derivative (Antagonist) A1R α₁-Adrenergic Receptor Corynantheine_A1->A1R Blocks NE_A1 Norepinephrine NE_A1->A1R Binds Gq G₀ Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Increases PKC PKC DAG->PKC Activates Downstream_A1 Downstream Effects Ca->Downstream_A1 PKC->Downstream_A1 Corynantheine_A2 This compound Derivative (Antagonist) A2R α₂-Adrenergic Receptor Corynantheine_A2->A2R Blocks NE_A2 Norepinephrine NE_A2->A2R Binds Gi_A2 Gᵢ Protein A2R->Gi_A2 Activates AC_A2 Adenylyl Cyclase Gi_A2->AC_A2 Inhibits cAMP_A2 cAMP AC_A2->cAMP_A2 Decreases Downstream_A2 Downstream Effects cAMP_A2->Downstream_A2 Modulates

Figure 1: Signaling pathways for relevant GPCRs.

HTS_Workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_cAMP cAMP Assay Workflow (Antagonist Mode) cluster_calcium Calcium Mobilization Assay Workflow Start_R Prepare Membranes Expressing Target Receptor Add_Radioligand Add Radioligand and Test Compound Start_R->Add_Radioligand Incubate_R Incubate to Equilibrium Add_Radioligand->Incubate_R Filter Rapid Filtration Incubate_R->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze_R Data Analysis (Kᵢ Determination) Measure->Analyze_R Start_C Seed Cells Expressing Target Receptor Add_Antagonist Add this compound Derivative Start_C->Add_Antagonist Incubate_C1 Pre-incubate Add_Antagonist->Incubate_C1 Add_Agonist Add Agonist (e.g., Forskolin (B1673556) for Gᵢ) Incubate_C1->Add_Agonist Incubate_C2 Incubate Add_Agonist->Incubate_C2 Lyse Lyse Cells and Add Detection Reagents Incubate_C2->Lyse Read Read Signal (e.g., HTRF) Lyse->Read Analyze_C Data Analysis (IC₅₀ Determination) Read->Analyze_C Start_Ca Seed Cells Expressing G₀-coupled Receptor Load_Dye Load Cells with Calcium-sensitive Dye Start_Ca->Load_Dye Add_Compound Add this compound Derivative Load_Dye->Add_Compound Measure_Baseline Measure Baseline Fluorescence Add_Compound->Measure_Baseline Add_Agonist_Ca Add Agonist Measure_Baseline->Add_Agonist_Ca Measure_Response Measure Fluorescence Change Add_Agonist_Ca->Measure_Response Analyze_Ca Data Analysis (IC₅₀ Determination) Measure_Response->Analyze_Ca

Figure 2: HTS experimental workflows.

Experimental Protocols

The following are detailed protocols for conducting HTS assays to characterize this compound derivatives. These protocols are designed for 384-well microplate formats, common in HTS campaigns.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., μ-opioid, α₁-adrenergic).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Prazosin for α₁-adrenergic receptors).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., Naloxone for MOR, Phentolamine for α₁-adrenergic receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound derivatives in assay buffer.

  • Assay Setup (in a 384-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Hunter™ Assay for Gᵢ-Coupled Receptors (e.g., μ-Opioid, α₂-Adrenergic)

This is a competitive immunoassay to measure intracellular cAMP levels. For Gᵢ-coupled receptors, an agonist will decrease cAMP levels. This protocol is for screening antagonists.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the Gᵢ-coupled receptor of interest.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Agonist: A known agonist for the target receptor (e.g., DAMGO for MOR).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Assay Kit: (e.g., HTRF-based kit).

  • Cell Culture Medium and Assay Buffer.

  • HTRF-compatible Plate Reader.

Protocol:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Antagonist Addition: Add serial dilutions of this compound derivatives to the wells.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Stimulation: Add a mixture of the agonist (at its EC₅₀-EC₈₀) and a fixed concentration of forskolin to all wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents (lysis buffer and HTRF reagents) and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the antagonist concentration versus the HTRF signal to determine the IC₅₀ value.

Calcium Mobilization Assay for G₀-Coupled Receptors (e.g., α₁-Adrenergic)

This assay measures the increase in intracellular calcium concentration following the activation of a G₀-coupled receptor. This protocol is for screening antagonists.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the G₀-coupled receptor of interest.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Agonist: A known agonist for the target receptor (e.g., Norepinephrine).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound derivatives to the cell plate.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Agonist Addition: Use the instrument's liquid handler to add the agonist to all wells simultaneously.

  • Response Measurement: Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the increase in fluorescence over baseline for each well. Plot the antagonist concentration versus the response to determine the IC₅₀ value.

Conclusion

The high-throughput screening assays and protocols detailed in this document provide a robust framework for the discovery and characterization of novel this compound derivatives. By employing a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy and signaling pathways, researchers can efficiently identify promising lead compounds for further development as potential therapeutics. Careful data analysis and a thorough understanding of the underlying signaling mechanisms are critical for the successful interpretation of HTS results and the advancement of drug discovery programs targeting opioid and adrenergic receptors.

References

Method Development for Corynantheine Analysis in Plant Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheine is a pharmacologically significant indole (B1671886) alkaloid found in plants of the Mitragyna genus, most notably Mitragyna speciosa (Kratom).[1] As interest in the therapeutic potential and risks of Kratom alkaloids grows, robust and reliable analytical methods for the quantification of its individual components are crucial for quality control, standardization, and pharmacokinetic studies. This document provides a detailed application note and protocol for the analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.[2][3]

Introduction

This compound is a minor alkaloid in Mitragyna speciosa but contributes to its complex pharmacology.[1] It exhibits a unique binding profile, acting as a partial agonist at µ-opioid receptors and displaying a higher affinity for α1D-adrenergic receptors.[1] This dual mechanism suggests a potential role in the analgesic and opioid withdrawal-mitigating effects attributed to Kratom.[4] Given its pharmacological relevance and the variability of alkaloid content in plant materials and commercial products, accurate quantification of this compound is essential for research and development.[5][6] The concentration of this compound in Kratom leaves and commercial products typically ranges from 0.01% to 2.8% (w/w).[2][5]

This application note details a validated UPLC-MS/MS method for the determination of this compound in plant extracts, providing protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the quantitative parameters of a validated UPLC-MS/MS method for the analysis of this compound and other major alkaloids in Mitragyna speciosa extracts.

Table 1: Concentration Ranges of Key Alkaloids in Mitragyna speciosa [2][5]

AlkaloidConcentration Range (% w/w)
Mitragynine0.7 – 38.7
Paynantheine0.3 – 12.8
Speciociliatine0.4 – 12.3
Speciogynine0.1 – 5.3
Corynantheidine 0.01 – 2.8

Table 2: UPLC-MS/MS Method Parameters for this compound Quantification [2][5][7]

ParameterValue
InstrumentUPLC-Tandem Mass Spectrometer (Triple Quadrupole)
ColumnWaters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile PhaseA: 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 3.5); B: Acetonitrile
GradientGradient elution (specifics in protocol)
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 5 µL
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition369.2 → 144.0 / 226.1
Calibration Range1 – 500 ng/mL
LLOQ1 ng/mL
Run Time~3 - 22.5 minutes

Table 3: Method Validation Parameters according to ICH Guidelines [8][9]

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²)≥ 0.995
Accuracy (% Recovery)98% - 102%
Precision (% RSD)Intraday: ≤ 2%; Interday: ≤ 3%
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise ratio of 10:1
Robustness (% RSD)≤ 3% under minor variations

Experimental Protocols

Plant Material Extraction

This protocol describes a general method for the extraction of alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Mitragyna speciosa leaves)

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid

  • Ammonium hydroxide (B78521) or Sodium Carbonate

  • Dichloromethane (B109758) or Ethyl acetate

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • pH meter

  • Filter paper or syringe filters (0.22 µm)

Procedure:

  • Maceration: Weigh 1-5 g of powdered plant material and place it in a flask. Add a suitable solvent (e.g., 50 mL of methanol or an 80:20 methanol:water solution).

  • Acidification (Optional but recommended for alkaloids): Adjust the pH of the solvent to acidic (pH 2-4) with a dilute acid like HCl to facilitate alkaloid extraction.

  • Extraction: Sonicate the mixture for 30-60 minutes at room temperature. Alternatively, the mixture can be macerated with occasional shaking for 24 hours.

  • Filtration and Re-extraction: Filter the extract. The remaining plant material can be re-extracted 2-3 times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

  • Acid-Base Partitioning (for purification):

    • Dissolve the crude extract in a 5% acidic solution (e.g., acetic acid in water).

    • Wash the acidic solution with a non-polar solvent like dichloromethane or ethyl acetate to remove neutral and weakly basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with ammonium hydroxide or sodium carbonate.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. The basic alkaloids, including this compound, will move into the organic layer.

    • Combine the organic layers and evaporate to dryness to yield a purified alkaloid fraction.

  • Sample Preparation for UPLC-MS/MS:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate) to a known concentration (e.g., 1 mg/mL).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

UPLC-MS/MS Analysis Protocol

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B (linear gradient)

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B (linear gradient)

    • 2.6-3.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 369.2

      • Product Ions (m/z): 144.0 (quantifier), 226.1 (qualifier)

      • Cone Voltage and Collision Energy should be optimized for the specific instrument.

Calibration and Quantification:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase, ranging from 1 ng/mL to 500 ng/mL.

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extract samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Acid-Base Partitioning crude_extract->purification final_extract Purified Alkaloid Extract purification->final_extract dissolution Dissolution & Filtration final_extract->dissolution hplc_vial Sample in HPLC Vial dissolution->hplc_vial injection UPLC Injection hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection chromatogram Peak Integration detection->chromatogram quantification Quantification of this compound chromatogram->quantification calibration Calibration Curve calibration->quantification result Result (mg/g) quantification->result

Caption: Workflow for this compound Analysis.

This compound Biosynthetic Pathway

G Simplified Biosynthesis of this compound Alkaloids cluster_pathway Monoterpene Indole Alkaloid Pathway GPP Geranyl Diphosphate (GPP) Strictosidine Strictosidine GPP->Strictosidine Iridoid Pathway Tryptamine Tryptamine Tryptamine->Strictosidine Shikimate Pathway Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone Corynantheine_iminium This compound Iminium Strictosidine_aglycone->Corynantheine_iminium Dihydrothis compound Dihydrothis compound Corynantheine_iminium->Dihydrothis compound Reduction (MsDCS1) Corynantheidine Corynantheidine Dihydrothis compound->Corynantheidine Methylation (MsEnoMT4)

Caption: Biosynthesis of this compound.[10][11]

References

Application Notes and Protocols for In Vivo Studies of Corynantheine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the in vivo effects of Corynantheine, a naturally occurring alkaloid with potential therapeutic applications, particularly in the context of opioid dependence and withdrawal. The following sections detail experimental protocols, quantitative data from relevant studies, and the underlying signaling pathways.

Introduction to this compound and its In Vivo Effects

This compound is an alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. Preclinical studies have demonstrated its interaction with opioid receptors, suggesting its potential as a novel therapeutic agent. Its primary mechanism of action is believed to involve the modulation of μ-opioid receptors (MORs), and to a lesser extent, kappa-opioid receptors (KORs).[1] In vivo studies in rodent models have been instrumental in characterizing its pharmacological profile, particularly its effects on analgesia and the attenuation of opioid withdrawal symptoms.

Animal Models for Studying this compound

The most commonly used animal models for evaluating the in vivo effects of this compound are rodents, specifically mice and rats. These models are well-established for studying opioid dependence, withdrawal, and analgesic effects.

1. Morphine-Induced Opioid Dependence and Withdrawal Model:

This is the primary model for assessing the potential of this compound to mitigate opioid withdrawal symptoms.

  • Induction of Dependence: Dependence is typically induced by repeated administration of morphine over several days. The dosage and frequency can be varied to achieve the desired level of dependence.[2][3][4]

  • Precipitated vs. Spontaneous Withdrawal: Withdrawal can be either precipitated by administering an opioid antagonist like naloxone (B1662785) or can occur spontaneously upon cessation of morphine treatment.[2][5][6] Precipitated withdrawal provides a synchronized and robust onset of withdrawal symptoms, facilitating standardized behavioral assessments.

2. Analgesia Models:

These models are used to evaluate the pain-relieving properties of this compound.

  • Hot Plate Test: This test measures the latency of a rodent to react to a thermal stimulus (a heated surface). An increase in latency indicates an analgesic effect.[7][8][9][10]

  • Tail-Flick Test: This test measures the time it takes for a rodent to move its tail away from a heat source.

  • Writhing Test: This model involves inducing visceral pain by intraperitoneal injection of a chemical irritant (e.g., acetic acid). The number of abdominal constrictions (writhes) is counted, and a reduction in writhes indicates analgesia.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from preclinical studies involving this compound and related compounds.

Table 1: Dosage and Administration of this compound and Related Compounds in Rodents

CompoundAnimal ModelRoute of AdministrationDosage RangeApplicationReference
CorynantheidineSprague Dawley RatIntravenous (I.V.)2.5 mg/kgPharmacokinetic study[1]
Oral (P.O.)20 mg/kgPharmacokinetic study[1]
MitragynineRatIntraperitoneal (i.p.)5 - 30 mg/kgAttenuation of morphine withdrawal[3]
MorphineRatSubcutaneous (s.c.)10 - 50 mg/kg (escalating dose)Induction of dependence[3]
MorphineMouseSubcutaneous (s.c.)20 - 100 mg/kg (escalating dose)Induction of dependence[4]
NaloxoneMouseSubcutaneous (s.c.)5 mg/kgPrecipitation of withdrawal[5]
NaloxoneRatIntraperitoneal (i.p.)4.0 mg/kgPrecipitation of withdrawal[2]

Table 2: Behavioral Assessment of Opioid Withdrawal in Rodents

Behavioral SignAnimal ModelMethod of QuantificationKey Findings with Modulatory CompoundsReference
JumpingMouseNumber of jumps in a specified time periodReduced by Thymus daenensis extract[5]
MouseFrequency of jumpsIndicator of withdrawal severity[4]
Wet Dog ShakesRat/MouseNumber of shakes in a specified time periodCommon sign of opioid withdrawal
Teeth ChatteringRat/MouseObservation and scoringCommon sign of opioid withdrawal
DiarrheaMouseWeight of fecal materialReduced by Thymus daenensis extract[5]
Anxiety-like BehaviorMouseOpen field test (time in center)Increased during withdrawal[11]
RatPotentiated startle reflexIncreased during withdrawal[12]
HyperalgesiaMouseMechanical and thermal sensitivity testsIncreased during spontaneous withdrawal[6]

Experimental Protocols

Protocol 1: Induction of Morphine Dependence and Naloxone-Precipitated Withdrawal in Mice

Objective: To induce a state of opioid dependence in mice and precipitate withdrawal symptoms for the evaluation of this compound's therapeutic potential.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Morphine sulfate (B86663) solution (in sterile saline)

  • Naloxone hydrochloride solution (in sterile saline)

  • This compound solution (in an appropriate vehicle, e.g., saline with a small percentage of DMSO and Tween 80)

  • Observation chambers

  • Animal scale

Procedure:

  • Habituation: Acclimate mice to the experimental environment and handling for at least 3 days prior to the start of the experiment.

  • Induction of Dependence: Administer morphine sulfate subcutaneously (s.c.) twice daily for 6 consecutive days using an escalating dose regimen:[4]

    • Day 1: 20 mg/kg

    • Day 2: 40 mg/kg

    • Day 3: 60 mg/kg

    • Day 4: 80 mg/kg

    • Day 5 & 6: 100 mg/kg A control group should receive saline injections following the same schedule.

  • This compound Administration: On day 7, administer the final dose of morphine. Thirty minutes later, administer the test dose of this compound or vehicle intraperitoneally (i.p.).

  • Precipitation of Withdrawal: Thirty minutes after this compound/vehicle administration, inject naloxone (5 mg/kg, s.c.) to precipitate withdrawal symptoms.[5]

  • Behavioral Observation: Immediately after naloxone injection, place each mouse in an individual observation chamber and record withdrawal signs for a period of 30 minutes. Key signs to score include:[4]

    • Number of jumps

    • Frequency of wet dog shakes

    • Incidence of teeth chattering

    • Presence and severity of diarrhea (can be quantified by weighing fecal pellets)

    • Other signs such as ptosis (eyelid drooping), writhing, and excessive grooming.

  • Data Analysis: Compare the withdrawal scores between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Hot Plate Test for Analgesia in Mice

Objective: To assess the analgesic effects of this compound using a thermal pain model.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound solution (in an appropriate vehicle)

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the latency (in seconds) for the mouse to exhibit a pain response, such as licking its hind paw or jumping. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.

  • This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE between the this compound-treated groups and the vehicle control group. A dose-response curve can be generated to determine the ED50 of this compound.[10]

Signaling Pathways

The in vivo effects of this compound are primarily mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor (MOR) Signaling:

As a modulator of the MOR, this compound likely influences the canonical G-protein signaling cascade. Upon binding, it can either act as an antagonist, blocking the effects of endogenous or exogenous opioids, or as a partial agonist, eliciting a submaximal response. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors such as protein kinase A (PKA) and ion channels, ultimately leading to a reduction in neuronal excitability.

Kappa-Opioid Receptor (KOR) Signaling:

This compound's interaction with KORs may also contribute to its overall pharmacological profile. KOR activation is typically associated with dysphoria and analgesia. Similar to MORs, KORs are coupled to Gi/o proteins, and their activation also leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.

Biased Agonism:

An important consideration in opioid receptor signaling is the concept of biased agonism. Some ligands can preferentially activate the G-protein signaling pathway over the β-arrestin2 pathway. The recruitment of β-arrestin2 has been linked to some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[13] If this compound acts as a G-protein biased agonist at the MOR, it could potentially offer a safer therapeutic profile compared to traditional opioids.

Visualizations

Corynantheine_Opioid_Withdrawal_Workflow cluster_induction Dependence Induction cluster_treatment Treatment cluster_withdrawal Withdrawal & Assessment start Select Animal Model (e.g., C57BL/6J Mice) morphine Administer Morphine (Escalating Dose, s.c.) start->morphine This compound Administer this compound (or Vehicle, i.p.) morphine->this compound naloxone Precipitate Withdrawal (Naloxone, s.c.) This compound->naloxone observe Behavioral Observation (e.g., Jumping, Wet Dog Shakes) naloxone->observe data_analysis data_analysis observe->data_analysis Quantify & Analyze Data

Caption: Experimental workflow for assessing this compound's effect on opioid withdrawal.

Corynantheine_MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates This compound This compound This compound->MOR Binds to/Modulates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Excitability ↓ Neuronal Excitability PKA->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia_Withdrawal Analgesia & Attenuation of Withdrawal Neuronal_Excitability->Analgesia_Withdrawal

Caption: Simplified signaling pathway of this compound at the Mu-Opioid Receptor.

References

Application Note: Cell-Based Assays to Determine Corynantheine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheine is an indole (B1671886) alkaloid found in the bark of the Corynanthe pachyceras and other plant species.[1][2] As with many natural products, a thorough evaluation of its bioactivity and potential toxicity is a critical step in the drug discovery and development process. This application note provides detailed protocols for a panel of cell-based assays to determine the cytotoxic effects of this compound. The assays described herein are standard methods for assessing cell viability, membrane integrity, and the induction of apoptosis. While literature suggests that this compound has low cytotoxicity against certain cancer cell lines, such as KB-3-1 and multidrug-resistant KB-V1 cells, a comprehensive cytotoxic profile across various cell types is essential for a complete understanding of its pharmacological properties.[1][2]

This document outlines the methodologies for the MTT assay, which measures metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for assessing plasma membrane damage, and an Annexin V/Propidium Iodide (PI) staining assay for the detection of apoptosis.[3]

Data Presentation

The following tables provide an example of how to structure and present quantitative data obtained from the described cytotoxicity assays. The data presented here is illustrative and intended to serve as a template for reporting experimental findings on this compound.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Vehicle Control)100 ± 4.5> 100
1098.2 ± 5.1
2595.6 ± 4.8
5089.3 ± 5.5
10080.1 ± 6.2
HepG2 0 (Vehicle Control)100 ± 3.9> 100
1099.1 ± 4.2
2596.5 ± 3.7
5091.8 ± 4.1
10085.4 ± 5.0

Table 2: Cytotoxicity as Determined by LDH Release Assay

Cell LineThis compound Concentration (µM)% Cytotoxicity (Mean ± SD)
MCF-7 0 (Vehicle Control)2.1 ± 0.8
102.5 ± 1.1
253.2 ± 1.5
505.8 ± 2.0
1009.7 ± 2.5
HepG2 0 (Vehicle Control)1.9 ± 0.6
102.2 ± 0.9
252.9 ± 1.3
504.5 ± 1.8
1008.1 ± 2.2

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 0 (Vehicle Control)3.5 ± 1.22.1 ± 0.7
505.1 ± 1.83.4 ± 1.0
1008.9 ± 2.55.2 ± 1.6
HepG2 0 (Vehicle Control)2.8 ± 0.91.8 ± 0.5
504.5 ± 1.52.9 ± 0.8
1007.6 ± 2.14.3 ± 1.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cellular cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells). % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous control) / (Absorbance of maximum release control - Absorbance of spontaneous control)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G General Workflow for Cell-Based Cytotoxicity Assays cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding cory_prep This compound Preparation (Stock Solution & Dilutions) treatment Treatment with this compound (24, 48, 72h incubation) cory_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay plate_reader Microplate Reader (Absorbance) mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer data_quant Data Quantification (% Viability, % Cytotoxicity, % Apoptosis) plate_reader->data_quant flow_cytometer->data_quant ic50 IC50 Determination data_quant->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways in Alkaloid-Induced Apoptosis

Should this compound demonstrate significant cytotoxic effects, investigating the underlying mechanism of action would be the next logical step. Apoptosis, or programmed cell death, is a common mechanism by which natural products exert their anticancer effects. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Potential Apoptotic Pathways for Investigation cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, TRAIL-R) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 bcl2 Bcl-2 family regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2 via Bid/tBid caspase3 Caspase-3 Activation caspase8->caspase3 stress Intracellular Stress (e.g., this compound) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Corynantheine Extraction from Kratom

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of corynantheine and related alkaloids from Mitragyna speciosa (kratom) leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound-type alkaloids from kratom leaves?

A1: Several methods are effective, with the choice depending on desired yield, purity, speed, and available equipment. The most common and effective techniques include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It is known for providing higher yields in shorter extraction times compared to conventional methods.[1][2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[3][4] It is considered a "green" extraction technique due to its efficiency.[3]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically CO2, as the solvent.[5][6] This method is highly selective, and the solvent is easily removed, leaving a pure extract. It is environmentally friendly and effective for extracting alkaloids.[6][7]

  • Conventional Solvent Extraction (Maceration/Soxhlet): These are traditional methods involving soaking the plant material in a solvent. While simpler, they often require longer extraction times and larger solvent volumes.[8]

Q2: Which solvents or solvent systems are recommended for this compound extraction?

A2: The choice of solvent is critical as it dictates the type and quantity of phytochemicals recovered.[9] For this compound and other kratom alkaloids, which are soluble in alcohols, chloroform (B151607), and acetic acid, the following are recommended:[9]

  • Methanol (B129727)/Ethanol (B145695): Alcohols, particularly methanol and aqueous ethanol, are highly effective due to their polarity and tend to produce high raw extract yields.[1][10]

  • Chloroform:Methanol Mixtures: A combination of chloroform and methanol, particularly in a 1:4 (v/v) ratio at an adjusted pH of 9.5, has been shown to be highly efficient, especially when coupled with UAE.[1][11]

  • Ethyl Acetate (B1210297): This solvent is also used, sometimes in sequence with other solvents, to partition and purify the alkaloid extract.[12]

  • Acetic Acid: Dilute acetic acid can be effective, with one study noting it produced the maximum yield of mitragynine (B136389) when heated.[9]

Q3: How does the kratom leaf material (e.g., strain, age) affect this compound yield?

A3: The chemical composition and alkaloid content of kratom leaves are significantly influenced by the plant's age, geographical origin, and harvesting time, which are often marketed as different "strains" (e.g., red, green, white vein).[13][14]

  • Vein Color: The color of the leaf vein is associated with the maturity of the leaf. White vein is harvested earliest, followed by green, and finally red at full maturity.[15][16] This maturity impacts the alkaloid profile. For instance, red vein strains are often higher in 7-hydroxymitragynine (B600473) and paynantheine, which may influence the relative concentration of this compound.[17]

  • Geographical Source: The alkaloid content can vary significantly based on the region where the plant was grown (e.g., Thailand vs. Malaysia).[13]

  • Processing: Post-harvest processing, such as drying and fermentation methods, can also alter the final alkaloid composition.[18]

While specific data on this compound content across all strains is limited, it is a minor alkaloid, and its concentration can range from 0.01% to 2.8% (w/w) in commercial products.[19] Researchers should anticipate variability and perform analytical quantification for each batch of plant material.

Q4: What analytical methods are suitable for quantifying this compound in extracts?

A4: High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the gold standards for accurately quantifying this compound.

  • HPLC: Can be used with a C18 column and a mobile phase such as 0.05% formic acid and acetonitrile, with detection at 223 nm.[20]

  • UPLC-MS/MS: Provides high sensitivity and selectivity, essential for quantifying minor alkaloids like this compound. Validated methods exist for quantifying this compound in plasma and plant material, often using a BEH C18 column and a gradient of an ammonium (B1175870) acetate buffer and acetonitrile.[19][21][22][23][24]

Troubleshooting Guides

This section addresses common problems encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down, trapping alkaloids inside. 2. Improper Solvent Choice: The solvent may not have the optimal polarity for this compound. 3. Suboptimal Parameters: Extraction time, temperature, or solvent-to-solid ratio may be inadequate. 4. Degradation of Analyte: Excessive heat or improper pH can degrade the target alkaloids.[1] 5. Poor Quality Plant Material: The starting material may have a naturally low concentration of the target alkaloid.[13]1. Improve Pre-treatment: Ensure leaves are freeze-dried and finely pulverized to increase surface area.[1][11] Use an advanced extraction method like UAE or MAE to enhance cell disruption.[2][25] 2. Optimize Solvent System: Test different solvents and mixtures. For alkaloids, slightly basic conditions (e.g., pH 9.5) can improve extraction efficiency.[11] Try a polar solvent like methanol or an optimized mixture like Chloroform:Methanol (1:4).[1][11] 3. Optimize Conditions: Systematically vary temperature, time, and solvent ratio. A low temperature (25-45°C) is often recommended for ultrasonic extraction to prevent degradation.[1] 4. Control Temperature: Use an ice bath during sonication or set a maximum temperature on the MAE system.[1] 5. Source High-Quality Material: If possible, obtain kratom leaves from a reputable source with a certificate of analysis.
Formation of Emulsion during Liquid-Liquid Extraction 1. Vigorous Shaking: High agitation can cause the formation of stable emulsions, especially with samples containing surfactant-like compounds.[26] 2. High Concentration of Particulates: Fine plant material carried over into the extract can stabilize emulsions.1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously.[26] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[26] 3. Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers. 4. Filtration: Filter the initial crude extract before performing liquid-liquid extraction to remove fine particulates.
Co-extraction of Impurities (e.g., Chlorophyll, Waxes) 1. Non-selective Solvent: Solvents like methanol or ethanol will extract a wide range of compounds. 2. Inadequate Purification Steps: A single extraction step is often insufficient for achieving high purity.1. Defatting Step: Perform an initial extraction with a non-polar solvent like petroleum ether or hexanes to remove fats and waxes before extracting with a more polar solvent for alkaloids.[8] 2. Acid-Base Partitioning: Dissolve the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. Wash this aqueous layer with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities. Then, basify the aqueous layer (e.g., with NH4OH to pH 9) and extract the free-base alkaloids with a non-polar solvent like chloroform or dichloromethane.[13] 3. Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., cation-exchange) to purify the extract after initial extraction.[27]
Inconsistent Results Between Batches 1. Variability in Plant Material: As noted in the FAQ, alkaloid content varies significantly between different sources and harvests of kratom.[13][14] 2. Inconsistent Protocol Execution: Minor deviations in extraction time, temperature, pH, or solvent volumes can lead to different outcomes.1. Standardize and Characterize Material: Whenever possible, use a large, homogenized batch of kratom powder for a series of experiments. Always quantify the this compound content of the starting material for each new batch. 2. Maintain Strict Protocol Adherence: Use calibrated equipment and carefully document every step of the procedure. Develop and follow a detailed Standard Operating Procedure (SOP).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies optimized for kratom alkaloids.[1][11]

  • Sample Preparation:

    • Freeze-dry fresh kratom leaves to preserve phytochemical integrity.

    • Pulverize 5 g of the freeze-dried leaves into a fine powder.

  • Extraction:

    • Place the pulverized sample into a 250 mL beaker.

    • Add 200 mL of a solvent mixture of Chloroform:Methanol (1:4 v/v).

    • Adjust the pH of the mixture to 9.5 using ammonium hydroxide (B78521).

    • Place the beaker in an ice bath to maintain a low temperature during sonication.

    • Sonicate the sample using a probe-type ultrasonic homogenizer (e.g., 200W, 26kHz).[1]

    • Maintain the extraction temperature between 25-45°C for approximately 20-30 minutes.

  • Isolation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Proceed with further purification steps, such as acid-base partitioning or chromatography.

Protocol 2: Acid-Base Purification for Alkaloid Enrichment

This is a general downstream purification step to isolate total alkaloids from the crude extract.

  • Acidification:

    • Reconstitute the dried crude extract from Protocol 1 in a solution of 1 M hydrochloric acid (HCl).

    • Transfer the solution to a separatory funnel.

  • Washing:

    • Add an equal volume of a non-polar solvent like hexanes or ethyl acetate to the separatory funnel.

    • Shake vigorously to wash away neutral and acidic impurities, which will remain in the organic phase.

    • Allow the layers to separate and discard the upper organic phase. Repeat the wash 2-3 times.

  • Basification and Extraction:

    • Adjust the pH of the remaining aqueous phase to ~9.0 by adding concentrated ammonium hydroxide (NH4OH) dropwise. The alkaloids will now be in their free-base form and less water-soluble.

    • Extract the alkaloids from the basified aqueous solution using a solvent like chloroform or dichloromethane. Perform the extraction 3 times, collecting the organic layer each time.

    • Combine the organic extracts.

  • Final Steps:

    • Wash the combined organic phase with neutral water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the purified alkaloid extract.

Data Summary Tables

Table 1: Comparison of Extraction Methods for Kratom Alkaloids

Extraction MethodTypical SolventsKey AdvantagesKey DisadvantagesReference(s)
Ultrasound-Assisted (UAE) Methanol, Ethanol, Chloroform:MethanolHigh yield, very short extraction time, efficient cell disruption.Requires specialized equipment, potential for localized heating.[1][2][25]
Microwave-Assisted (MAE) Ethanol, MethanolRapid, efficient, reduced solvent consumption, green technology.Requires microwave-transparent vessels, potential for overheating.[3][28]
Supercritical Fluid (SFE) Supercritical CO2 (often with a modifier like methanol)Highly selective, no solvent residue, environmentally friendly.High initial equipment cost, may require optimization for polar compounds.[5][6][7]
Soxhlet Extraction Methanol, ChloroformWell-established, thorough extraction.Very slow, requires large solvent volumes, potential thermal degradation of compounds.[8]
Maceration Ethanol, MethanolSimple, requires minimal equipment.Slow, potentially incomplete extraction, requires large solvent volumes.[10]

Table 2: Optimized Parameters from Selected Studies (Note: Most optimization studies focus on the major alkaloid, mitragynine, but the conditions are highly relevant for other this compound-type alkaloids.)

MethodParameterOptimal ValueTarget AnalyteReference
UAESolvent SystemChloroform:Methanol (1:4 v/v) at pH 9.5Mitragynine[11]
UAETemperature60°C (coupled with above solvent)Mitragynine[11]
UAETemperature (general)25-45°C (to avoid degradation)Bioactive Compounds[1]
Heated Acetic AcidTemperature80°CMitragynine[9]
Heated Acetic AcidTime30 minutesMitragynine[9]
MAESample-to-Solvent Ratio1:35 g/mLDMC (a flavonoid)[3]
MAEMicrowave Power350 WDMC (a flavonoid)[3]
MAETime38 minutesDMC (a flavonoid)[3]

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification node_process node_process node_input node_input node_output node_output node_decision node_decision Start Kratom Leaves Pulverize Freeze-Dry & Pulverize Start->Pulverize Extraction Solvent Extraction (e.g., UAE with CHCl3:MeOH) Pulverize->Extraction Filtration Filter & Concentrate Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Acidify Dissolve in Acid (1M HCl) Crude_Extract->Acidify Wash Wash with Non-Polar Solvent Acidify->Wash Basify Basify to pH 9 (NH4OH) Wash->Basify Final_Extract Extract with CHCl3 or DCM Basify->Final_Extract Purified_Alkaloids Purified Alkaloid Fraction Final_Extract->Purified_Alkaloids

Caption: General workflow for extraction and purification of alkaloids from kratom leaves.

Troubleshooting_Logic node_problem node_problem node_cause node_cause node_solution node_solution Problem Low this compound Yield Cause1 Poor Cell Lysis Problem->Cause1 Cause2 Suboptimal Solvent/pH Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Solution1 Use UAE/MAE Fine Grinding Cause1->Solution1 Solution2 Test Solvent Polarity Adjust pH to ~9.5 Cause2->Solution2 Solution3 Lower Temperature (e.g., 25-45°C for UAE) Cause3->Solution3

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Overcoming Challenges in Corynantheine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Corynantheine total synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield in the Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction to form the core tetracyclic structure of this compound is resulting in a low yield or failing altogether. What are the common causes and how can I optimize the reaction?

A: The Pictet-Spengler reaction is a crucial step in many this compound syntheses, and its success is highly dependent on several factors. Here’s a systematic approach to troubleshooting low yields:

  • Inadequate Acid Catalysis: The reaction relies on an acid catalyst to activate the carbonyl group and facilitate the cyclization.

    • Solution: The choice and concentration of the acid are critical. While strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, Lewis acids such as trimethylsilyl (B98337) chloride (TMSCl) or boron trifluoride etherate (BF₃·OEt₂) can also be effective, sometimes offering better yields and milder conditions.[1][2][3] It is advisable to screen a variety of acid catalysts and optimize their concentrations. For substrates with acid-sensitive functional groups, using milder acids or even performing the reaction under non-acidic conditions (if the substrate is sufficiently reactive) should be considered.[2][3]

  • Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) derivative or the aldehyde/ketone coupling partner can lead to side reactions and inhibit the desired transformation.

    • Solution: Ensure the purity of your starting materials by recrystallization, chromatography, or other appropriate purification techniques before use.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the outcome.

    • Solution: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Systematically vary the temperature; some reactions may benefit from heating, while others require cooling to minimize side reactions. The choice of solvent is also important; while protic solvents are traditional, aprotic media have been shown to provide superior yields in some cases.

  • Steric Hindrance: Bulky substituents on either the tryptamine or the carbonyl component can sterically hinder the cyclization.

    • Solution: If significant steric hindrance is suspected, a different synthetic strategy or less sterically demanding protecting groups might be necessary.

  • Formation of Side Products: Undesired side reactions, such as the formation of regioisomers, can consume starting materials and reduce the yield of the desired product.[4]

    • Solution: Lowering the reaction temperature can sometimes enhance selectivity. Careful analysis of the side products can provide insights into the competing reaction pathways and guide further optimization.

Issue 2: Poor Diastereoselectivity in Key Bond-Forming Reactions

Q: I am struggling to control the stereochemistry at the C-3, C-15, and C-20 positions. How can I improve the diastereoselectivity of my reactions?

A: Achieving the correct stereochemistry is a major hurdle in this compound total synthesis. Here are some strategies to improve diastereoselectivity:

  • Substrate Control: The inherent stereochemistry of the starting material or intermediate can direct the stereochemical outcome of subsequent reactions.

    • Solution: Carefully design your synthetic route to take advantage of substrate control. For example, a chiral center already present in the molecule can influence the facial selectivity of a reduction or an addition reaction.[5]

  • Catalyst Control: The use of chiral catalysts can enforce a specific stereochemical outcome.

    • Solution: For reactions like reductions or oxidations, employing a chiral catalyst or reagent can be highly effective. For instance, catalyst-controlled diastereoselective α-oxidation has been used to introduce a hydroxyl group with high selectivity.[6] Chiral Brønsted acids or Lewis acids can also be used to induce enantioselectivity in the Pictet-Spengler reaction.[2][7]

  • Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically or thermodynamically more stable product.

    • Solution: Experiment with reaction time and temperature. Shorter reaction times and lower temperatures often favor the kinetic product, while longer reaction times and higher temperatures can lead to the thermodynamic product through equilibration.[8]

  • Protecting Group Strategy: The size and nature of protecting groups can influence the steric environment around a reactive center and thus affect the diastereoselectivity.

    • Solution: Screen different protecting groups to find one that best directs the stereochemical outcome of a particular reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges include the construction of the complex pentacyclic ring system, the stereoselective formation of multiple chiral centers (typically at C-3, C-15, and C-20), and the development of efficient and high-yielding reaction sequences.[9][10]

Q2: How can epimerization at the C-3 position be prevented or controlled?

A2: The C-3 position can be susceptible to epimerization, especially under acidic or basic conditions. In some natural products, a non-canonical 3R stereocenter is present. Recent studies have shown that this can occur through an oxidation-reduction sequence involving an iminium intermediate downstream of the initial Pictet-Spengler condensation.[11] To control this, one might consider:

  • Careful selection of reaction conditions to avoid harsh acids or bases in later steps.

  • Protecting the N-H of the indole (B1671886) to reduce the likelihood of side reactions.

  • Employing enzymatic methods that can offer high stereoselectivity.[11]

Q3: What are some common side reactions observed during the final steps of this compound synthesis?

A3: The final steps often involve manipulations of sensitive functional groups. Common side reactions can include over-reduction, undesired cyclizations, or rearrangement of the molecular skeleton. Careful selection of reagents and reaction conditions is crucial. For example, in a unified synthesis of Corynanthe-sarpagine-ajmaline type alkaloids, a selective conversion was a substantial hurdle due to the presence of an allylic hydrogen atom.[9]

Q4: Are there biomimetic approaches to the synthesis of this compound alkaloids?

A4: Yes, biomimetic strategies, which are inspired by the biosynthetic pathways in plants, are a powerful approach.[9][12] These strategies often involve a key Pictet-Spengler reaction to form the strictosidine (B192452) skeleton, which is the common precursor to a wide range of monoterpenoid indole alkaloids.[13] These approaches can lead to more efficient and elegant syntheses.

Quantitative Data Summary

The following table summarizes reported yields for key steps in various this compound and related alkaloid syntheses. This data can be used for comparison and to set expectations for experimental outcomes.

StepReagents and ConditionsYield (%)Reference
Tetracycle formation (3 steps)Intermolecular alkylation, reaction with dimethyl malonate, treatment with bromine and DIPEA22[9]
Dehalogenation and protectionClassical radical conditions, sulfonyl group protection74 (2 steps)[9]
Imine formation and reductionMeerwein's salt, then sodium borohydride90[12]
Deprotection and reductionMg/MeOH, then DIBAL-H59 (2 steps)[9][12]
Vinylogous Pictet-SpenglerMe₃SiCl, CH₂Cl₂, 0 °C to 23 °C70[1]
LactonizationDIBAL-H (selective reduction leading to spontaneous lactonization)68[12]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Mediated Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., trimethylsilyl chloride (Me₃SiCl), 1.25 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 18 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Experimental_Workflow cluster_0 Starting Materials cluster_1 Pictet-Spengler Reaction cluster_2 Product Tryptamine Tryptamine Derivative Reaction Reaction Mixture (Solvent, Catalyst) Tryptamine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Tetracycle Tetracyclic Core Purification->Tetracycle Pure Product

Caption: A generalized experimental workflow for the Pictet-Spengler reaction.

Logical_Relationships cluster_factors Influencing Factors PS_Yield Pictet-Spengler Yield Catalyst Acid Catalyst (Type & Concentration) Catalyst->PS_Yield Purity Starting Material Purity Purity->PS_Yield Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->PS_Yield Sterics Steric Hindrance Sterics->PS_Yield

Caption: Key factors influencing the yield of the Pictet-Spengler reaction.

References

Technical Support Center: Improving Corynantheine Solubility for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate and stable solubility of the monoterpenoid indole (B1671886) alkaloid Corynantheine is a critical step for successful in vivo studies. Due to its likely poor aqueous solubility, developing an appropriate formulation is essential to ensure accurate dosing and bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when preparing this compound for animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the primary strategies for solubilizing this compound for in vivo administration?

A2: The primary strategies for enhancing the solubility of poorly soluble compounds like this compound include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO or ethanol) with a vehicle that is more biocompatible (such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or saline).

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin to form an inclusion complex with enhanced aqueous solubility.[4][5][6]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer scale to increase its surface area and dissolution rate.[7][8]

  • Salt Formation: Converting the this compound molecule into a salt form, which often exhibits improved solubility and dissolution properties.

Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A3: This is a common issue when working with poorly soluble compounds. Here are some troubleshooting steps:

  • Slow Down the Addition: Add the concentrated stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can cause immediate precipitation.[9]

  • Optimize the Co-solvent Ratio: You may need to increase the percentage of the organic co-solvent in your final formulation. However, always be mindful of the potential for solvent toxicity in your animal model.

  • Consider a Different Formulation Strategy: If co-solvents alone are not effective, you may need to explore cyclodextrin complexation or a nanoparticle-based approach.

Q4: Are there any recommended starting formulations for in vivo studies with this compound?

A4: While specific, validated formulations for this compound are not widely published, researchers can adapt formulations commonly used for other poorly soluble compounds. It is crucial to perform small-scale pilot tests to confirm solubility and stability before preparing a large batch for animal studies.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in saline/PBS The compound has very low aqueous solubility, and the DMSO concentration is not high enough in the final solution to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final formulation (e.g., add PEG300 or Tween-80). 3. Add the DMSO stock to the aqueous vehicle very slowly while vortexing.[9]
Solution is initially clear but becomes cloudy over time The formulation is not stable, and the compound is slowly precipitating out of the solution.1. Prepare fresh solutions immediately before administration. 2. Store the solution at a constant temperature and avoid freeze-thaw cycles. 3. Consider using a formulation with a higher solubility capacity, such as a cyclodextrin complex or a nanoparticle suspension.
Difficulty dissolving the initial this compound powder The compound may be in a crystalline form that is difficult to wet and dissolve.1. Use a small amount of a strong organic solvent like DMSO or ethanol (B145695) to first wet and dissolve the powder before adding other co-solvents or the aqueous vehicle. 2. Gentle heating and sonication can aid in the initial dissolution process.
Inconsistent results in animal studies This could be due to inconsistent dosing caused by a non-homogenous or precipitated formulation.1. Visually inspect the formulation for any signs of precipitation before each administration. 2. If using a suspension, ensure it is thoroughly mixed before drawing each dose. 3. Develop a more robust and stable formulation to ensure consistent drug delivery.

Quantitative Data Summary

The following table provides illustrative data based on general principles for enhancing the solubility of poorly soluble compounds. Actual experimental values for this compound may vary and should be determined empirically.

Formulation Strategy Vehicle/Excipient Potential Achievable Concentration Advantages Disadvantages
Co-solvency 10% DMSO, 40% PEG300, 50% SalineLow to ModerateRelatively simple to prepare.Potential for solvent toxicity at higher concentrations.[9]
Cyclodextrin Complexation 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterModerate to HighCan significantly increase aqueous solubility and stability.[5][6]More complex preparation; may be more costly.
Nanoparticle Formulation Nanosuspension in an aqueous vehicle with stabilizersHighCan improve oral bioavailability by increasing dissolution rate.[7]Requires specialized equipment and more complex characterization.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

This protocol describes the preparation of a this compound solution suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a volume of DMSO equivalent to 10% of the final desired volume. For example, for a final volume of 1 ml, add 100 µl of DMSO.

  • Vortexing/Sonication: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Addition of PEG300: Add a volume of PEG300 equivalent to 40% of the final volume (400 µl for a 1 ml final volume). Vortex thoroughly. The solution should remain clear.

  • Addition of Saline: Slowly add sterile saline drop-wise while continuously vortexing until the final desired volume is reached.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitation.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound-HP-β-CD complex using the co-precipitation method to enhance aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve HP-β-CD: In a flask, dissolve HP-β-CD in deionized water with stirring to create a clear solution (e.g., 20% w/v).

  • Dissolve this compound: In a separate container, dissolve this compound in ethanol.

  • Mixing: Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be reconstituted in water or saline for in vivo administration. The solubility should be significantly higher than that of the free this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed? CheckConc Is the final concentration too high? Start->CheckConc Yes CheckSolvent Is the co-solvent percentage adequate? CheckConc->CheckSolvent No LowerConc Action: Lower the final concentration CheckConc->LowerConc Yes CheckMethod Was the mixing method appropriate? CheckSolvent->CheckMethod Yes IncreaseSolvent Action: Increase co-solvent percentage CheckSolvent->IncreaseSolvent No ImproveMixing Action: Add stock solution slowly with vigorous mixing CheckMethod->ImproveMixing No NewFormulation Consider a new formulation strategy (e.g., Cyclodextrin) CheckMethod->NewFormulation Yes Success Clear Solution Achieved LowerConc->Success IncreaseSolvent->Success ImproveMixing->Success

Caption: Troubleshooting workflow for addressing precipitation issues.

G cluster_1 Co-solvent Formulation Protocol A 1. Weigh this compound Powder B 2. Dissolve in DMSO A->B C 3. Add PEG300 and Vortex B->C D 4. Slowly Add Saline with Vortexing C->D E 5. Final Clear Solution for Injection D->E

Caption: Experimental workflow for co-solvent formulation.

G cluster_2 Cyclodextrin Complexation Logical Relationship This compound This compound (Poorly Soluble) Complex Inclusion Complex (Enhanced Aqueous Solubility) This compound->Complex Encapsulation Cyclodextrin Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Forms

Caption: Logical relationship in cyclodextrin complexation.

References

Identifying and minimizing byproducts in Corynantheine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corynantheine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in this compound synthesis?

A1: During the synthesis of this compound and related indole (B1671886) alkaloids, several classes of byproducts can be formed. The most prevalent include:

  • Oxidation Products: The indole nucleus is susceptible to oxidation, which can lead to the formation of 2-oxindole and spirooxindole derivatives. This can be promoted by exposure to air, certain reagents, or light.

  • Diastereomers/Epimers: this compound has multiple stereocenters. Epimerization, particularly at the C3 position, can occur during the Pictet-Spengler reaction, leading to a mixture of diastereomers which can be challenging to separate.[1] The formation of cis and trans isomers is possible, with the trans isomer often being thermodynamically more stable.[1]

  • Side-products from the Pictet-Spengler Reaction: This key reaction can sometimes yield side-products depending on the reaction conditions and the nature of the starting materials. In some cases, a spiroindolenine intermediate is formed, which can undergo rearrangement.[2][3]

  • Byproducts from Intramolecular Mannich Reactions: In syntheses involving an intramolecular Mannich reaction to form the Corynanthe skeleton, side reactions can occur, especially if the iminium ion intermediate is not efficiently trapped.[4][5]

Q2: How can I detect and quantify byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts. Chiral HPLC is particularly useful for separating diastereomers and enantiomers.[6][7][8][9][10] Quantitative analysis can be performed by integrating the peak areas of the components.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of both the desired product and any isolated byproducts.[12][13] Specific NMR techniques like NOESY can help determine the relative stereochemistry of isomers.[12] qNMR can be used for direct quantification of epimers without the need for a calibration curve.[14] NMR is also effective in identifying oxidation products.[15][16]

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for identifying the molecular weights of byproducts, which aids in their structural identification.

Troubleshooting Guides

Issue 1: Low yield of this compound with significant formation of oxidized byproducts.
  • Question: My reaction is showing a low yield of the target this compound, and I am observing significant amounts of what I suspect are oxindole (B195798) byproducts. What can I do to minimize this?

  • Answer: Oxidation of the indole ring is a common issue. Here are several steps you can take to mitigate this problem:

    • Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (like argon or nitrogen) through them or by using a freeze-pump-thaw technique. This removes dissolved oxygen, a primary culprit in oxidation.

    • Maintain an Inert Atmosphere: Run your reactions under a positive pressure of an inert gas such as argon or nitrogen. This prevents atmospheric oxygen from entering the reaction vessel.

    • Use Freshly Purified Reagents: Some reagents can contain oxidizing impurities. Ensure your starting materials, especially tryptamine (B22526) derivatives, are pure.

    • Protect from Light: Certain reactions are light-sensitive and can be promoted by photochemical oxidation. Protect your reaction vessel from light by wrapping it in aluminum foil.

    • Choose Appropriate Reagents: When a reaction step requires an oxidant, choose one that is selective and use it in stoichiometric amounts to avoid over-oxidation.

    • Control Reaction Temperature: Elevated temperatures can sometimes accelerate oxidation. Run the reaction at the lowest effective temperature.

Issue 2: Formation of multiple diastereomers of this compound.
  • Question: My crude product shows multiple spots on TLC and multiple peaks in the HPLC that I believe are diastereomers of this compound. How can I improve the stereoselectivity of my synthesis?

  • Answer: The formation of diastereomers often originates from the Pictet-Spengler reaction. Controlling the stereochemical outcome of this reaction is crucial.

    • Reaction Conditions: The choice of acid catalyst and solvent can significantly influence the diastereoselectivity of the Pictet-Spengler reaction.[1][2] For tryptophan derivatives, conducting the reaction under kinetic control (e.g., using TFA at lower temperatures) can favor the formation of the cis-isomer.[1] Conversely, thermodynamic conditions (e.g., prolonged reaction times with a protic acid) may lead to epimerization to the more stable trans-isomer.[1]

    • Chiral Auxiliaries: The use of a chiral auxiliary on the tryptamine nitrogen can direct the stereochemical outcome of the cyclization.[1]

    • Asymmetric Catalysis: Employing a chiral catalyst, such as a chiral Brønsted acid or a thiourea-based catalyst, can promote the formation of a single enantiomer or diastereomer.[17][18]

    • Purification: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography or, more effectively, by preparative HPLC using a chiral stationary phase.[6][7][8][9][10]

Data Presentation

Table 1: Influence of Reaction Conditions on Pictet-Spengler Reaction Diastereoselectivity (Illustrative)

EntryTryptamine DerivativeAldehydeAcid CatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Yield (%)
1L-Tryptophan methyl esterAldehyde ATFACH2Cl2-20495:585
2L-Tryptophan methyl esterAldehyde AHClMethanol252420:8070
3N-benzyl-tryptamineAldehyde BBF3·OEt2Toluene (B28343)06>98:2 (trans)92
4N-benzyl-tryptamineAldehyde BAcetic AcidDioxane801260:4075

Note: This table is illustrative and based on general principles of the Pictet-Spengler reaction. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Pictet-Spengler Reaction

This protocol provides a general guideline for an asymmetric Pictet-Spengler reaction using a chiral catalyst.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid, 5-10 mol%).

  • Addition of Reactants: Add the tryptamine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) dissolved in a dry, degassed solvent (e.g., toluene or dichloromethane).

  • Reaction: Stir the reaction mixture at the specified temperature (ranging from -78 °C to room temperature) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetrahydro-β-carboline product.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis. Confirm the structure by NMR spectroscopy and mass spectrometry.

Protocol 2: Analysis of Diastereomeric Ratio by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, with the ratio optimized to achieve baseline separation of the diastereomers.

  • Detection: Use a UV detector at a wavelength where the compounds have strong absorbance (e.g., 280 nm for indole derivatives).

  • Quantification: Integrate the peak areas of the separated diastereomers to determine their relative ratio.

Visualizations

Corynantheine_Synthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Pictet-Spengler Reaction Secologanin Secologanin Secologanin->Strictosidine Intermediate_A Iminium Intermediate Strictosidine->Intermediate_A Deglycosylation & Rearrangement This compound This compound Intermediate_A->this compound Reduction & Cyclization

Caption: A simplified biosynthetic pathway to this compound.

Byproduct_Formation_Logic Start This compound Synthesis Reaction Low_Yield Low Yield Start->Low_Yield Issue Byproducts Presence of Byproducts Start->Byproducts Issue Desired_Product High Yield of Pure this compound Low_Yield->Desired_Product Solved Oxidation Oxidation Products (e.g., Oxindoles) Byproducts->Oxidation Epimers Diastereomers/ Epimers Byproducts->Epimers Other_Side_Products Other Side Products Byproducts->Other_Side_Products Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Solution Optimize_Stereocontrol Optimize Stereocontrol (Catalyst, Temp.) Epimers->Optimize_Stereocontrol Solution Purify_Reagents Purify Reagents & Optimize Conditions Other_Side_Products->Purify_Reagents Solution Inert_Atmosphere->Desired_Product Leads to Optimize_Stereocontrol->Desired_Product Leads to Purify_Reagents->Desired_Product Leads to

Caption: Troubleshooting logic for common issues in this compound synthesis.

Experimental_Workflow_Byproduct_Analysis cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_purification Purification Reaction This compound Synthesis Workup Reaction Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product TLC TLC Analysis Crude_Product->TLC HPLC HPLC / Chiral HPLC Crude_Product->HPLC Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC->Column_Chromatography Guide Purification NMR_MS NMR & MS Analysis HPLC->NMR_MS Isolate Peaks for Structural Analysis Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

Caption: Experimental workflow for byproduct analysis and purification.

References

Addressing matrix effects in Corynantheine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of corynantheine.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis, presented in a question-and-answer format.

Question 1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression in plasma samples is a common matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components like phospholipids (B1166683).[1] Here’s a step-by-step guide to troubleshoot and resolve this issue:

  • Initial Assessment: First, confirm the presence and severity of the matrix effect. A standard method is the post-extraction spike analysis, where you compare the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution.[2] A response ratio of less than 1 indicates ion suppression.[2]

  • Sample Preparation Method: The choice of sample preparation is critical. If you are using a simple protein precipitation (PPT) method, consider that while it is quick, it may not effectively remove phospholipids.[3]

    • Phospholipid Removal (PLR): Incorporate a phospholipid removal step after protein precipitation. Specialized PLR plates or cartridges can significantly reduce phospholipid-based ion suppression.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific sorbents to retain the analyte while washing away interfering matrix components.[3][4] For this compound, a C8 or mixed-mode cation exchange sorbent could be effective.[5]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the region where phospholipids typically elute. Adjusting the gradient profile or using a different column chemistry can improve resolution.

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated this compound, is highly recommended.[6] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[7][8]

Question 2: My recovery for this compound is inconsistent and low. How can I improve it?

Answer:

Low and inconsistent recovery can be due to several factors related to your sample preparation and extraction protocol.

  • Protein Precipitation: If using PPT, the choice of organic solvent and its ratio to the plasma sample can impact recovery. Acetonitrile (B52724) is commonly used, but for some compounds, methanol (B129727) or a mixture of solvents might be more effective.[3] Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time.

  • Solid-Phase Extraction (SPE): For SPE, several parameters need optimization:

    • Sorbent Selection: The choice of sorbent is crucial. For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent can provide high selectivity.

    • pH Optimization: The pH of the sample load, wash, and elution solutions should be optimized to ensure this compound is in the correct charge state for binding and elution.

    • Elution Solvent: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. A common choice is a mixture of an organic solvent with a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521).

  • Analyte Stability: Assess the stability of this compound in the biological matrix and during the sample preparation process. Degradation can lead to apparent low recovery.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common cause of matrix effects in the LC-MS/MS analysis of this compound from plasma?

The most common cause of matrix effects, particularly ion suppression, in plasma samples is the presence of endogenous phospholipids. These molecules are abundant in plasma and can co-elute with the analyte of interest, competing for ionization in the MS source.

FAQ 2: How do I choose between Protein Precipitation, Phospholipid Removal, and Solid-Phase Extraction for my this compound assay?

The choice depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and high-throughput method suitable for early-stage discovery or when high sensitivity is not required.[9][10] However, it provides minimal sample cleanup and is prone to significant matrix effects.

  • Phospholipid Removal (PLR): This method adds a specific cleanup step to the PPT workflow to remove phospholipids. It is a good compromise between throughput and sample cleanliness.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and the highest sensitivity by effectively removing a wide range of matrix components.[4][5] It is the preferred method for regulated bioanalysis and when low limits of quantification are needed, though it is more time-consuming and requires more method development.[3]

FAQ 3: Is a stable isotope-labeled (SIL) internal standard always necessary for this compound analysis?

While not strictly mandatory for all applications, using a SIL internal standard is highly recommended for accurate and precise quantification, especially in complex biological matrices.[6] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of matrix effects.[7][8] If a specific SIL internal standard for this compound is not available, a structural analog can be used, but with the understanding that it may not perfectly compensate for matrix effects.

FAQ 4: How can I quantitatively assess the matrix effect in my assay?

The matrix factor (MF) is a widely accepted method for quantifying matrix effects.[2][11] It is calculated by comparing the peak area of an analyte spiked into a blank extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The internal standard normalized matrix factor should also be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.[11]

Data Presentation

The following table summarizes typical performance characteristics of different sample preparation techniques for the analysis of kratom alkaloids. Note that this data is illustrative and may vary for this compound specifically.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)ThroughputCost per Sample
Protein Precipitation (PPT)85 - 10550 - 80 (Suppression)HighLow
PPT with Phospholipid Removal (PLR)80 - 10085 - 110HighModerate
Solid-Phase Extraction (SPE)70 - 9590 - 110Low to MediumHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method for the analysis of 11 kratom alkaloids in human plasma.[9]

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated this compound in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for a mixed-mode cation exchange (MCX) SPE and should be optimized for this compound.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water and load the entire volume onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Injection: Inject an appropriate volume onto the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Start: Ion Suppression Observed for this compound check_me Quantify Matrix Effect (Post-Extraction Spike) start->check_me is_severe Is Suppression > 25%? check_me->is_severe improve_sp Improve Sample Preparation is_severe->improve_sp Yes optimize_lc Optimize LC Separation is_severe->optimize_lc No use_plr Implement Phospholipid Removal (PLR) improve_sp->use_plr use_spe Develop a Solid-Phase Extraction (SPE) Method improve_sp->use_spe re_evaluate Re-evaluate Matrix Effect use_plr->re_evaluate use_spe->re_evaluate use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sil_is->re_evaluate re_evaluate->is_severe Still Severe end End: Matrix Effect Addressed re_evaluate->end Resolved

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma Sample + Internal Standard ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 ppt_out Analyze ppt4->ppt_out spe1 Condition & Equilibrate Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute this compound spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe_out Analyze spe5->spe_out

Caption: Comparison of PPT and SPE experimental workflows.

References

Technical Support Center: Strategies to Enhance the Stability of Corynantheine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corynantheine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound in solution, with a focus on enhancing its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, an indole (B1671886) alkaloid, is primarily influenced by several factors:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Indole alkaloids, in general, are known to be acid labile.[1]

  • Temperature: Elevated temperatures can significantly accelerate the degradation of this compound. For optimal stability, solutions should be kept at low temperatures.[1]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. It is crucial to protect this compound solutions from light.[2]

  • Oxygen: The indole ring of this compound is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of degradation products.[2]

  • Solvent: The choice of solvent can impact stability. While organic solvents like DMSO and ethanol (B145695) may be used for stock solutions, their presence in aqueous buffers can influence degradation rates.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. For long-term storage, -80°C is preferable.[2]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For long-term storage of stock solutions, particularly in organic solvents, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to prepare single-use aliquots of your stock solutions.

Q3: I've noticed a color change in my this compound solution. What is the cause?

A3: A change in the color of an indole alkaloid solution, such as turning yellow or brown, is often an indicator of degradation, typically due to oxidation.[2] The formation of oxidized species or polymeric degradation products can result in colored solutions. If you observe a color change, it is recommended to verify the purity and concentration of your solution using an appropriate analytical method, such as HPLC.

Q4: Can I use antioxidants to improve the stability of this compound in solution?

A4: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation of indole alkaloids.[2] Commonly used antioxidants in pharmaceutical preparations that could be tested for their compatibility and effectiveness with this compound include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Sodium metabisulfite

The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock solution for each experiment. Verify the concentration of the stock solution periodically. Store working solutions on ice during experiments.
Loss of biological activity of the compound. Chemical degradation of this compound leading to inactive products.Review storage and handling procedures. Ensure solutions are protected from light and stored at the recommended temperature. Consider performing a forced degradation study to understand the degradation profile.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Optimize the HPLC method to ensure it is stability-indicating (i.e., can separate the parent compound from its degradation products). Characterize the degradation products if necessary.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound at the working concentration and pH.Adjust the pH of the buffer to improve solubility (if compatible with the experiment). Consider the use of a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics of this compound under various stress conditions. However, based on studies of structurally related Mitragyna alkaloids, a general stability profile can be inferred. Researchers are strongly encouraged to perform their own stability studies to determine the precise degradation rates for their specific experimental conditions.

Table 1: Inferred Stability of this compound Based on Related Mitragyna Alkaloids

Condition pH Range Temperature Expected Stability Potential Degradation Pathway
Acidic 2 - 4Room TemperatureLowAcid-catalyzed hydrolysis/rearrangement
Neutral 6 - 84°CHighMinimal degradation
Neutral 6 - 8Room TemperatureModerateSlow oxidation and hydrolysis
Alkaline 8 - 10Room TemperatureLowBase-catalyzed hydrolysis of ester groups
Elevated Temp. Any> 40°CVery LowAccelerated hydrolysis and oxidation

Data inferred from studies on Mitragynine and related alkaloids.[1]

Experimental Protocols

To rigorously assess and enhance the stability of this compound in your specific solution, it is recommended to conduct forced degradation studies and utilize a stability-indicating analytical method.

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline and should be adapted based on the specific properties of this compound and the intended application. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified time. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Transfer the solid this compound powder to a vial and place it in an oven at a controlled temperature (e.g., 80°C) for a specified time. Also, subject a solution of this compound to the same thermal stress.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber with a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.[4]

1. HPLC System and Columns:

  • A standard HPLC system with a UV or photodiode array (PDA) detector is suitable.

  • Screen different C18 and other stationary phase columns to achieve optimal separation.

2. Mobile Phase Optimization:

  • Start with a generic gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile (B52724) or methanol.

  • Adjust the gradient slope, initial and final mobile phase composition, and pH to resolve all peaks.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a PDA detector is recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photostability (Xenon Lamp) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_strategies Stabilization Strategies pH pH Buffer pH Control (Buffering) pH->Buffer Temp Temperature Cold Low Temperature Storage Temp->Cold Light Light Amber Light Protection Light->Amber Oxygen Oxygen Antioxidant Use of Antioxidants Oxygen->Antioxidant Inert Inert Atmosphere Oxygen->Inert This compound Stable This compound Solution Buffer->this compound Cold->this compound Amber->this compound Antioxidant->this compound Inert->this compound

Caption: Relationship between stability factors and enhancement strategies.

References

Technical Support Center: Optimizing Reaction Conditions for Corynantheine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corynantheine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound derivatives. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the derivatization of the this compound scaffold?

A1: The this compound scaffold offers several sites for derivatization, primarily at the indole (B1671886) nitrogen (N-1) and the secondary amine in the piperidine (B6355638) ring (N-4). Common derivatization strategies include N-acylation, N-alkylation, reductive amination, and Suzuki cross-coupling reactions to introduce a variety of functional groups and build molecular diversity.

Q2: Which functional group on this compound is more reactive for alkylation?

A2: The relative reactivity of the indole nitrogen and the secondary amine can depend on the reaction conditions. Generally, the secondary amine (N-4) is more nucleophilic and will preferentially react under many alkylating conditions. However, by carefully selecting the base and solvent system, selective N-alkylation of the indole nitrogen can be achieved.

Q3: My derivatization reaction is resulting in a low yield. What are the common causes?

A3: Low yields in this compound derivatization can stem from several factors including incomplete reaction, degradation of starting material or product, and formation of side products. Key parameters to investigate are reaction temperature, reaction time, purity of reagents and solvents, and the choice of base or catalyst. For specific issues, please refer to our detailed troubleshooting guides below.[1][2]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting material, you can observe the consumption of the reactant and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of product formation.

Q5: Are there any known challenges with the purification of this compound derivatives?

A5: Purification of this compound derivatives can be challenging due to the presence of structurally similar impurities and potential stereoisomers. Column chromatography is a standard method for purification. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is critical for achieving good separation. In some cases, preparative TLC or HPLC may be necessary for obtaining highly pure compounds.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions
Possible Cause Suggested Solution Rationale
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. Ensure the reaction is performed under anhydrous conditions.The indole nitrogen is weakly acidic and requires a sufficiently strong base for complete deprotonation to the more nucleophilic indolate anion.
Poor Reagent Quality Use freshly distilled solvents and high-purity reagents. Ensure alkylating or acylating agents have not degraded.Impurities, especially water, can quench the base and lead to side reactions, reducing the yield.
Side Reactions Optimize the reaction temperature. Lowering the temperature may reduce the formation of side products. For alkylations, consider that C-alkylation at the indole C3 position can sometimes compete with N-alkylation.Temperature control is crucial for reaction selectivity. Kinetic versus thermodynamic control can influence the product distribution.
Product Degradation Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged reaction times or excessive heat.Indole alkaloids can be sensitive to harsh reaction conditions, leading to decomposition of the desired product.
Issue 2: Multiple Products in Reductive Amination
Possible Cause Suggested Solution Rationale
Over-alkylation Use a milder reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) which is selective for the iminium ion over the carbonyl starting material.[3][4] Control the stoichiometry of the aldehyde/ketone.Stronger reducing agents like NaBH₄ can also reduce the starting carbonyl compound, leading to a complex mixture.[5]
Formation of Aldol or Other Side Products Maintain a slightly acidic pH (around 5-6) to favor iminium ion formation without promoting side reactions of the carbonyl compound.The pH is critical for balancing the rate of imine/iminium ion formation and the stability of the reactants.
Incomplete Reaction Ensure sufficient reaction time and monitor by TLC. A co-solvent may be needed to ensure all reactants are in solution.Incomplete conversion of the starting amine will result in a mixture of starting material and product.
Issue 3: Poor Conversion in Suzuki Coupling
Possible Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh palladium catalyst and ensure anaerobic conditions are maintained throughout the reaction. Consider using a pre-catalyst that is more stable.The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation.
Inefficient Transmetalation The choice of base is critical.[6] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the boronic acid/ester is of high quality.The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[7]
Decomposition of Boronic Acid Use the boronic acid promptly after purchase or purification. Store under inert atmosphere.Boronic acids can undergo protodeboronation, especially under acidic conditions or in the presence of water.

Quantitative Data on Derivatization Reactions

Table 1: N-Acylation of Indole Alkaloid Scaffolds
Starting Material Acylating Agent Solvent Base Temp (°C) Time (h) Yield (%) Reference
Substituted AnilineAcetic AnhydrideH₂ONoneRT0.0890[1]
Substituted AnilineAcetic AnhydrideTHFNoneRT0.175[1]
Amino Acid EsterSubstituted AnilineMethanolNoneReflux3-[8]
AmineN-chlorosuccinimideAcetonitrileNoneRT3-[9]
Table 2: N-Alkylation of Indole Alkaloid Scaffolds
Starting Material Alkylating Agent Solvent Base Temp (°C) Time (h) Yield (%) Reference
Aromatic AminePrimary AlcoholToluene (B28343)t-BuOK25-702470-90[10]
Primary AmineAlkyl BromideDMFEt₃N20-259-1662-87[11]
2-pyridone derivative3,4-dimethoxyphenethyl bromideDMFK₂CO₃80-75-82[12]
Table 3: Reductive Amination of Amines with Carbonyls
Amine Carbonyl Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Reference
Primary/Secondary AmineAldehyde/KetoneNaBH(OAc)₃DCE, DCM, THFRT--[10]
Primary/Secondary AmineAldehyde/KetoneNaCNBH₃MeOHRT--[10]
Primary/Secondary AmineAldehyde/KetoneNaBH₄MeOH, EtOH---[10]
Table 4: Suzuki Coupling of Heterocyclic Halides
Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
Aryl BromidePhenylboronic AcidPdCl₂(Lₙ@β-CD)K₃PO₄·7H₂OH₂O90480-100[13]
Triflate2-Bromophenylboronic acid-----80[12]
Aryl HalidePhenylboronic AcidPdCl₂(dppf)Na₂CO₃Toluene/Dioxane854-[14]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for Reductive Amination to Functionalize this compound
  • To a solution of the secondary amine on the this compound scaffold (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Suzuki Coupling on a Halogenated this compound Scaffold
  • To a reaction vessel, add the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_end Final Product start_cory This compound reaction Reaction Setup (Solvent, Base/Catalyst, Temp) start_cory->reaction start_reagent Derivatization Reagent start_reagent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring In-process control quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product This compound Derivative purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: A generalized experimental workflow for the derivatization of this compound.

signaling_pathway cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effects ligand This compound Derivative (μ-Opioid Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gαi/o & Gβγ Subunits receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase (Inhibited) g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulation camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka cellular_response Analgesia pka->cellular_response ion_channel->cellular_response

Caption: Plausible signaling pathway for a this compound derivative acting as a μ-opioid receptor agonist.[4][15][16][17]

References

Resolving peak tailing and broadening in Corynantheine HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Corynantheine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and broadening during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for basic compounds like the alkaloid this compound is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The most significant factors include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can become ionized (SiO-) at mobile phase pH values above 3.[1][2] These negatively charged sites can interact electrostatically with the protonated, positively charged this compound molecule, causing a secondary retention mechanism that leads to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist. This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[3][4][5]

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, which can cause poor peak shape.[1]

Q2: Why is my this compound peak broader than expected?

A2: Peak broadening, an increase in the peak width at its base, can stem from several issues:

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can cause the analyte band to spread out before detection.

  • Poor Column Efficiency: An aging column or one that has been contaminated or poorly packed will have reduced efficiency, leading to broader peaks.

  • High Flow Rate: An excessively high mobile phase flow rate may not allow for sufficient partitioning of this compound between the mobile and stationary phases, causing the peak to broaden.

  • Inappropriate Mobile Phase Strength: A mobile phase with too high a percentage of organic solvent (a "strong" mobile phase) can elute the analyte too quickly, preventing proper interaction with the stationary phase and leading to broadening.

Q3: What is an acceptable peak tailing factor?

A3: The peak tailing factor, or asymmetry factor, is a measure of peak symmetry. A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is considered ideal.[6] While values up to 1.5 may be acceptable for some applications, a tailing factor greater than 2.0 indicates a significant problem that needs to be addressed.[7]

Q4: How can I improve the peak shape of this compound?

A4: To improve peak shape, you can:

  • Optimize Mobile Phase pH: For basic compounds like this compound, using a low pH mobile phase (e.g., pH 2.5-3.5) is highly effective.[8] This suppresses the ionization of silanol groups on the stationary phase and ensures that the this compound molecule is fully protonated, leading to more uniform interactions.[2]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, reducing their interaction with this compound and improving peak symmetry.[9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) can help to maintain a stable pH and can also mask some of the residual silanol interactions.[10]

  • Select an Appropriate Column: Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.[11]

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject it to see if the peak shape improves.[1]

Troubleshooting Guides

Issue: Significant Peak Tailing (Tailing Factor > 1.5)

This guide provides a systematic approach to diagnosing and resolving severe peak tailing for this compound.

Step 1: Verify System and Method Parameters

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low, ideally between 2.5 and 3.5.[8][11] A pH in this range will keep the silanol groups on the stationary phase protonated and less likely to interact with your basic analyte.[2]

  • Confirm Buffer Concentration: Check that your buffer concentration is adequate, typically between 10-50 mM, to ensure stable pH and help mask silanol activity.[10]

  • Review Column Choice: Confirm you are using a high-purity, end-capped C18 column. Older columns or those not designed for basic compounds will have more active silanol sites, leading to increased tailing.[11]

Step 2: Investigate Column Health and Performance

  • Check for Column Overload: Dilute your sample 10-fold and inject it again. If the peak shape becomes more symmetrical, the original concentration was overloading the column.[1]

  • Flush the Column: If the column has been in use for a while, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase) to remove strongly retained compounds.

  • Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged or have a void at the inlet. Replace it with a new column of the same type.

Step 3: Method Optimization

  • Add a Competing Base: If tailing persists, consider adding a silanol-masking agent like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1% v/v or ~5-10 mM).[2][9] Be aware that this can shorten the lifespan of your column.

  • Try a Different Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The choice of organic solvent can sometimes influence peak shape.

Data Presentation

Table 1: Illustrative Impact of Mobile Phase Parameters on this compound Peak Tailing Factor

The following table provides a hypothetical but realistic representation of how adjusting mobile phase parameters can affect the peak shape of this compound. Actual results may vary depending on the specific column and HPLC system used.

ParameterCondition A (Suboptimal)Tailing Factor (A)Condition B (Optimized)Tailing Factor (B)Expected Outcome
Mobile Phase pH pH 6.5 (Phosphate Buffer)2.1pH 3.0 (Formate Buffer)1.2Lowering the pH suppresses silanol interactions, significantly reducing tailing.[2][12]
Buffer Concentration 5 mM Ammonium Acetate1.820 mM Ammonium Acetate1.3Increasing buffer concentration helps to mask residual silanol groups and stabilize pH.[10]
Mobile Phase Additive None1.90.1% Triethylamine (TEA)1.1TEA acts as a competing base, blocking silanol sites and improving peak symmetry.[9]
Column Type Standard C18 (non-end-capped)2.3End-capped C181.4End-capping chemically deactivates most of the surface silanol groups.[6]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This method is adapted from a validated UPLC method for the analysis of Corynantheidine, a stereoisomer of this compound, and serves as a robust starting point.[8][13]

  • HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size (or a comparable high-purity, end-capped C18 column).[13]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 3.5 with formic acid.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-1.0 min: Linear gradient to 50% B

    • 1.0-1.8 min: Hold at 50% B

    • 1.8-2.0 min: Linear gradient back to 20% B

    • 2.0-3.0 min: Re-equilibration at 20% B

  • Flow Rate: 0.35 mL/min.[13]

  • Column Temperature: 50 °C.[13]

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm or MS/MS detection.

Protocol 2: Troubleshooting Experiment for Peak Tailing

This protocol outlines a systematic approach to optimizing the mobile phase to reduce the peak tailing of this compound.

  • Objective: To reduce the tailing factor of the this compound peak to ≤ 1.2.

  • Materials:

    • HPLC grade acetonitrile and water

    • Formic acid

    • Triethylamine (TEA)

    • This compound standard

    • A high-purity, end-capped C18 column

  • Procedure:

    • Baseline Experiment:

      • Prepare the mobile phase as described in Protocol 1 (pH 3.5).

      • Equilibrate the HPLC system.

      • Inject a known concentration of this compound standard and record the chromatogram.

      • Calculate the initial tailing factor.

    • pH Adjustment:

      • Prepare a series of aqueous mobile phase A solutions with decreasing pH values (e.g., pH 3.0, pH 2.5) by adding precise amounts of formic acid.

      • For each pH level, equilibrate the system and inject the standard.

      • Record the chromatograms and calculate the tailing factor for each pH.

    • Addition of a Competing Base:

      • Using the optimal pH determined in the previous step, prepare a new mobile phase A containing 0.1% (v/v) triethylamine.[11]

      • Equilibrate the system with this new mobile phase.

      • Inject the standard, record the chromatogram, and calculate the tailing factor.

    • Data Analysis:

      • Compare the tailing factors obtained under the different conditions.

      • Select the condition that provides a tailing factor of ≤ 1.2 with acceptable retention time and resolution.

Visualizations

Causes of Peak Tailing for Basic Analytes cluster_analyte Analyte (this compound) cluster_result Chromatographic Result Analyte Basic Analyte (R-NH3+) Silanol Ionized Silanol Group (Si-O-) Analyte->Silanol Secondary Electrostatic Interaction C18 C18 Chains Analyte->C18 Primary Hydrophobic Interaction Tailing Peak Tailing

Caption: Interaction of a basic analyte with the stationary phase.

Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Tailing Factor > 1.2) CheckOverload Check for Column Overload (Dilute and Re-inject) Start->CheckOverload CheckColumn Check Column Health (Flush or Replace) CheckOverload->CheckColumn No End Peak Shape Improved (Tailing Factor <= 1.2) CheckOverload->End Yes, Improved OptimizeMethod Optimize Method CheckColumn->OptimizeMethod No Improvement CheckColumn->End Improved LowerpH Lower Mobile Phase pH (e.g., to 2.5-3.5) OptimizeMethod->LowerpH AddTEA Add Competing Base (e.g., 0.1% TEA) LowerpH->AddTEA AddTEA->End

Caption: A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Enhancing Corynantheine Purification Efficiency by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Corynantheine purification using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by chromatography?

A1: The primary challenge in this compound purification is its separation from other structurally similar alkaloids found in Mitragyna speciosa (Kratom) extracts. These include diastereoisomers such as mitragynine (B136389), speciogynine, and speciociliatine, which often have very similar chromatographic behaviors, making their resolution difficult.[1][2]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been shown to be effective in resolving the major alkaloids in Kratom, including this compound and its isomers.[1][3] Column chromatography using silica (B1680970) gel or ion-exchange resins can also be employed as a preliminary purification step. For larger scale purification, preparative HPLC is a suitable technique.[4][5]

Q3: What type of HPLC column is recommended for this compound separation?

A3: Reversed-phase columns, particularly C18 and phenyl-hexyl columns, are commonly recommended for the separation of alkaloids like this compound.[6] The choice between them may depend on the specific separation requirements, as phenyl-hexyl columns can offer different selectivity for aromatic compounds.

Q4: What mobile phases are typically used for this compound purification in reversed-phase HPLC?

A4: A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is standard.[6] To improve peak shape and resolution of basic alkaloids, it is common to add an acidic modifier such as trifluoroacetic acid (TFA) (e.g., 0.1%), formic acid, or acetic acid to the mobile phase.[6] Alternatively, a buffer like ammonium (B1175870) acetate (B1210297) can be used to control the pH.[6]

Q5: How can I improve the peak shape of this compound in my chromatogram?

A5: Tailing peaks for basic compounds like alkaloids are a common issue. This can often be addressed by adding a modifier to the mobile phase, such as 0.1% TFA or 1% formic acid, to ensure the alkaloid is in its ionized form.[6] If you are using a silica gel column and your compound is acid-sensitive, you can deactivate the silica by using a solvent system containing 1-3% triethylamine.[7]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Alkaloids

Symptoms:

  • Overlapping or co-eluting peaks for this compound and other alkaloids (e.g., mitragynine).

  • Inability to obtain pure fractions of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (acetonitrile or methanol) to water. A shallower gradient can improve resolution.[8] Experiment with different mobile phase additives like TFA, formic acid, or ammonium bicarbonate to alter selectivity.
Unsuitable Stationary Phase If using a C18 column, consider switching to a phenyl-hexyl column, which may offer different selectivity for aromatic alkaloids.[6] For flash chromatography, ensure the silica gel particle size is appropriate (e.g., 40-63 µm for flash chromatography) for better efficiency.[9]
Column Overloading Reduce the sample concentration or injection volume.[8] Overloading can lead to peak broadening and loss of resolution. For preparative HPLC, a balance between loading and resolution must be found.[10]
Incorrect Flow Rate Optimize the flow rate. While a higher flow rate can reduce analysis time, it may also decrease resolution.
Elevated Column Temperature If not already in use, employing a column oven can enhance efficiency and may improve resolution.

Troubleshooting Workflow for Poor Resolution:

G start Poor Resolution of this compound check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase optimize_mp Adjust organic/aqueous ratio Test different additives (TFA, Formic Acid) check_mobile_phase->optimize_mp No check_column Is the column appropriate? check_mobile_phase->check_column Yes optimize_mp->check_column change_column Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18) check_column->change_column No check_loading Is the column overloaded? check_column->check_loading Yes change_column->check_loading reduce_load Decrease injection volume or sample concentration check_loading->reduce_load Yes check_flow_rate Is the flow rate optimal? check_loading->check_flow_rate No reduce_load->check_flow_rate optimize_flow Adjust flow rate check_flow_rate->optimize_flow No resolution_ok Resolution Improved check_flow_rate->resolution_ok Yes optimize_flow->resolution_ok

Caption: A logical workflow for troubleshooting poor resolution in this compound purification.

Issue 2: HPLC System and Peak Shape Problems

Symptoms:

  • High backpressure.

  • Baseline noise or drift.

  • Peak tailing or fronting.

  • Shifting retention times.

Possible Causes and Solutions:

Symptom Possible Cause Solution
High Backpressure Blocked frit or column: Backflush the column. If the problem persists, replace the inline filter and guard column. If necessary, replace the analytical column.[8]
Precipitated buffer salts: Flush the system with a solvent in which the buffer is soluble (e.g., high aqueous mobile phase without the buffer).[11]
Baseline Noise Air bubbles in the system: Degas the mobile phase. Purge the pump to remove any trapped air.[12]
Contaminated detector flow cell: Flush the flow cell with a strong organic solvent like isopropanol (B130326) or methanol.[12]
Peak Tailing Secondary interactions with stationary phase: Add a competing base (e.g., triethylamine) or an acid (e.g., TFA, formic acid) to the mobile phase to protonate the silanol (B1196071) groups and the analyte.[6][8]
Column void: This can be caused by dropping the column or sudden pressure shocks. A void at the head of the column can cause peak tailing. Replace the column if a void is suspected.[11]
Shifting Retention Times Inconsistent mobile phase composition: Prepare fresh mobile phase. If using a gradient mixer, ensure it is functioning correctly.[12]
Poor column equilibration: Increase the column equilibration time between runs, especially when changing mobile phase composition.[12]
Fluctuating column temperature: Use a column oven to maintain a consistent temperature.[12]

Quantitative Data

The following table summarizes typical starting parameters and expected outcomes for this compound purification based on available literature for related alkaloids. These values should be used as a starting point for method development.

ParameterPreparative HPLCFlash Chromatography
Stationary Phase C18, 10 µmSilica Gel, 40-63 µm
Column Dimensions 21.2 x 150 mm40 x 150 mm
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane/Ethyl Acetate with 0.1% Triethylamine
Gradient 20-60% Acetonitrile over 30 min10-50% Ethyl Acetate over 20 column volumes
Flow Rate 20 mL/min40 mL/min
Typical Load 50-200 mg of crude extract1-5 g of crude extract
Expected Purity >95%80-90% (often requires a second purification step)
Expected Yield Dependent on crude extract purityDependent on crude extract purity and fraction cutting

Experimental Protocols

Preparative HPLC for this compound Isolation

This protocol is a general guideline for the isolation of this compound from a crude alkaloid extract of Mitragyna speciosa.

1. Sample Preparation:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Preparation:

  • Equilibrate the preparative HPLC system, including a C18 column (e.g., 21.2 x 150 mm, 10 µm), with the initial mobile phase at the desired flow rate (e.g., 20 mL/min).

  • Ensure the baseline is stable before injection.

3. Chromatographic Separation:

  • Inject the prepared sample onto the column.

  • Run a linear gradient from 20% to 60% acetonitrile (both with 0.1% TFA) over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 225 nm).

4. Fraction Collection:

  • Collect fractions corresponding to the peak of interest based on retention time. It is advisable to collect narrow fractions across the peak to isolate the purest this compound.

5. Post-Purification Analysis:

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing sample_prep Sample Preparation: - Dissolve crude extract - Filter (0.45 µm) hplc_prep HPLC System Preparation: - Equilibrate C18 column sample_prep->hplc_prep injection Inject Sample hplc_prep->injection gradient Run Gradient Separation injection->gradient collection Fraction Collection gradient->collection analysis Purity Analysis of Fractions (Analytical HPLC) collection->analysis pooling Pool High-Purity Fractions analysis->pooling evaporation Solvent Removal pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: A step-by-step workflow for the preparative HPLC purification of this compound.

References

Troubleshooting low yields in microbial biosynthesis of Corynantheine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the microbial biosynthesis of Corynantheine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the microbial production of this compound and its precursors. Each question is followed by a detailed explanation and actionable troubleshooting steps.

Issue 1: Low or No Production of Strictosidine (B192452), the Key Precursor

Question: My engineered microbial strain is not producing detectable levels of strictosidine, or the titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low or absent strictosidine production is a common bottleneck and can stem from several factors, primarily related to precursor availability and the efficiency of the initial enzymatic steps.

Potential Causes & Troubleshooting Steps:

  • Insufficient Precursor Supply (Tryptamine and Secologanin): The biosynthesis of strictosidine requires the condensation of tryptamine (B22526) and secologanin (B1681713). Inadequate supply of either precursor will directly limit the final titer.

    • Troubleshooting:

      • Quantify Intracellular Precursors: Develop and implement analytical methods, such as HPLC, to measure the intracellular concentrations of tryptamine and secologanin.

      • Precursor Feeding Strategies: If endogenous production is low, supplement the culture medium with tryptamine and/or secologanin.[1][2][3][4] Experiment with different feeding concentrations and time points.

      • Metabolic Engineering: Enhance the endogenous production of precursors by overexpressing key enzymes in their respective biosynthetic pathways (e.g., tryptophan decarboxylase for tryptamine and enzymes of the MEP/MVA pathway for secologanin).

  • Suboptimal Activity of Strictosidine Synthase (STR): The enzyme STR catalyzes the crucial Pictet-Spengler reaction between tryptamine and secologanin.[5][6][7] Low STR activity will directly impact strictosidine yield.

    • Troubleshooting:

      • Verify Enzyme Expression: Confirm the expression of STR via methods like SDS-PAGE and Western blotting.

      • Optimize Codon Usage: Ensure the STR gene sequence is codon-optimized for your microbial host (e.g., Saccharomyces cerevisiae or Corynebacterium glutamicum).

      • Enzyme Kinetics Analysis: If possible, purify the expressed STR and perform kinetic assays to determine its specific activity, K_m, and k_cat values.[6][7] Compare these to literature values to assess enzyme performance.

  • Suboptimal Fermentation Conditions: The fermentation environment plays a critical role in both microbial growth and enzyme function.

    • Troubleshooting:

      • pH Optimization: The optimal pH for STR activity is generally around 6.8.[6] Monitor and control the pH of your culture to maintain it within the optimal range.

      • Temperature Optimization: Fermentation temperature affects both microbial growth and enzyme stability. The optimal temperature for yeast is typically between 25°C and 30°C.[8] For C. glutamicum, it is around 30°C.[9]

      • Aeration and Dissolved Oxygen (DO): While the condensation reaction itself is anaerobic, the microbial host requires oxygen for growth and precursor synthesis. Monitor and control the DO levels to ensure sufficient oxygen for biomass production without causing oxidative stress.

Issue 2: Accumulation of Strictosidine but Low Yield of Downstream Products (e.g., this compound)

Question: I am observing good titers of strictosidine, but the conversion to this compound and other downstream alkaloids is inefficient. What could be the problem?

Answer: This issue points towards bottlenecks in the enzymatic steps following strictosidine formation. The deglycosylation of strictosidine and the subsequent cyclization and reduction steps are critical for the formation of the this compound scaffold.

Potential Causes & Troubleshooting Steps:

  • Inefficient Deglycosylation by Strictosidine β-D-Glucosidase (SGD): SGD catalyzes the removal of the glucose moiety from strictosidine to form a reactive aglycone, which is the precursor to downstream alkaloids.[10][11][12][13]

    • Troubleshooting:

      • Verify SGD Expression and Localization: Confirm SGD expression and ensure it is localized to the appropriate cellular compartment. Some studies suggest that in planta, SGD is localized to the nucleus or ER, and mislocalization in a microbial host could reduce efficiency.[14]

      • Enzyme Kinetics: The K_m of SGD for strictosidine has been reported to be in the range of 0.22-0.25 mM.[10][15] If intracellular strictosidine concentrations are well below this, the enzyme may be operating sub-optimally.

      • Consider Alternative SGDs: SGDs from different plant sources may have different kinetic properties. Consider testing SGD orthologs to find a more efficient enzyme for your system.

  • Toxicity of the Strictosidine Aglycone: The deglycosylated strictosidine intermediate is highly reactive and can be toxic to microbial cells, leading to reduced cell viability and lower product yields.

    • Troubleshooting:

      • Metabolic Channeling: Co-localize the downstream enzymes with SGD to create a metabolic channel. This can help to quickly convert the reactive intermediate to the next product, minimizing its accumulation and toxicity.

      • Controlled Enzyme Expression: Use inducible promoters to control the expression of SGD, timing its activity with the expression of the subsequent enzymes in the pathway.

  • Low Efficiency of Downstream Enzymes: The enzymes responsible for converting the strictosidine aglycone to this compound (e.g., heteroyohimbine synthase, reductases) may have low activity or be poorly expressed in the microbial host.

    • Troubleshooting:

      • Verify Expression and Activity: As with the upstream enzymes, confirm the expression and assess the activity of all downstream enzymes.

      • Codon Optimization: Ensure all genes in the downstream pathway are codon-optimized for your host.

      • Protein Engineering: Consider protein engineering approaches to improve the activity or stability of rate-limiting enzymes.

Issue 3: Inconsistent Yields and Strain Instability

Question: My this compound production is inconsistent across different batches, and I suspect my engineered strain is unstable. How can I address this?

Answer: Strain instability is a common challenge in metabolic engineering, often arising from the metabolic burden of expressing a long heterologous pathway or the toxicity of intermediates.

Potential Causes & Troubleshooting Steps:

  • Plasmid Instability: If the biosynthetic pathway genes are expressed from plasmids, these can be lost during cell division, especially without continuous selective pressure.

    • Troubleshooting:

      • Genomic Integration: Integrate the expression cassettes for the this compound pathway into the host chromosome. This is generally more stable than plasmid-based expression.

      • Maintain Selective Pressure: If using plasmids, ensure that the appropriate antibiotic or auxotrophic selection is maintained throughout the fermentation.

  • Metabolic Burden: The high-level expression of multiple heterologous enzymes can impose a significant metabolic burden on the host, leading to reduced growth and productivity.

    • Troubleshooting:

      • Promoter Tuning: Use a range of promoters with different strengths to balance enzyme expression levels. Overexpression of some enzymes may not be necessary and could be detrimental.

      • Optimize Media Composition: Ensure the fermentation medium is rich in essential nutrients to support both cell growth and product formation.[9][16][17][18]

      • Fed-Batch Fermentation: Employ a fed-batch strategy to control the growth rate and substrate availability, which can help to manage metabolic load.

  • Toxicity of Pathway Intermediates or Final Product: As mentioned, intermediates like the strictosidine aglycone can be toxic. The final product, this compound, may also exhibit some level of toxicity to the host cell at high concentrations.

    • Troubleshooting:

      • Toxicity Assays: Perform toxicity assays to determine the inhibitory concentration (IC50) of key intermediates and the final product on your microbial host.

      • In Situ Product Removal: Implement strategies for in situ product removal, such as using adsorbent resins in the fermentation broth, to reduce the accumulation of toxic compounds.

Data Summary Tables

Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthesis Pathway

EnzymeSubstrate(s)K_m (mM)V_max (mM/min)k_cat (s⁻¹)Source OrganismReference(s)
Strictosidine Synthase (STR)Tryptamine0.83 - 2.3--Catharanthus roseus[6][7]
Secologanin0.46 - 3.4--Catharanthus roseus[6][7]
Strictosidine β-D-Glucosidase (SGD)Strictosidine0.220.078-Catharanthus roseus[10]
p-Nitrophenyl glucoside0.255.35 µkat/mg292,000 M⁻¹s⁻¹ (k_cat/K_m)Strychnos mellodora[15]

Table 2: Reported Titers of this compound and Related Alkaloids in Engineered Saccharomyces cerevisiae

ProductTiter (mg/L)Host StrainKey Engineering StrategiesReference(s)
Strictosidine30 - 40Saccharomyces cerevisiaeCompartmentalization of mevalonate (B85504) pathway, CRISPRi for transporter inactivation[19]
Serpentine/Alstonine~5Saccharomyces cerevisiaeIntroduction of downstream enzymes (HYS, SS)[19]
Corynantheidine~1Saccharomyces cerevisiaeIntroduction of downstream enzymes (MsDCS1, MsEnoMT4)[19]

Experimental Protocols

Protocol 1: Quantification of Strictosidine, Tryptamine, and Secologanin by HPLC

This protocol provides a general method for the analysis of key precursors and the intermediate strictosidine from a fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells. b. Collect the supernatant for extracellular analysis. c. To analyze intracellular metabolites, wash the cell pellet with a suitable buffer and then lyse the cells (e.g., by bead beating or sonication). Centrifuge the lysate and collect the supernatant. d. Filter all samples through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm for tryptamine and strictosidine, and a lower wavelength (e.g., 235 nm) for secologanin.

  • Standard Curve: Prepare standard curves for tryptamine, secologanin, and strictosidine in the appropriate concentration range to quantify the compounds in your samples.

Protocol 2: In Vitro Enzyme Assay for Strictosidine Synthase (STR)

This protocol can be used to determine the activity of STR in a cell-free extract.

1. Preparation of Cell-Free Extract: a. Harvest microbial cells from the culture by centrifugation. b. Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT and protease inhibitors). c. Lyse the cells using a suitable method (e.g., French press, sonication). d. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.

2. Enzyme Reaction: a. In a microcentrifuge tube, combine the following:

  • Cell-free extract (containing STR)
  • Tryptamine (final concentration, e.g., 2 mM)
  • Secologanin (final concentration, e.g., 4 mM)
  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8) to a final volume of, for example, 200 µL. b. Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). c. Stop the reaction by adding an equal volume of methanol (B129727) or by heating.

3. Analysis: a. Centrifuge the quenched reaction to pellet any precipitated protein. b. Analyze the supernatant for the production of strictosidine using the HPLC method described in Protocol 1.

Visualizations

Corynantheine_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Loganin Loganin GPP->Loganin G10H, 8HGO, IOR Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Loganin->Secologanin LAMT, SLS Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (Reactive Intermediate) Strictosidine->Strictosidine_Aglycone SGD Iminium 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Iminium Spontaneous/Enzymatic Corynantheine_Aldehyde This compound Aldehyde Iminium->Corynantheine_Aldehyde THAS This compound This compound Corynantheine_Aldehyde->this compound DPAS G10H G10H 8HGO 8HGO IOR IOR LAMT LAMT SLS SLS TDC TDC STR Strictosidine Synthase (STR) SGD Strictosidine β-D-Glucosidase (SGD) THAS THAS DPAS DPAS

Caption: Biosynthetic pathway of this compound from primary metabolites.

Troubleshooting_Workflow Start Low this compound Yield Check_Strictosidine Is Strictosidine Titer Low? Start->Check_Strictosidine Check_Precursors Are Tryptamine & Secologanin Levels Adequate? Check_Strictosidine->Check_Precursors Yes Check_Downstream Is Strictosidine Accumulating? Check_Strictosidine->Check_Downstream No Troubleshoot_Precursors Troubleshoot Precursor Supply: - Overexpress precursor pathway genes - Feed precursors to media Check_Precursors->Troubleshoot_Precursors No Troubleshoot_STR Troubleshoot Strictosidine Synthase (STR): - Verify expression - Codon optimization - Check fermentation pH Check_Precursors->Troubleshoot_STR Yes Troubleshoot_SGD Troubleshoot Strictosidine β-D-Glucosidase (SGD): - Verify expression & localization - Consider alternative SGDs Check_Downstream->Troubleshoot_SGD Yes Troubleshoot_Strain_Stability Address Strain Instability: - Genomic integration of pathway - Promoter tuning - Optimize media Check_Downstream->Troubleshoot_Strain_Stability No (Inconsistent Yields) Troubleshoot_Downstream_Enzymes Troubleshoot Downstream Enzymes: - Verify expression - Address intermediate toxicity - Metabolic channeling Troubleshoot_SGD->Troubleshoot_Downstream_Enzymes

Caption: A logical workflow for troubleshooting low this compound yields.

References

Validation & Comparative

A Researcher's Guide to Validating Analytical Standards for Corynantheine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Corynantheine, a key alkaloid in Mitragyna speciosa (Kratom), is paramount for pharmacokinetic studies, quality control of botanical products, and pharmacological research. The foundation of reliable quantification lies in the validation of the analytical standard. This guide provides a comparative overview of analytical methodologies for validating a this compound reference standard, offering detailed experimental protocols and expected performance data to aid in the selection of the most suitable approach.

Comparison of Analytical Methods for Standard Validation

The validation of a this compound analytical standard involves rigorous testing to confirm its identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary techniques employed for this purpose. Each method offers distinct advantages in terms of selectivity, sensitivity, and the nature of the data it provides.

Table 1: Comparison of Analytical Methods for this compound Standard Validation

ParameterHPLC-UVLC-MS/MSqNMR
Principle Separation by liquid chromatography with detection based on the absorption of UV light.Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[1][2][3]Intrinsic quantitative measurement based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[4]
Primary Use Purity assessment and routine quantification.Trace-level quantification, impurity profiling, and analysis in complex biological matrices.[1][2][3]Absolute purity determination without the need for a specific reference standard of the same compound.[4]
Linearity (r²) > 0.999> 0.999Not applicable in the same way; linearity is inherent.
Limit of Detection (LOD) ~5 ng/mL< 1 ng/mL[1][2]~25 µg/mL[4]
Limit of Quantification (LOQ) ~15 ng/mL~1 ng/mL[1][2][3]~25 µg/mL[4]
Precision (%RSD) < 2%< 15% (in biological matrix)[1][2]< 2.51%[4]
Accuracy (% Recovery) 98-102%85-115% (in biological matrix)[1][2]95.6-104.4%[4]
Specificity Moderate; can be affected by co-eluting impurities.High; distinguishes compounds based on mass.High; provides structural information.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these validation techniques. Below are representative protocols for HPLC-UV, LC-MS/MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for determining the purity of a this compound reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Validation Parameters to Assess:

    • Specificity: Analyze the standard and a blank to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Prepare a series of dilutions (e.g., 1-200 µg/mL) and plot the peak area against concentration.

    • Accuracy: Perform spike recovery studies at three different concentration levels.

    • Precision: Analyze multiple preparations of the same sample (repeatability) and analyze on different days (intermediate precision).

    • LOD/LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for trace-level analysis and quantification in complex matrices, which can be part of the validation of a standard's intended use.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2][3]

  • Column: A suitable C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm).[1][2][3]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5).[1][2][3]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.[3]

  • Sample Preparation: For analysis in plasma, a simple protein precipitation with acetonitrile is often sufficient.[1][2]

  • Validation Parameters to Assess: Similar to HPLC, with a focus on matrix effects, recovery, and stability in the biological matrix.[1][2]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute quantification of the this compound standard without the need for a specific this compound reference standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).

  • Solvent: A deuterated aprotic solvent such as DMSO-d6 to allow for the observation of exchangeable protons like NH signals.[4]

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: A pulse sequence with a sufficiently long relaxation delay (d1) to ensure full relaxation of all relevant signals is crucial for accurate quantification.[4]

  • Data Processing: The integral of a specific, well-resolved this compound proton signal is compared to the integral of a known proton signal from the internal standard. The purity of the this compound standard can then be calculated.

  • Validation Parameters to Assess: Specificity (signal assignment), linearity (if applicable for method validation), accuracy, and precision.[4]

Visualization of Experimental Workflows

To further clarify the processes involved in validating a this compound analytical standard, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_hplc HPLC-UV Validation Workflow cluster_lcms LC-MS/MS Validation Workflow cluster_qnmr qNMR Validation Workflow hplc_prep Prepare Standard and Dilutions hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_data Acquire Chromatographic Data hplc_inject->hplc_data hplc_analyze Analyze Peak Area and Retention Time hplc_data->hplc_analyze hplc_validate Assess Linearity, Precision, Accuracy hplc_analyze->hplc_validate lcms_prep Prepare Standard in Matrix lcms_extract Protein Precipitation/Extraction lcms_prep->lcms_extract lcms_inject Inject into LC-MS/MS System lcms_extract->lcms_inject lcms_data Acquire Mass Spec Data (MRM) lcms_inject->lcms_data lcms_analyze Analyze Peak Area Ratios lcms_data->lcms_analyze lcms_validate Assess Matrix Effects and Recovery lcms_analyze->lcms_validate qnmr_prep Prepare Sample with Internal Standard qnmr_acquire Acquire NMR Spectrum qnmr_prep->qnmr_acquire qnmr_process Process Data (Phasing, Baseline Correction) qnmr_acquire->qnmr_process qnmr_integrate Integrate Signals qnmr_process->qnmr_integrate qnmr_calculate Calculate Purity qnmr_integrate->qnmr_calculate logical_relationship cluster_validation Analytical Standard Validation cluster_methods Analytical Methods identity Identity Confirmation hplc HPLC-UV identity->hplc Retention Time lcms LC-MS/MS identity->lcms Mass Spectrum qnmr qNMR identity->qnmr Chemical Shifts spectroscopy Other Spectroscopic Methods (IR, etc.) identity->spectroscopy purity Purity Assessment purity->hplc Peak Purity purity->lcms Impurity Profile purity->qnmr Absolute Purity concentration Concentration Verification concentration->hplc External Standard concentration->lcms Internal Standard concentration->qnmr Internal Standard

References

A Comparative Analysis of Corynantheine and Mitragynine at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacological properties of two indole (B1671886) alkaloids, corynantheine and mitragynine (B136389), at the mu (μ), delta (δ), and kappa (κ) opioid receptors. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key processes.

Introduction

This compound and mitragynine are two of the primary alkaloids found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. While structurally related, they exhibit distinct pharmacological profiles at opioid receptors, which are critical targets for analgesia but also associated with significant side effects like respiratory depression and dependence. Mitragynine is the most abundant alkaloid in kratom and is recognized as a partial agonist at the μ-opioid receptor (MOR).[1] Corynantheidine, a closely related compound often discussed alongside this compound, has also been shown to have a higher binding affinity for α-adrenergic receptors than opioid receptors, a characteristic that is reversed for mitragynine.[1][2] Understanding the nuanced differences in how these alkaloids interact with opioid receptors is crucial for the development of novel therapeutics with improved safety profiles.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound and mitragynine at human and mouse opioid receptors based on published experimental data.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound 118 ± 12 (human)[1][3][4] 57 (mouse)[5]1910 ± 50 (human)[3][4]No specific Kᵢ reported[3]
Mitragynine 161 ± 9.56 (human)[1] 230 (mouse)[5]198 (human)[4]Low potency antagonist[6]

Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Opioid Receptor Functional Activity
CompoundReceptorAssay TypePotency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)Classification
This compound hMORBRET (Gᵢ-1)67.2[3]37.2 (vs. DAMGO)[3]Partial Agonist
mMOR[³⁵S]GTPγS-74[5]Partial Agonist
hKOR/hDORBRET (Gᵢ-1)-No measurable activity[3]-
Mitragynine hMOR[³⁵S]GTPγS339 ± 178[6]34[6]Partial Agonist
hKOR[³⁵S]GTPγSIC₅₀ = 8500 ± 7600[6]-Competitive Antagonist[6][7][8][9]
hDOR[³⁵S]GTPγS--Competitive Antagonist[6][7][8][9]

EC₅₀ (half-maximal effective concentration) indicates potency. Eₘₐₓ (maximum effect) indicates efficacy relative to a reference agonist like DAMGO. IC₅₀ (half-maximal inhibitory concentration) indicates the potency of an antagonist.

Signaling Pathways and Functional Selectivity

Opioid receptors, as G-protein coupled receptors (GPCRs), primarily signal through two main pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and tolerance.

Both mitragynine and this compound demonstrate functional selectivity, or "biased agonism," at the μ-opioid receptor.[3][6] They preferentially activate the G-protein signaling cascade without significantly recruiting β-arrestin-2.[3][6][7][8][9] This property is a key area of interest in modern opioid research, as it suggests a potential mechanism for separating analgesia from adverse effects.

Opioid_Receptor_Signaling cluster_0 Cell Membrane receptor μ-Opioid Receptor g_protein Gαi/o Activation receptor->g_protein Activates beta_arrestin β-Arrestin 2 Recruitment receptor->beta_arrestin Does Not Recruit ligand This compound or Mitragynine ligand->receptor Binds to analgesia Analgesia (Therapeutic Effect) g_protein->analgesia Leads to side_effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->side_effects Leads to

Caption: G-protein biased agonism of this compound and Mitragynine at the μ-opioid receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interactions of this compound and mitragynine with opioid receptors are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Kᵢ of this compound or mitragynine for the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compounds: this compound, Mitragynine.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µg per well).[10]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kᴅ, e.g., 0.5-1.0 nM), and membrane suspension.[10]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[10]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (e.g., this compound or mitragynine, typically from 10⁻¹¹ to 10⁻⁵ M).[10]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10][11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10][11]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[10][11]

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Radioligand_Binding_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) setup 2. Set up 96-well Plate - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate 3. Incubate (e.g., 60 min at 25°C) setup->incubate filter 4. Filter & Wash (Separate bound from free radioligand) incubate->filter quantify 5. Quantify Radioactivity (Scintillation Counting) filter->quantify analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analyze result Result: Binding Affinity (Kᵢ) analyze->result

Caption: Experimental workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to a GPCR. It provides a direct measure of G-protein engagement.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound or mitragynine at an opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[11]

  • Test Compounds: this compound, Mitragynine.

  • Reference Agonist: DAMGO (for μ-opioid receptor).

  • Filtration Apparatus & Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.[11]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a saturating concentration of GDP (e.g., 10-30 µM), and varying concentrations of the test compound or reference agonist in the assay buffer.[11][12]

  • Pre-incubation: Pre-incubate the plate at 30°C for approximately 15 minutes.[13]

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[11][13]

  • Termination and Filtration: Terminate the assay by rapid filtration through a filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.[13]

  • Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.[13]

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.[11]

GTPgS_Assay_Workflow prep 1. Prepare Reagents (Membranes, GDP, Test Compound) setup 2. Add Reagents to Plate (Membranes, GDP, Agonist) prep->setup initiate 3. Initiate Reaction (Add [³⁵S]GTPγS) setup->initiate incubate 4. Incubate (e.g., 60 min at 30°C) initiate->incubate filter 5. Filter & Wash (Terminate reaction, remove unbound [³⁵S]GTPγS) incubate->filter quantify 6. Quantify Radioactivity (Scintillation Counting) filter->quantify analyze 7. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) quantify->analyze result Result: Potency (EC₅₀) & Efficacy (Eₘₐₓ) analyze->result

Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.

Conclusion

The experimental data reveal a distinct and complex pharmacological profile for both this compound and mitragynine at opioid receptors.

  • At the μ-opioid receptor , both alkaloids act as partial agonists. This compound exhibits a slightly higher binding affinity and potency compared to mitragynine in the assays cited.[1][3][5] Critically, both compounds are G-protein biased agonists, lacking significant β-arrestin-2 recruitment, a profile that is highly sought after for developing safer analgesics.[3][6]

  • At the κ- and δ-opioid receptors , their actions diverge significantly. Mitragynine functions as a competitive antagonist at both receptors.[6][7][8][9] In contrast, this compound shows very weak binding affinity for the κ-opioid receptor and negligible activity at the δ-opioid receptor.[3][4]

This comparative analysis highlights that while both this compound and mitragynine engage the μ-opioid receptor as partial agonists, their differing affinities and their opposing effects at other opioid receptors suggest they would produce distinct overall physiological effects. The polypharmacology of these alkaloids, particularly mitragynine's antagonism at KOR and DOR, may contribute to the unique therapeutic and side-effect profile of kratom. Further research into the structure-activity relationships of these compounds could pave the way for novel, functionally selective opioid receptor modulators.

References

Comparative pharmacological effects of Corynantheine and yohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two closely related indole (B1671886) alkaloids: Corynantheine and Yohimbine (B192690). Both compounds are derived from the bark of the Pausinystalia johimbe tree and other plant sources and share a common core structure, yet they exhibit distinct pharmacological profiles that warrant a comprehensive evaluation for research and drug development purposes. This document summarizes their interactions with key receptor systems, supported by experimental data, and outlines the methodologies used in these assessments.

Receptor Binding Affinity

The primary pharmacological distinction between this compound and Yohimbine lies in their differential affinity for adrenergic receptor subtypes. Yohimbine is a potent and selective antagonist of α2-adrenergic receptors, while this compound demonstrates a preference for α1-adrenergic receptors.[1][2] Furthermore, this compound displays significant affinity for μ-opioid receptors, a characteristic not prominently observed with Yohimbine.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorμ-Opioid Receptor
This compound High affinity (preferential for α1)[1][2]Lower affinity than for α1[1]Moderate affinity
Yohimbine Lower affinity than for α2[1]High affinity (potent antagonist)[3][4]Not a primary target

Note: Specific Ki values can vary between studies depending on the radioligand, tissue preparation, and experimental conditions used.

Functional Activity

The differing receptor affinities of this compound and Yohimbine translate into distinct functional activities. Yohimbine's antagonism of presynaptic α2-adrenergic receptors leads to an increase in norepinephrine (B1679862) release, underlying its sympathomimetic effects.[4][5] In contrast, this compound's activity at α1-adrenergic receptors suggests a role in modulating smooth muscle contraction and blood pressure through a different mechanism. Its partial agonism at μ-opioid receptors indicates potential for analgesic or opioid-related effects.

Table 2: Comparative Functional Activities

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorμ-Opioid Receptor
This compound Antagonist[1]Weak antagonist[1]Partial Agonist
Yohimbine Weak antagonist[1]Potent Antagonist[1][4][5]No significant activity

Signaling Pathways

The distinct receptor interactions of this compound and Yohimbine initiate different intracellular signaling cascades.

yohimbine_pathway Yohimbine Yohimbine alpha2_AR α2-Adrenergic Receptor Yohimbine->alpha2_AR Antagonizes AC Adenylate Cyclase alpha2_AR->AC Inhibits NE_release ↑ Norepinephrine Release alpha2_AR->NE_release Blocks Negative Feedback cAMP ↓ cAMP AC->cAMP Sympathetic_Outflow ↑ Sympathetic Outflow NE_release->Sympathetic_Outflow

Diagram 1: Yohimbine's Primary Signaling Pathway.

corynantheine_pathway This compound This compound alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Antagonizes mu_OR μ-Opioid Receptor This compound->mu_OR Partially Agonizes PLC Phospholipase C alpha1_AR->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C Activation IP3_DAG->PKC Smooth_Muscle Smooth Muscle Contraction Ca_release->Smooth_Muscle PKC->Smooth_Muscle Gi Gi Protein Activation mu_OR->Gi AC_inhibition Adenylate Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Diagram 2: this compound's Signaling Pathways.

In Vivo Effects

The contrasting pharmacological profiles of this compound and Yohimbine result in different physiological effects in vivo.

Table 3: Comparative In Vivo Effects

EffectThis compoundYohimbine
Cardiovascular Potential for blood pressure modulation via α1-antagonism.[6]Increased heart rate and blood pressure due to increased sympathetic outflow.[5][7]
Central Nervous System Potential for analgesic and neuroprotective effects.[6]Increased alertness, anxiety, and potential for panic attacks at higher doses.[5][8]
Erectile Function Not a primary reported effect.Used to treat erectile dysfunction by increasing blood flow to the genitals.[7]
Other May have leishmanicidal and antiplasmodial activity.[9]Promotes lipolysis (fat burning).[5][10]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as GTPγS binding assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound or Yohimbine) prep->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine the IC50 and calculate the Ki value quantification->analysis end End analysis->end

Diagram 3: General Workflow for a Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

[³⁵S]GTPγS Binding Functional Assay (General Protocol)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

gtp_gamma_s_workflow start Start prep Prepare cell membranes expressing the target GPCR start->prep incubation Incubate membranes with GDP, [³⁵S]GTPγS, and the test compound (agonist or antagonist) prep->incubation separation Separate bound from free [³⁵S]GTPγS (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound [³⁵S]GTPγS separation->quantification analysis Analyze data to determine agonist potency (EC50) and efficacy (Emax) or antagonist affinity (pA2) quantification->analysis end End analysis->end

Diagram 4: General Workflow for a [³⁵S]GTPγS Binding Assay.

Detailed Steps:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the GPCR of interest are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP, the radiolabeled [³⁵S]GTPγS, and the test compound. For agonist testing, increasing concentrations of the compound are used. For antagonist testing, a fixed concentration of an agonist is used in the presence of increasing concentrations of the antagonist.

  • Separation: The reaction is terminated by rapid filtration to separate the G-protein-bound [³⁵S]GTPγS from the unbound radiolabel.

  • Quantification: The radioactivity retained on the filters is measured.

  • Data Analysis: For agonists, the data are used to generate concentration-response curves to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, the data are used to determine the potency of the antagonist in inhibiting the agonist-stimulated response, often expressed as a pA2 value.

Conclusion

This compound and Yohimbine, despite their structural similarities, exhibit distinct pharmacological profiles. Yohimbine's selectivity for α2-adrenergic receptors makes it a valuable tool for studying the sympathetic nervous system and a therapeutic agent for conditions like erectile dysfunction.[5][7] this compound's preference for α1-adrenergic receptors and its activity at μ-opioid receptors suggest a different therapeutic potential, possibly in the realms of cardiovascular regulation and pain management.[1][6] A thorough understanding of their differential pharmacology is crucial for researchers and drug developers aiming to leverage the specific properties of these alkaloids for targeted therapeutic applications. Further side-by-side comparative studies in standardized functional assays will be beneficial to fully elucidate their pharmacological nuances.

References

Cross-Validation of Analytical Methods for Corynantheine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques for the determination of corynantheine, a key alkaloid found in plants of the Corynanthe and Mitragyna genera: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document outlines the detailed experimental protocols for both methodologies, presents a comparative summary of their performance characteristics in a tabular format, and includes workflow diagrams to visually represent the analytical processes. The information is compiled from validated analytical methods to aid in the selection of the most appropriate technique for specific research needs.

Comparative Performance of Analytical Methods

The choice between UPLC-MS/MS and HPLC-UV for the quantification of this compound involves a trade-off between sensitivity, selectivity, speed, and instrumentation cost. The following table summarizes the key quantitative performance metrics of a validated UPLC-MS/MS method for this compound in a biological matrix and a representative HPLC-UV method adapted from the analysis of structurally similar indole (B1671886) alkaloids.

Performance MetricUPLC-MS/MS for this compound (in Rat Plasma)Representative HPLC-UV for Related Indole Alkaloids
Linearity Range 1 - 500 ng/mL[1][2][3]1 - 500 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.99[1]≥ 0.999[4]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 1 ng/mL0.2 µg/mL[4]
Limit of Quantification (LOQ) 1 ng/mL[1]0.6 µg/mL[4]
Precision (RSD%) Within 15% (Intra- and Inter-day)[5]< 2% (Intra- and Inter-day)[4]
Accuracy (% Bias) Within 15% of nominal values[5]Not explicitly stated for this compound
Recovery Consistently high and reproducible90.4 - 101.4%[6][7]
Analysis Time (Run Time) 3 minutes[1][3]~18 - 25 minutes[4]

Experimental Protocols

Detailed methodologies for both UPLC-MS/MS and a representative HPLC-UV method are provided below. These protocols are based on validated methods and offer a clear guide for laboratory implementation.

UPLC-MS/MS Method for this compound in Biological Matrices

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies and trace-level detection in complex biological samples.[1][2][3]

1. Sample Preparation (Protein Precipitation):

  • To 25 µL of plasma sample, add a suitable internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is suitable.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: A typical flow rate is around 0.35 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for instance, 50°C.

  • Injection Volume: A small injection volume, typically 1 µL, is used.[5]

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, transitions such as m/z 369.2 > 144.0 can be used.

Representative HPLC-UV Method for this compound and Related Alkaloids

This method is robust, cost-effective, and widely accessible, making it suitable for routine quality control of raw materials and finished products where high sensitivity is not the primary requirement.[4][6][7]

1. Sample Preparation (Solvent Extraction):

  • Weigh a known amount of powdered plant material or finished product.

  • Extract the sample with a suitable organic solvent (e.g., methanol (B129727) or an ethanol-water mixture) using sonication or maceration.[8]

  • Filter the extract to remove particulate matter.

  • Dilute the filtered extract to an appropriate concentration with the mobile phase before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium bicarbonate, pH 9.5) and an organic solvent like acetonitrile (B52724) or methanol.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

  • Injection Volume: Typically 10-20 µL.

3. UV Detection:

  • Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. For related indole alkaloids, wavelengths around 225 nm or 280 nm are often used.[6][9]

Visualizing the Analytical Workflows

To provide a clear, at-a-glance understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows for both UPLC-MS/MS and HPLC-UV analysis of this compound.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (25 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 1 µL supernatant->injection uplc UPLC Separation (C18 Column, 3 min) injection->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

UPLC-MS/MS workflow for this compound analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing material Plant Material / Product extract Solvent Extraction material->extract filter Filtration extract->filter dilute Dilution filter->dilute injection Inject 10-20 µL dilute->injection hplc HPLC Separation (C18 Column, ~20 min) injection->hplc uv UV Detection hplc->uv quant Quantification uv->quant

Representative HPLC-UV workflow for this compound analysis.

References

Comparative Analysis of Corynantheine Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Corynantheine Alkaloids

This compound is a monoterpenoid indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant.[1] It belongs to a class of compounds known as Corynanthe alkaloids, which are characterized by a common structural scaffold and exhibit a range of pharmacological activities.[1] Stereoisomerism plays a crucial role in the biological activity of these alkaloids, as subtle changes in the three-dimensional arrangement of atoms can significantly impact their interaction with protein targets. This guide focuses on the available data for this compound and its stereoisomers, with a particular emphasis on Corynantheidine, for which experimental binding data is available.

Comparative Binding Affinities

Experimental data from radioligand binding assays have provided insights into the binding affinities of Corynantheidine at various opioid and adrenergic receptors. This data allows for a comparative analysis with the structurally related and more extensively studied kratom alkaloid, mitragynine (B136389).

Table 1: Comparative Binding Affinities (Ki, nM) of Corynantheidine and Mitragynine at Opioid and Adrenergic Receptors

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)α1D-Adrenergic Receptorα2A-Adrenergic Receptor
Corynantheidine 118 ± 12[2]1910 ± 50[2]No specific Ki reported[2]41.7 ± 4.7[2]~74[2]
Mitragynine Higher than CorynantheidineHigher than Corynantheidine-131-fold lower than Corynantheidine-

Note: A lower Ki value indicates a higher binding affinity.

The data reveals that Corynantheidine exhibits a notable affinity for the α1D-adrenergic receptor, with a significantly higher affinity (131-fold) compared to mitragynine.[2] In contrast, its affinity for the µ-opioid receptor is lower than that of mitragynine, and it shows weak affinity for the κ-opioid receptor.[2]

Structure-Activity Relationship and Conformational Analysis

The structural differences between this compound and its stereoisomers, such as Dihydrothis compound (B1227059), influence their conformational flexibility, which in turn can affect receptor binding. A key difference lies in the ethylidene side chain of this compound versus the ethyl side chain of Dihydrothis compound.[3]

Computational studies have shown that the conformational equilibria of these molecules are influenced by the rotation of the 3-methoxypropenoate side chain and the inversion of the bridgehead nitrogen.[3] While these studies provide valuable information on the structural dynamics of these alkaloids, direct correlations to receptor binding affinities from these specific conformational analyses are not yet established.

The removal of the C-9 methoxy (B1213986) group in the conversion of mitragynine to Corynantheidine preserves µ-opioid receptor affinity but significantly reduces κ-opioid receptor affinity.[2] Docking studies suggest this is due to the loss of a key interaction with the Thr111 residue at the KOR and other steric and hydrogen-bonding differences.[2]

Signaling Pathways and Experimental Workflows

The interaction of this compound stereoisomers with opioid and adrenergic receptors initiates intracellular signaling cascades. The following diagrams illustrate the general signaling pathway for G-protein coupled receptors (GPCRs) like the opioid and adrenergic receptors, and a typical workflow for a competitive radioligand binding assay used to determine binding affinities.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Corynantheidine) GPCR GPCR (Opioid/Adrenergic Receptor) Ligand->GPCR Binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: General GPCR Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Receptor) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO) - Unlabeled Ligand (e.g., Corynantheidine) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Molecular Docking (General Protocol)

While a specific comparative docking study for this compound stereoisomers is not available, a general molecular docking protocol to investigate such interactions would typically involve the following steps:

  • Protein Preparation: Obtain the 3D structure of the target receptor (e.g., µ-opioid receptor) from a protein database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of this compound and its stereoisomers. Optimize their geometries and assign charges using a suitable force field.

  • Grid Generation: Define a docking grid box around the active site of the receptor.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses and affinities of the ligands within the receptor's active site.[4] The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: Analyze the docking scores (e.g., binding energy) and the predicted binding poses to identify the most favorable interactions and to compare the binding of different stereoisomers.

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of a compound to a receptor.[5][6][7]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor subtype of interest (e.g., CHO or HEK293 cells expressing the human µ-opioid receptor).[5]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compound (e.g., Corynantheidine).[5]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The available data, primarily from experimental binding assays, indicates that stereoisomerism plays a significant role in the receptor binding profiles of this compound alkaloids. Corynantheidine, for instance, displays a distinct preference for the α1D-adrenergic receptor over opioid receptors when compared to the structurally similar mitragynine. Further direct comparative docking and in-depth structure-activity relationship studies of a broader range of this compound stereoisomers are warranted to fully elucidate their therapeutic potential and guide the development of novel drug candidates. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Head-to-Head Comparison of Corynantheine and 7-Hydroxymitragynine: Analgesic Potency and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of two key kratom alkaloids, Corynantheine and 7-hydroxymitragynine (B600473). The information presented is based on experimental data from in vitro and in vivo studies to facilitate further research and development in pain therapeutics.

Executive Summary

7-hydroxymitragynine exhibits significantly greater analgesic potency compared to this compound. This is primarily attributed to its substantially higher binding affinity and potent partial agonism at the µ-opioid receptor (MOR). Both compounds are considered "atypical" opioids, as they activate G-protein signaling pathways with minimal to no recruitment of β-arrestin-2, a profile that may be associated with a reduced side-effect burden compared to classical opioids.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for this compound and 7-hydroxymitragynine, focusing on their interaction with opioid receptors and their resulting analgesic effect.

ParameterThis compound7-HydroxymitragynineReference(s)
Binding Affinity (Kᵢ, nM)
µ-Opioid Receptor (MOR)118 ± 11.87.16 ± 0.94[1][2]
κ-Opioid Receptor (KOR)1910 ± 50Moderate Affinity[1][3]
δ-Opioid Receptor (DOR)Not QuantifiedModerate Affinity[1][3]
Functional Activity (MOR)
Receptor ActionPartial AgonistPotent Partial Agonist[4][5][6]
G-Protein Activation (EC₅₀)67.2 nM34.5 nM[1][7]
G-Protein Activation (Eₘₐₓ)37.2% (vs. DAMGO)47% (vs. DAMGO)[1][7]
β-Arrestin-2 RecruitmentNot Detected (<20%)Minimal[1][7]
In Vivo Analgesic Potency
ED₅₀ (mice, tail-flick)Data Not Available0.6 mg/kg (s.c.)[8][9][10]

Kᵢ (Inhibitory Constant): A measure of binding affinity; a lower value indicates stronger binding. EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug. ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling mechanism and a typical experimental workflow for evaluating analgesic potency.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) Gi Gi/o Protein Activation MOR->Gi Activates BetaArrestin β-Arrestin-2 Recruitment (Minimal/None) MOR->BetaArrestin AC Adenylyl Cyclase Analgesia Analgesia AC->Analgesia Leads to Ligand Ligand (this compound or 7-Hydroxymitragynine) Ligand->MOR Binds Gi->AC Gi->Analgesia Downstream Signaling

Caption: G-protein biased signaling pathway for this compound and 7-hydroxymitragynine at the µ-opioid receptor.

Analgesic_Potency_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Testing cluster_analysis Data Analysis A Animal Acclimation (e.g., Male C57BL/6 mice) B Baseline Latency Measurement (Tail-Flick Test) A->B C Drug Administration (e.g., s.c. injection of Test Compound or Vehicle) B->C D Post-Treatment Latency Measurement at Timed Intervals (e.g., 15, 30, 60 min) C->D E Calculate Percent Maximal Possible Effect (%MPE) D->E F Generate Dose-Response Curve E->F G Determine ED₅₀ Value F->G

Caption: Experimental workflow for determining in vivo analgesic potency using the tail-flick test.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols commonly used to assess the compounds.

1. Radioligand Displacement Binding Assay

This assay quantifies the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound and 7-hydroxymitragynine at opioid receptors (µ, κ, δ).

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor are commonly used.[1][2]

  • Radioligand: A radioactive ligand with high affinity for the target receptor, such as [³H]DAMGO for the µ-opioid receptor, is used.

  • Procedure:

    • Cell membranes expressing the receptor of interest are prepared and incubated with the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound or 7-hydroxymitragynine) are added to compete with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

2. In Vivo Tail-Flick Analgesia Assay

This is a standard behavioral test to measure the analgesic efficacy of a compound against thermal pain in rodents.

  • Objective: To determine the median effective dose (ED₅₀) for the analgesic effect of a compound.

  • Animal Model: Male mice (e.g., 129S1 or C57BL/6 strains) are often used.[8][9][10]

  • Procedure:

    • A baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat onto the ventral surface of its tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Animals are administered the test compound (e.g., 7-hydroxymitragynine) or vehicle control via a specific route (e.g., subcutaneous, s.c.).[8][9][10]

    • The tail-flick latency is measured again at predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Dose-response curves are constructed by testing a range of doses, and the ED₅₀ value is calculated.

3. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of a compound's efficacy.

  • Objective: To determine the EC₅₀ and Eₘₐₓ of a compound, classifying it as a full or partial agonist.

  • Procedure:

    • Cell membranes containing the receptor of interest are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Agonist binding to the G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS binds to the activated G-protein.

    • The amount of bound [³⁵S]GTPγS is quantified, reflecting the degree of G-protein activation.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values relative to a standard full agonist like DAMGO.[1] This data confirms whether a compound acts as an agonist and quantifies its functional potency and efficacy.

References

Validating Antibody Specificity for Corynantheine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Corynantheine, a prominent indole (B1671886) alkaloid, are crucial in various research and drug development applications. Immunoassays offer a sensitive and high-throughput method for this purpose, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comparative overview of antibody specificity for this compound immunoassays, supported by experimental data and detailed protocols to aid researchers in selecting and validating the most suitable antibodies for their needs.

Antibody Specificity Comparison

The specificity of an immunoassay is determined by the antibody's ability to distinguish the target analyte from structurally similar molecules. Cross-reactivity with related alkaloids can lead to inaccurate quantification and false-positive results. While specific quantitative cross-reactivity data for anti-Corynantheine antibodies is not widely published, data from studies on the closely related alkaloid, mitragynine (B136389), provides valuable insights into potential cross-reactants.

The following table summarizes the cross-reactivity of an anti-mitragynine monoclonal antibody against various structurally related alkaloids. Given the structural similarity between mitragynine and this compound, similar cross-reactivity profiles can be anticipated for anti-Corynantheine antibodies. Researchers should, however, perform their own validation experiments to confirm the specificity of their chosen antibody.

Antibody Target Analyte Cross-Reactant Cross-Reactivity (%) Reference
Anti-Mitragynine Monoclonal AntibodyMitragynine7-hydroxymitragynine120%[1]
Paynantheine85%[1]
Speciogynine70%[1]
Speciociliatine60%[1]
Corynantheidine<10%[1]
Other unrelated compoundsNot specified[1]

Note: The cross-reactivity percentage is calculated as (IC50 of Mitragynine / IC50 of Cross-Reactant) x 100. A higher percentage indicates a higher degree of cross-reactivity. The data presented here is for an anti-mitragynine antibody and should be considered as indicative for potential cross-reactants with anti-Corynantheine antibodies.

Experimental Protocols

To ensure the validity of immunoassay results, rigorous validation of antibody specificity is essential. The following are detailed protocols for two common methods used to assess antibody specificity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Specificity Testing

Competitive ELISA is a widely used method to determine the specificity of an antibody by measuring its ability to bind to the target analyte in the presence of potential cross-reactants.

Objective: To determine the cross-reactivity of an anti-Corynantheine antibody with structurally related alkaloids.

Materials:

  • 96-well microtiter plates

  • Anti-Corynantheine antibody

  • This compound standard

  • Potential cross-reactants (e.g., Corynantheidine, yohimbine, etc.)

  • This compound-protein conjugate (for coating)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant. In separate tubes, pre-incubate a fixed concentration of the anti-Corynantheine antibody with each dilution of the standard or cross-reactant.

  • Incubation: Add the antibody-analyte mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for the standard and each cross-reactant. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for each. Calculate the percent cross-reactivity.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with This compound-protein conjugate p2 Block non-specific binding sites p1->p2 Wash p3 Add mixture of anti-Corynantheine Ab and sample/standard p2->p3 Wash p4 Add enzyme-conjugated secondary antibody p3->p4 Wash p5 Add substrate and measure signal p4->p5 Wash

Competitive ELISA Workflow for Antibody Specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen. This information is crucial for a comprehensive understanding of antibody specificity.

Objective: To determine the binding affinity and kinetics of an anti-Corynantheine antibody to this compound and potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-Corynantheine antibody

  • This compound

  • Potential cross-reactants

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Immobilization: Immobilize the anti-Corynantheine antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the this compound from the antibody.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.

  • Cross-Reactivity Testing: Repeat steps 2-4 for each of the potential cross-reactants.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Compare the KD values for this compound and the cross-reactants to assess specificity.

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process light Light Source prism Prism light->prism sensor Sensor Chip with Immobilized Antibody prism->sensor detector Detector sensor->detector flow Flow Channel flow->sensor analyte_in Analyte (this compound) Injected binding Analyte Binds to Antibody analyte_in->binding binding->detector Change in Refractive Index wash Buffer Wash (Dissociation) binding->wash

References

Comparative bioavailability of different Corynantheine formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the bioavailability of Corynantheidine, a prominent alkaloid from the plant Mitragyna speciosa. While research into different formulations of Corynantheine and its related compounds is ongoing, this document summarizes the key pharmacokinetic parameters of a standard Corynantheidine formulation and explores potential strategies for enhancing its systemic absorption.

Pharmacokinetic Profile of Oral Corynantheidine

To date, comprehensive pharmacokinetic studies have focused on Corynantheidine, a closely related demethoxy derivative of this compound. The following data, derived from preclinical studies in Sprague Dawley rats, outlines the key bioavailability parameters of a single oral formulation of this compound.

Data Summary: Pharmacokinetic Parameters of Oral Corynantheidine

ParameterValue (Mean ± S.E.M.)Description
Dose (Oral) 20 mg/kgThe amount of Corynantheidine administered orally.
Cmax 213.4 ± 40.4 ng/mLMaximum observed plasma concentration.
Tmax 4.1 ± 1.3 hTime to reach maximum plasma concentration.
AUC (0-t) 640.3 ± 24.0 h*ng/mL (I.V. dose)Area under the plasma concentration-time curve from time 0 to the last measurable point.
Absolute Oral Bioavailability 49.9 ± 16.4 %The fraction of the orally administered dose that reaches systemic circulation.[1][2]
Mean Residence Time (MRT) 8.8 ± 1.8 h (P.O.) / 3.0 ± 0.2 h (I.V.)The average time the compound stays in the body.[1][2]
Clearance (CL) 884.1 ± 32.3 mL/hThe volume of plasma cleared of the drug per unit time.[1][2]
Volume of Distribution (Vd) 8.0 ± 1.2 LThe apparent volume into which the drug distributes in the body.[1][2]

Experimental Protocols

The data presented above was obtained through a validated bioanalytical method using UPLC-MS/MS for the quantification of Corynantheidine in rat plasma.[1][2]

Pharmacokinetic Study Protocol:

  • Animal Model: Male Sprague Dawley rats.

  • Dosing:

    • Intravenous (I.V.) administration: 2.5 mg/kg.

    • Oral (P.O.) administration: 20 mg/kg.

  • Sample Collection: Blood samples were collected at various time points up to 24 hours post-administration.

  • Sample Preparation: Plasma was obtained by centrifugation, and the analyte was extracted using a simple protein precipitation method.[1][2]

  • Analytical Method:

    • Instrumentation: Waters BEH C18 2.1 × 50 mm column with a UPLC-MS/MS system.

    • Mobile Phase: A 3-minute gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH = 3.5) and acetonitrile.

    • Quantification: The method was linear in the dynamic range of 1-500 ng/mL.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Certara Phoenix®.

Brain Tissue Distribution Analysis:

  • Method: Imaging mass spectrometry was used to evaluate the distribution of Corynantheidine in brain tissue.

  • Findings: Corynantheidine was detected in the corpus callosum and some regions of the hippocampus, indicating it crosses the blood-brain barrier.[1]

Potential Formulation Strategies for Enhanced Bioavailability

While specific studies on advanced formulations of Corynantheidine are not yet available, general principles of pharmaceutical formulation can be applied to potentially improve its oral bioavailability.

  • Salt Formation: Creating a salt form of Corynantheidine could improve its solubility and dissolution rate, which are often limiting factors for the absorption of alkaloids.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance the absorption of lipophilic drugs by promoting lymphatic transport and avoiding first-pass metabolism.

  • Amorphous Solid Dispersions: By dispersing Corynantheidine in a polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly increased compared to its crystalline form.

  • Permeation Enhancers: The inclusion of excipients that reversibly modulate the permeability of the intestinal epithelium could increase the absorption of Corynantheidine.

  • Nanoparticle Formulations: Reducing the particle size of Corynantheidine to the nanometer range can increase its surface area, leading to a faster dissolution rate and improved bioavailability.

Visualizations

Experimental Workflow for Corynantheidine Pharmacokinetic Study

G cluster_dosing Dosing P_O Oral (P.O.) 20 mg/kg Blood_Sampling Blood Sampling (0-24h) P_O->Blood_Sampling Administration I_V Intravenous (I.V.) 2.5 mg/kg I_V->Blood_Sampling Administration Animal_Model Sprague Dawley Rats Animal_Model->P_O Animal_Model->I_V Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) UPLC_MSMS->PK_Analysis Bioavailability_Data Bioavailability Data (Cmax, Tmax, AUC, F%) PK_Analysis->Bioavailability_Data

Caption: Workflow of the preclinical pharmacokinetic study of Corynantheidine.

Signaling Pathway of Corynantheidine

G cluster_receptors Receptor Interactions Corynantheidine Corynantheidine MOR μ-Opioid Receptor (MOR) (Partial Agonist) Corynantheidine->MOR Alpha1D α1D-Adrenergic Receptor (High Affinity) Corynantheidine->Alpha1D G_Protein G-Protein Activation (Gi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin 2 Recruitment (Not Detected) MOR->Beta_Arrestin No significant activation Analgesia Analgesic Effects G_Protein->Analgesia Leads to

Caption: Corynantheidine's primary signaling pathways.

References

An Objective Comparison Guide to the In Vitro and In Vivo Correlation of Corynantheine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the alkaloid Corynantheine, a compound found in the plant Mitragyna speciosa (commonly known as kratom). We will delve into its performance both in laboratory-based (in vitro) experiments and in living organisms (in vivo), with a focus on correlating these findings. This guide aims to be a valuable resource by presenting objective comparisons and supporting experimental data to aid in research and drug development.

In Vitro Activity of this compound

This compound's activity at the cellular level has been characterized through various assays, primarily focusing on its interaction with opioid and adrenergic receptors.

Receptor Binding Affinity:

The binding affinity of a compound to a receptor is a measure of how tightly it binds. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. This compound has been shown to bind to several receptors, with a notable preference for α-adrenergic receptors over opioid receptors.[1]

Receptor SubtypeSpecies/Cell LineKi (nM)Reference
Adrenergic Receptors
α1D-adrenergicHuman, CHO41.7 ± 4.7[2]
α2A-adrenergicHuman≈ 74[2][3]
Opioid Receptors
μ-opioid (MOR)Human, HEK118 ± 12[1][2]
μ-opioid (MOR)Mouse57.1[3]
κ-opioid (KOR)Rat1910 ± 50[2]
κ-opioid (KOR)Mouse385.4[3]
δ-opioid (DOR)Mouse172[3]
Other Receptors
NMDA ReceptorHuman≈ 83[2][3]

Functional Activity:

Beyond simple binding, functional assays determine the actual effect a compound has on a receptor—whether it activates (agonist), blocks (antagonist), or has a mixed effect. This compound displays a complex functional profile. It is a partial agonist at the μ-opioid receptor, meaning it activates the receptor but to a lesser degree than a full agonist like morphine.[2][3] A key finding is that this activation is "G-protein biased," meaning it preferentially activates the G-protein signaling pathway without significantly recruiting a protein called β-arrestin-2.[3][4] This is a desirable characteristic in opioid drug development, as β-arrestin-2 recruitment is associated with many of the negative side effects of traditional opioids, such as respiratory depression and constipation.[4][5]

ReceptorAssay TypeActivityEfficacy (Emax)Potency (EC50)Reference
μ-opioid (hMOR)BRET (Gi-1 signaling)Partial Agonist37.2% (vs. DAMGO)67.2 nM[2]
μ-opioid (mMOR)[35S]GTPγSPartial Agonist74%104.24 nM[2][3]
μ-opioid (hMOR)β-arrestin-2 RecruitmentNo recruitment detected<20%-[2]
κ-opioid (hKOR)Gi Signaling & β-arrestin-2No measurable activity<20%-[2]
δ-opioid (hDOR)Gi Signaling & β-arrestin-2No measurable activity<20%-[2]

In Vivo Activity of this compound

Studies in animal models have begun to elucidate the physiological and behavioral effects of this compound, providing a bridge between its in vitro activity and its potential therapeutic applications.

Pharmacodynamic Effects:

The most prominent in vivo effect of this compound is its antinociceptive (pain-relieving) activity.[3] In mice, intracerebroventricular administration of this compound was shown to increase the latency to tail withdrawal in the tail-flick test, a standard assay for measuring analgesia.[3] This effect is consistent with its partial agonism at the μ-opioid receptor observed in vitro.

Pharmacokinetic Profile:

Pharmacokinetic studies describe the journey of a drug through the body: absorption, distribution, metabolism, and excretion. A study in male Sprague Dawley rats provided key insights into this compound's pharmacokinetic properties.[6][7]

ParameterRouteDoseValueReference
Intravenous (I.V.)
ClearanceI.V.2.5 mg/kg884.1 ± 32.3 mL/h[7]
Apparent Volume of DistributionI.V.2.5 mg/kg8.0 ± 1.2 L[7]
Mean Residence Time (MRT)I.V.2.5 mg/kg3.0 ± 0.2 h[7]
Oral (P.O.)
Maximum Concentration (Cmax)P.O.20 mg/kg213.4 ± 40.4 ng/mL[6][7]
Time to Cmax (Tmax)P.O.20 mg/kg4.1 ± 1.3 h[6][7]
Mean Residence Time (MRT)P.O.20 mg/kg8.8 ± 1.8 h[6][7]
Absolute Oral BioavailabilityP.O.20 mg/kg49.9 ± 16.4 %[6][7]

These results indicate that this compound has adequate oral bioavailability, prolonged absorption, and extensive distribution into tissues outside of the bloodstream.[6][7] Furthermore, imaging mass spectrometry has confirmed that this compound can penetrate the central nervous system, with detection in the corpus callosum and parts of the hippocampus.[6][7]

In Vitro-In Vivo Correlation (IVIVC)

A central goal in pharmacology is to establish a correlation between in vitro data and in vivo outcomes. For this compound, we can draw several key correlations:

  • Analgesia: The in vivo antinociceptive effects observed in the tail-flick test directly correlate with the in vitro findings of this compound acting as a partial agonist at the μ-opioid receptor.[3][4]

  • Potentially Improved Side-Effect Profile: The lack of β-arrestin-2 recruitment in vitro is a crucial finding.[2][3] This G-protein bias is hypothesized to be the reason why related compounds show limited physical dependence, respiratory depression, and constipation in animal models, suggesting this compound may share this improved safety profile.[4][5]

  • Polypharmacology: this compound's significant affinity for α-adrenergic receptors in vitro suggests that its in vivo effects may be a result of a complex interplay between the opioid and adrenergic systems.[1][2] This "polypharmacology" could contribute to its overall therapeutic profile and differentiate it from more selective opioid agonists.[1]

While a formal Level A IVIVC—a point-to-point correlation between in vitro dissolution and in vivo absorption—has not been established for this compound, the strong alignment between its in vitro mechanism of action and its in vivo pharmacological effects provides a robust working model for its activity.

Experimental Protocols

In Vitro Assays:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

    • Procedure: Cell membranes expressing the target receptor (e.g., μ-opioid receptor) are incubated with a radiolabeled ligand that is known to bind to the receptor.

    • Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding.

    • The amount of radioactivity bound to the membranes is measured at each concentration.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

  • [³⁵S]GTPγS Functional Assays:

    • Objective: To measure the activation of G-protein coupled receptors (GPCRs) and determine if a compound is an agonist or antagonist.

    • Procedure: Cell membranes containing the receptor of interest are incubated with GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • Upon receptor activation by an agonist (like this compound), the associated G-protein releases GDP and binds GTP (or [³⁵S]GTPγS).

    • The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

    • An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) can be calculated from the dose-response curve.

  • Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment:

    • Objective: To measure the recruitment of β-arrestin to an activated GPCR.

    • Procedure: Cells are co-transfected to express the target receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a fluorescent protein (e.g., YFP).

    • Upon receptor activation by a ligand, β-arrestin is recruited to the receptor, bringing Rluc and YFP into close proximity.

    • When a substrate for Rluc is added, it emits light that can excite the nearby YFP, which in turn emits light at a different wavelength.

    • The ratio of light emitted by YFP to the light emitted by Rluc (the BRET ratio) is measured. An increase in the BRET ratio indicates β-arrestin recruitment.

In Vivo Studies:

  • Tail-Flick Test (Mice):

    • Objective: To assess the analgesic properties of a compound.

    • Procedure: A mouse is gently restrained, and a beam of high-intensity light is focused on a specific area of its tail.

    • The time it takes for the mouse to "flick" its tail away from the heat source is measured (tail-flick latency).

    • This compound (or a control substance) is administered, and the tail-flick latency is measured again at various time points.

    • An increase in the latency period indicates an analgesic effect.

  • Pharmacokinetic Study (Rats):

    • Objective: To determine the pharmacokinetic parameters of this compound.

    • Procedure:

      • Intravenous (I.V.) Group: A known dose of this compound (e.g., 2.5 mg/kg) is administered directly into a vein.

      • Oral (P.O.) Group: A known dose (e.g., 20 mg/kg) is administered by oral gavage.

    • Small blood samples are collected from the rats at predetermined time intervals over a period (e.g., 24 hours).

    • The concentration of this compound in the plasma from each sample is quantified using a validated bioanalytical method like UPLC-MS/MS.[6][7]

    • The plasma concentration-time data is then analyzed using non-compartmental methods to calculate parameters like clearance, volume of distribution, Cmax, Tmax, and bioavailability.[7]

Visualizations

G_protein_biased_signaling This compound's G-Protein Biased Signaling at the μ-Opioid Receptor cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein G-Protein Signaling (Gi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin-2 Pathway MOR->Beta_Arrestin No significant recruitment This compound This compound This compound->MOR Binds & Partially Activates Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: G-Protein Biased Signaling Pathway of this compound.

Caption: Workflow for this compound IVIVC Analysis.

Conclusion

This compound presents a compelling pharmacological profile characterized by a clear correlation between its in vitro mechanisms and in vivo effects. Its partial, G-protein biased agonism at the μ-opioid receptor, demonstrated in vitro, translates to tangible analgesic effects in vivo, potentially with a reduced burden of the side effects that plague traditional opioids. The alkaloid's polypharmacology, particularly its interaction with adrenergic receptors, adds a layer of complexity that warrants further investigation. The pharmacokinetic data confirms that it is orally bioavailable and penetrates the central nervous system, prerequisites for a centrally-acting therapeutic agent. While more research is needed to establish a definitive, quantitative IVIVC, the existing evidence strongly supports this compound as a promising lead compound for the development of novel analgesics.

References

Comparative Analysis of Corynantheine Content in Mitragyna Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of corynantheine content across different species of the Mitragyna genus, with a focus on Mitragyna speciosa (kratom), for which the most quantitative data is currently available. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and analytical chemistry of Mitragyna alkaloids.

Introduction to this compound

This compound is a corynanthe-type indole (B1671886) alkaloid found within plants of the Mitragyna genus. While it is considered a minor alkaloid in Mitragyna speciosa, the most well-studied species, its pharmacological profile contributes to the complex effects of kratom. This compound acts as a partial agonist at the µ-opioid receptor, and its presence, even in smaller quantities, is significant for understanding the overall pharmacological properties of Mitragyna preparations.

Quantitative Comparison of this compound Content

A comprehensive comparative analysis of this compound content across various Mitragyna species is limited by the current body of scientific literature. While extensive quantitative analysis has been performed on M. speciosa, data for other species such as M. javanica, M. hirsuta, and M. parvifolia is scarce to non-existent in the reviewed literature. One study even suggests that some commercial products marketed as M. javanica and M. hirsuta were found to be mislabeled and actually contained M. speciosa.[1]

The following table summarizes the known quantitative data for this compound in Mitragyna speciosa.

Mitragyna SpeciesThis compound Content (% w/w in Leaves/Commercial Products)Analytical MethodReference
Mitragyna speciosa0.01 - 2.8%UPLC-MS/MS[2]
Mitragyna javanicaData not available--
Mitragyna hirsutaData not available--
Mitragyna parvifoliaData not available--

Note: The lack of quantitative data for species other than M. speciosa highlights a significant gap in the research and underscores the need for further analytical studies on authenticated plant materials to establish a clear comparative profile of this compound content across the Mitragyna genus.

Experimental Protocols for this compound Quantification

The following is a detailed methodology for the quantification of this compound in Mitragyna speciosa plant material, adapted from validated UPLC-MS/MS methods.[2][3][4]

Sample Preparation (Extraction from Plant Material)
  • Grinding: Dry the plant material (leaves) at a controlled temperature and grind into a fine powder to ensure homogeneity.

  • Extraction Solvent: Prepare a solution of methanol (B129727) or a methanol/water mixture.

  • Extraction Process:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 100 mg).

    • Add a measured volume of the extraction solvent.

    • Sonication or vortexing can be used to enhance the extraction efficiency.

    • Centrifuge the mixture to separate the solid plant material from the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: Waters ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase:

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. A re-equilibration step to initial conditions is necessary at the end of each run.

  • Flow Rate: Approximately 0.35 mL/min.[4]

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is m/z 369.2, with product ions typically monitored at m/z 144.0 and 226.1.[4]

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plant Material (Mitragyna sp.) grind Grinding start->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter uplc UPLC Separation filter->uplc Inject msms MS/MS Detection (MRM) uplc->msms data Data Acquisition msms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

Simplified Signaling Pathway of this compound

signaling_pathway cluster_receptor Cell Membrane receptor μ-Opioid Receptor g_protein G-protein activation receptor->g_protein cory This compound cory->receptor Binds as partial agonist downstream Downstream Signaling (e.g., adenylyl cyclase inhibition) g_protein->downstream effect Pharmacological Effects (e.g., Analgesia) downstream->effect

Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.

Conclusion and Future Directions

The current analysis reveals that while robust methods exist for quantifying this compound in Mitragyna speciosa, there is a pressing need for similar studies on other Mitragyna species. The reported range of 0.01-2.8% w/w of this compound in M. speciosa indicates significant variability, which may be influenced by factors such as geographic origin, genetics, and harvesting time. Future research should focus on:

  • Authentication of Plant Material: Ensuring the correct botanical identification of Mitragyna species is crucial for accurate comparative analysis.

  • Standardized Quantification Methods: Applying validated analytical methods, such as UPLC-MS/MS, across all major Mitragyna species to generate reliable comparative data.

  • Pharmacological Characterization: Further elucidating the signaling pathways of this compound and its contribution to the overall pharmacological effects of different Mitragyna species.

By addressing these research gaps, the scientific community can build a more complete understanding of the chemical diversity within the Mitragyna genus and its implications for drug discovery and development.

References

Navigating the Nuances of Corynantheine in Drug Screening: A Comparative Guide to Cross-Reactivity and Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Corynantheine, a prominent indole (B1671886) alkaloid, and its potential for cross-reactivity and interference in drug screening assays. As the complexity of pharmacological compounds increases, understanding off-target effects and assay limitations is paramount for accurate drug discovery and development. This document offers a comparative look at this compound's interactions with key physiological targets and discusses its potential to interfere with common drug screening platforms.

Executive Summary

This compound, a diastereomer of yohimbine (B192690), is an alkaloid found in the Pausinystalia johimbe and Rauvolfia species. While primarily known for its α-adrenergic receptor antagonist activity, it exhibits a broader pharmacological profile that includes interactions with opioid receptors. This polypharmacology raises important considerations for drug screening, where cross-reactivity at the receptor level can lead to misinterpreted results, and structural similarities to other compounds may cause interference in immunoassay-based screening platforms. This guide presents quantitative data on this compound's receptor binding and functional activity, details experimental protocols for assessing these interactions, and explores the potential for immunoassay interference.

Data Presentation: A Comparative Analysis of this compound's Pharmacological Profile

The following tables summarize the binding affinities and functional activities of this compound in comparison to relevant reference compounds at key adrenergic and opioid receptors. This data is crucial for understanding its potential for off-target effects and for designing selective drug candidates.

Table 1: Comparative Binding Affinities (Ki) of this compound and Reference Compounds

Compoundα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)μ-Opioid Receptor (MOR) (Ki, nM)
This compound ~10-fold selective for α1 over α2 [1]Data not consistently reportedWeak affinity
YohimbineLess selective for α1High affinity antagonistNo significant affinity
PrazosinHigh affinity antagonist (Sub-nanomolar)Low affinityNo significant affinity
MorphineNo significant affinityNo significant affinityHigh affinity agonist

Note: Specific Ki values for this compound can vary between studies and experimental conditions.

Table 2: Functional Activity (EC50/IC50) of this compound

Assay TypeReceptor TargetThis compound ActivityReference Compound (Activity)
Functional Antagonismα1-AdrenergicAntagonistPrazosin (Potent Antagonist)
Functional Antagonismα2-AdrenergicAntagonistYohimbine (Potent Antagonist)
GTPγS Binding Assayμ-Opioid ReceptorPartial Agonist (EC50 = 67.2 nM, Emax = 37.2% vs DAMGO)[2]DAMGO (Full Agonist)

Understanding the Potential for Immunoassay Interference

Immunoassays are a cornerstone of high-throughput drug screening. However, their reliance on antibody-antigen recognition makes them susceptible to interference from compounds with similar chemical structures to the target analyte.[3][4][5][6][7][8][9][10][11] While no direct studies have documented this compound causing false-positive results in common opiate or other drug of abuse immunoassays, its indole alkaloid structure warrants consideration.

Structurally related compounds, such as other yohimbine isomers and indole alkaloids, have been anecdotally reported to have the potential for cross-reactivity in some assays. For instance, there is some speculation, though not scientifically validated, that yohimbine could potentially lead to false positives for methamphetamine in certain screening tests due to structural similarities.[12] Given that this compound is a diastereomer of yohimbine, a theoretical potential for similar cross-reactivity cannot be entirely dismissed without direct experimental evidence.

Key takeaway: A positive result in an initial immunoassay screen for a sample containing this compound should be interpreted with caution and confirmed using a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).

  • This compound and reference compounds (e.g., Prazosin, Yohimbine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and reference compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and the respective compound (this compound or reference).

  • Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay for Opioid Receptor Functional Activity

Objective: To determine the functional activity (EC50 and Emax) of this compound at the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor.

  • [35S]GTPγS.

  • GDP.

  • This compound and a reference full agonist (e.g., DAMGO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and the reference agonist.

  • In a 96-well plate, add assay buffer, cell membranes, GDP, and the respective compound.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration or by adding SPA beads.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Plot the data as a dose-response curve to determine the EC50 and Emax values.

Protocol 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

Objective: To assess the potential cross-reactivity of this compound in a competitive immunoassay for a target drug (e.g., an opiate).

Materials:

  • ELISA plate pre-coated with antibodies against the target drug.

  • This compound.

  • Enzyme-conjugated target drug.

  • Substrate solution.

  • Stop solution.

  • Wash buffer.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • Add the this compound dilutions to the wells of the ELISA plate.

  • Add a fixed concentration of the enzyme-conjugated target drug to each well.

  • Incubate the plate to allow for competitive binding between this compound and the enzyme-conjugated drug for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound that has bound to the antibodies.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cross-reactivity relative to the target drug.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase cAMP cAMP AC->cAMP This compound This compound (Partial Agonist) This compound->MOR G_alpha->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Caption: Mu-Opioid Receptor Signaling Pathway.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane A1R α1-Adrenergic Receptor Gq_protein Gq Protein (αβγ) A1R->Gq_protein Activation G_alpha_q Gαq-GTP Gq_protein->G_alpha_q PLC Phospholipase C PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage This compound This compound (Antagonist) This compound->A1R Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->A1R G_alpha_q->PLC Activation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Ca_release->PKC Activation Cellular_Response Smooth Muscle Contraction PKC->Cellular_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis cluster_characterization Pharmacological Characterization Immunoassay Immunoassay Screen (e.g., Opiates) PositiveResult Presumptive Positive Immunoassay->PositiveResult Cross-reactivity? NegativeResult Negative Immunoassay->NegativeResult GCMS GC-MS or LC-MS Analysis ConfirmedPositive Confirmed Positive GCMS->ConfirmedPositive ConfirmedNegative Confirmed Negative (False Positive) GCMS->ConfirmedNegative BindingAssay Radioligand Binding Assay (Ki determination) PharmacologicalProfile Detailed Pharmacological Profile BindingAssay->PharmacologicalProfile FunctionalAssay Functional Assay (e.g., GTPγS) (EC50/IC50 determination) FunctionalAssay->PharmacologicalProfile Sample Sample Containing This compound Sample->Immunoassay Sample->BindingAssay Sample->FunctionalAssay PositiveResult->GCMS

Caption: Workflow for Assessing Drug-Target Interactions.

Conclusion

This compound presents a multifaceted pharmacological profile with significant interactions at both adrenergic and opioid receptors. While its primary activity is as an α-adrenergic antagonist, its partial agonism at the μ-opioid receptor is noteworthy. For researchers in drug development, this polypharmacology underscores the importance of comprehensive off-target screening.

Crucially, while there is no direct published evidence of this compound causing interference in drug screening immunoassays, its structural similarity to other indole alkaloids suggests a theoretical potential for cross-reactivity. Therefore, any positive results from initial immunoassay screens of samples containing this compound should be considered presumptive and must be confirmed by more specific analytical methods such as GC-MS or LC-MS. A thorough understanding of a compound's pharmacological profile and its potential for assay interference is essential for the accurate interpretation of screening data and the successful progression of drug candidates.

References

Safety Operating Guide

Proper Disposal of Corynantheine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Corynantheine, an indole (B1671886) alkaloid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personnel safety and environmental protection. This guidance is based on established protocols for handling hazardous chemical waste and draws upon safety data for structurally related alkaloids in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Hazard Information

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP301 + P312, P330
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP302 + P352, P362 + P364
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationP305 + P351 + P338
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritationP304 + P340

Standard Operating Procedure for this compound Disposal

This step-by-step protocol outlines the required procedures for disposing of all forms of this compound waste, including the pure compound, solutions, and trace-contaminated materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2][3]

Step 2: Identify and Segregate this compound Waste Streams

Proper segregation is crucial to prevent accidental environmental release and to comply with hazardous waste regulations. Do not mix this compound waste with non-hazardous laboratory trash.

Step 3: Containment and Labeling
  • Bulk this compound (Unused/Expired Powder):

    • Keep the compound in its original, clearly labeled container where possible.

    • If transferring is necessary, use a new, clean, and chemically compatible container with a secure screw-top lid.

    • Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound."

  • Solutions Containing this compound:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a designated carboy).

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.

  • Trace-Contaminated Waste (Sharps and Non-Sharps):

    • Non-Sharps (Gloves, Weigh Boats, Wipes, Vials): Place all items with trace contamination into a dedicated, sealed plastic bag or a lined container. This container must be labeled "Hazardous Waste" with "this compound-Contaminated Debris."

    • Sharps (Needles, Scalpels): Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled as "Hazardous Waste - Sharps."

Step 4: Storage of Hazardous Waste

Store all containers of this compound waste in a designated, secure area away from incompatible materials.[2] The storage area should be well-ventilated and have secondary containment to control any potential leaks.

Step 5: Final Disposal

Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor. This is the only approved final disposal route.[4]

Experimental Protocols

This section is not applicable as disposal is a procedural protocol, not an experimental one.

Mandatory Visualizations

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

Corynantheine_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_ppe Step 1: Safety First cluster_segregation Step 2: Segregation cluster_containment Step 3: Containment & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Always segregate Segregate Waste Streams ppe->segregate bulk Bulk/Unused Powder - Original or compatible container - Label: 'Hazardous Waste - this compound' segregate->bulk Solid/Pure solutions Solutions - Leak-proof carboy - Label: 'Hazardous Waste' with all constituents segregate->solutions Liquid contaminated Contaminated Debris - Labeled bag or container - Label: 'Hazardous Waste - this compound Contaminated' segregate->contaminated Trace Contaminated storage Store in Designated Hazardous Waste Area bulk->storage solutions->storage contaminated->storage disposal Arrange Pickup by EHS or Certified Contractor storage->disposal

This compound Waste Disposal Decision Workflow

References

Essential Safety and Operational Protocols for Handling Corynantheine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Control

Corynantheine is a natural product found in organisms such as Uncaria sinensis and Uncaria rhynchophylla.[1] Given its alkaloid structure, it should be handled with care, assuming it may have biological activity. A thorough risk assessment should be conducted before any handling, considering the potential hazards of the compound itself and any solvents used.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect for damage before use.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) is recommended if working with the solid form, creating aerosols, or in a poorly ventilated area.To prevent inhalation of airborne particles.

It is crucial to always consult your institution's specific safety guidelines and the safety data sheet of any solvents used in conjunction with this compound.

Operational Plans

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light.[2]

  • Store locked up or in an area accessible only to qualified or authorized personnel.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, gently cover with an absorbent material to avoid raising dust.

  • For a liquid spill (if dissolved in a solvent), absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

First Aid:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician if irritation develops.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting:

  • Use a fire extinguisher appropriate for the surrounding materials (e.g., dry chemical, carbon dioxide, or foam).

  • Wear self-contained breathing apparatus to prevent contact with toxic fumes.

Disposal Plan

All this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the name "this compound."

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Do not dispose of down the drain or in regular trash.

Visual Workflow Guides

Spill_Response_Workflow spill Spill Discovered evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

Handling_and_Disposal_Workflow start Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Gather and Inspect PPE risk_assessment->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling storage Store Properly When Not in Use handling->storage waste_generation Generate Waste (e.g., contaminated tips, gloves) handling->waste_generation waste_segregation Segregate Waste into Labeled Container waste_generation->waste_segregation disposal Dispose of Waste via EHS waste_segregation->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corynantheine
Reactant of Route 2
Reactant of Route 2
Corynantheine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.